molecular formula C19H18ClN3O5S B1684504 Rivaroxaban CAS No. 366789-02-8

Rivaroxaban

Cat. No.: B1684504
CAS No.: 366789-02-8
M. Wt: 435.9 g/mol
InChI Key: KGFYHTZWPPHNLQ-AWEZNQCLSA-N
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Description

Rivaroxaban (BAY 59-7939) is an oral anticoagulant compound that acts as a direct and selective inhibitor of the activated coagulation Factor X (Factor Xa) . By binding directly to the active site of Factor Xa, this compound blocks the amplification of the coagulation cascade, thereby reducing thrombin generation and thrombus development . This mechanism is a key area of study in hematological and cardiovascular research.Originally developed for clinical use, this compound is a valuable tool for scientific investigation. Its primary research applications include the study of thrombotic mechanisms, preclinical models of venous and arterial thrombosis, and the exploration of coagulation pathways . Researchers utilize this compound to gain insights into the prevention of thromboembolism, particularly in contexts such as atrial fibrillation and post-surgical states .The compound is administered orally and does not require routine monitoring of its anticoagulant effect in a clinical setting, making it a subject of interest for pharmacological studies comparing it to other anticoagulants like vitamin K antagonists . From a research chemical perspective, this compound is a derivative of oxazolidinone optimized for its high affinity to Factor Xa . It is eliminated via both hepatic metabolism and renal excretion, which is a critical consideration for designing animal studies or in vitro models that account for metabolic pathways .This product is provided For Research Use Only . It is strictly not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

IUPAC Name

5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFYHTZWPPHNLQ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057723
Record name Rivaroxaban
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Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Slightly soluble in organic solvents (e.g. acetone, polyethylene glycol 400) and is pratically insoluble in water and aqueous media
Record name Rivaroxaban
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Color/Form

White to yellowish powder

CAS No.

366789-02-8
Record name Rivaroxaban
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Record name Rivaroxaban
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Record name Rivaroxaban
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Record name 5-chloro-N-{[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide
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Record name RIVAROXABAN
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Record name Rivaroxaban
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Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Rivaroxaban on Factor Xa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which Rivaroxaban, a direct oral anticoagulant, exerts its therapeutic effect through the specific inhibition of Factor Xa (FXa). The document details the binding kinetics, inhibitory profile, and the subsequent impact on the coagulation cascade. Furthermore, it supplies detailed protocols for key experimental assays utilized in the characterization of this compound's activity and provides visual representations of the critical pathways and experimental workflows.

Core Mechanism of Action

This compound is a small-molecule oxazolidinone derivative that functions as a potent, selective, and reversible direct inhibitor of Factor Xa.[1][2] Its mechanism does not require a cofactor such as antithrombin to exert its anticoagulant effect.[2] By binding directly to the active site of both free FXa and FXa assembled in the prothrombinase complex, this compound effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[2][3] This action is central to the coagulation cascade, and its inhibition leads to a significant reduction in thrombin generation, thereby preventing the formation of fibrin (B1330869) clots.[3]

This compound exhibits high selectivity for Factor Xa, with a more than 10,000-fold greater affinity for FXa compared to other related serine proteases, such as thrombin, trypsin, and plasmin.[1][2] This specificity contributes to its predictable anticoagulant effect and favorable safety profile. The interaction with the active site of Factor Xa involves the S1 and S4 binding pockets.[4][5][6]

The inhibitory action of this compound extends to multiple forms of Factor Xa, including:

  • Free Factor Xa: Circulating, unbound activated Factor X.[2][3]

  • Prothrombinase-bound Factor Xa: Factor Xa complexed with Factor Va on a phospholipid surface, which is responsible for the rapid burst of thrombin generation.[1][2][3]

  • Clot-associated Factor Xa: Factor Xa that is bound to fibrin within an existing thrombus, which can contribute to clot propagation.[1][2]

By neutralizing these different pools of Factor Xa, this compound provides effective anticoagulation in various physiological and pathological states.

Quantitative Data on this compound-Factor Xa Interaction

The interaction between this compound and Factor Xa has been extensively quantified through various in vitro studies. The following tables summarize the key kinetic and inhibitory parameters.

Table 1: Binding Kinetics and Inhibition Constants of this compound for Factor Xa

ParameterValueSpeciesCommentsReference
Inhibition Constant (Ki) 0.4 nmol/LHumanCompetitive inhibition[1]
0.4 ± 0.02 nmol/LHuman[2]
2.6 ± 0.4 nmol/LHumanChromogenic assay[7]
Association Rate Constant (kon) 1.7 x 107 mol/L-1s-1HumanRapid binding[1]
Dissociation Rate Constant (koff) 5 x 10-3 s-1HumanReversible binding[1]

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound

TargetIC50 ValueSpeciesAssay ConditionsReference
Free Factor Xa 0.7 nmol/LHumanPurified enzyme[8]
0.8 nmol/LRabbitPurified enzyme[8]
3.4 nmol/LRatPurified enzyme[8]
21 ± 1 nmol/LHumanEndogenous FXa in plasma[2]
Prothrombinase-bound Factor Xa 2.1 nmol/LHuman[1][8]
2.1 ± 0.4 nmol/LHuman[2]
Clot-associated Factor Xa 75 nmol/LHuman[1][2][8]
Thrombin Generation (ETP) 35 nmol/LHumanPlatelet-rich plasma[3]
Other Serine Proteases >20 µmol/LHumanDemonstrates high selectivity[1][8]

Table 3: Effect of this compound on Coagulation Assays

AssayEffectThis compound ConcentrationReagent/ConditionsReference
Prothrombin Time (PT) Concentration-dependent prolongation~691 nmol/L (for doubling PT)Neoplastin Plus®[3]
Endogenous Thrombin Potential (ETP) Reduced by 50%35 nmol/LPlatelet-rich plasma[3]
Reduced by ~40% (5 mg dose)In vivoTissue factor-induced[2]
Reduced by ~65% (30 mg dose)In vivoTissue factor-induced[2]
Reduced by ~80% (5 mg dose)In vivoCollagen-induced[2]
Reduced by ~90% (30 mg dose)In vivoCollagen-induced[2]

Key Experimental Protocols

Chromogenic Anti-Factor Xa Assay

This assay is the preferred method for quantifying the plasma concentration of this compound. It measures the residual activity of a known amount of exogenous FXa after inhibition by this compound in the plasma sample.

Principle: Patient plasma containing this compound is incubated with a fixed amount of bovine Factor Xa. This compound inhibits a portion of the added FXa. The remaining, uninhibited FXa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline). The color intensity is inversely proportional to the concentration of this compound in the sample and is measured spectrophotometrically.

Detailed Methodology:

  • Sample Preparation: Collect whole blood in a 3.2% sodium citrate (B86180) tube. Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).

  • Reagents:

    • This compound calibrators and controls.

    • Bovine Factor Xa reagent.

    • FXa-specific chromogenic substrate (e.g., Z-Gly-Gly-Arg-AMC).

    • Assay buffer (e.g., Tris-buffered saline, pH 7.4).

  • Procedure (Automated Analyzer):

    • Pre-warm reagents and samples to 37°C.

    • Pipette 50 µL of calibrator, control, or patient PPP into a cuvette.

    • Add 100 µL of bovine Factor Xa reagent. Incubate for 120 seconds at 37°C.

    • Add 100 µL of chromogenic substrate solution.

    • Measure the change in optical density at 405 nm over a defined period (e.g., 180 seconds).

  • Calculation: Construct a calibration curve by plotting the change in optical density against the known concentrations of the this compound calibrators. Use this curve to determine the this compound concentration in the patient samples.

Prothrombin Time (PT) Assay

While less specific than the anti-Xa assay, the PT assay is sensitive to the effects of this compound and can be used for a qualitative assessment of its anticoagulant effect.[9]

Principle: The PT assay measures the time it takes for a fibrin clot to form in a plasma sample after the addition of thromboplastin (B12709170) (a mixture of tissue factor and phospholipids) and calcium. This compound prolongs the PT by inhibiting FXa, a key component of the common coagulation pathway initiated by tissue factor.

Detailed Methodology:

  • Sample Preparation: Prepare platelet-poor plasma as described for the chromogenic anti-Xa assay.

  • Reagents:

    • Thromboplastin reagent (a reagent sensitive to this compound, such as Neoplastin CI Plus, is recommended).[9]

    • Calcium chloride (often included in the thromboplastin reagent).

  • Procedure (Coagulometer):

    • Pre-warm 50 µL of patient PPP to 37°C in a cuvette.

    • Rapidly add 100 µL of pre-warmed thromboplastin reagent to the cuvette to initiate clotting.

    • The coagulometer automatically detects the formation of a fibrin clot and records the time in seconds.

  • Interpretation: The result is reported in seconds. A prolonged PT, relative to a normal reference range, indicates the presence of an anticoagulant effect. The degree of prolongation is concentration-dependent, but the correlation can vary significantly between different thromboplastin reagents.[9]

Thrombin Generation Assay (Calibrated Automated Thrombogram - CAT)

This global hemostasis assay provides a comprehensive assessment of the overall potential of a plasma sample to generate thrombin over time.[10]

Principle: Coagulation is initiated in a plasma sample, and the generation of thrombin is continuously monitored by measuring the cleavage of a fluorogenic substrate. The resulting thrombin generation curve provides several parameters, including the lag time, time to peak, peak thrombin concentration, and the endogenous thrombin potential (ETP), which is the total amount of thrombin generated.[11]

Detailed Methodology:

  • Sample Preparation: Prepare platelet-poor plasma as previously described.

  • Reagents:

    • Fluorogenic substrate for thrombin (e.g., Z-Gly-Gly-Arg-AMC).

    • Thrombin calibrator.

    • Trigger solution containing a low concentration of tissue factor and phospholipids.

  • Procedure (Fluorometer with dedicated software):

    • Pipette 80 µL of PPP into a 96-well plate.

    • Add 20 µL of the trigger solution to initiate coagulation.

    • Simultaneously, in a separate well for calibration, add 20 µL of thrombin calibrator to 80 µL of the same plasma.

    • Add 20 µL of the fluorogenic substrate/calcium chloride solution to all wells.

    • Place the plate in the fluorometer, which maintains a temperature of 37°C.

    • The instrument continuously measures the fluorescence generated over time (typically 60 minutes).

  • Data Analysis: The software calculates the first derivative of the fluorescence curve to generate the thrombogram. The software then uses the calibrator well to convert the fluorescence signal into thrombin concentration (nM) and calculates the key thrombin generation parameters.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time interaction between two biomolecules, allowing for the determination of association and dissociation rate constants.[12][13][14]

Principle: A ligand (e.g., Factor Xa) is immobilized on a sensor chip. An analyte (this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU). A sensorgram, a plot of RU versus time, is generated, from which kinetic parameters can be derived.[13]

Detailed Methodology:

  • Immobilization of Ligand (Factor Xa):

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject human Factor Xa (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Prepare a series of this compound dilutions in a running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4).

    • Inject the different concentrations of this compound over the immobilized Factor Xa surface at a constant flow rate (e.g., 30 µL/min). Each injection cycle consists of an association phase (this compound injection) followed by a dissociation phase (running buffer injection).

    • Regenerate the sensor surface between cycles if necessary with a mild regeneration solution (e.g., a short pulse of a low pH buffer).

  • Data Analysis:

    • The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • The equilibrium dissociation constant (KD) is calculated as koff/kon.

Mandatory Visualizations

Coagulation_Cascade_and_Rivaroxaban_MOA Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX activates Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX activates FXa Factor Xa FX->FXa Prothrombinase Prothrombinase Complex (FXa + FVa) FXa->Prothrombinase Prothrombin Prothrombin (FII) Thrombin Thrombin (FIIa) Fibrinogen Fibrinogen Thrombin->Fibrinogen converts Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin (Clot) This compound This compound This compound->FXa Direct Inhibition This compound->Prothrombinase Inhibition Prothrombinase->Thrombin catalyzes conversion of Prothrombin to Chromogenic_Assay_Workflow Start Patient Plasma (contains this compound) Add_FXa Add excess known amount of Factor Xa Start->Add_FXa Incubation Incubation: This compound binds to and inhibits a portion of FXa Add_FXa->Incubation Add_Substrate Add Chromogenic Substrate for FXa Incubation->Add_Substrate Cleavage Remaining active FXa cleaves substrate Add_Substrate->Cleavage Color_Change Color Change (p-nitroaniline released) Cleavage->Color_Change Measure Measure Optical Density (at 405 nm) Color_Change->Measure Result Result: OD is inversely proportional to this compound concentration Measure->Result Rivaroxaban_Target_Forms This compound This compound Free_FXa Free Factor Xa (in plasma) This compound->Free_FXa Inhibits Prothrombinase_FXa Prothrombinase-Bound Factor Xa This compound->Prothrombinase_FXa Inhibits Clot_FXa Clot-Associated Factor Xa This compound->Clot_FXa Inhibits Result Comprehensive Anticoagulation Free_FXa->Result Prothrombinase_FXa->Result Clot_FXa->Result

References

Rivaroxaban: A Comprehensive Technical Guide to its Molecular Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular structure and synthesis of rivaroxaban, a potent, orally bioavailable direct inhibitor of Factor Xa.[1] Marketed under the brand name Xarelto®, it is a widely prescribed anticoagulant for the treatment and prevention of various thromboembolic disorders.[2][3] This document details its chemical characteristics, key structural features, established synthetic pathways with experimental protocols, and its mechanism of action within the coagulation cascade.

Molecular Structure and Physicochemical Properties

This compound is a pure (S)-enantiomer with a complex molecular architecture.[4] Its structure is a derivative of morpholine (B109124) and thiophene (B33073) and is characterized by a central oxazolidinone core.[2][5] This core structure is also found in the antibiotic linezolid.[2]

The IUPAC name for this compound is (S)-5-chloro-N-{[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl]methyl}thiophene-2-carboxamide.[1][2] It is an odorless, non-hygroscopic, white to yellowish powder that is practically insoluble in water and only slightly soluble in organic solvents.[4][6]

Key Structural Features

The this compound molecule can be dissected into three main components:

  • Chlorothiophene moiety: This aromatic ring with a chlorine substituent plays a crucial role in the molecule's binding to the S1 pocket of Factor Xa.[6]

  • Oxazolidinone core: This five-membered heterocyclic ring is a key structural element shared with other bioactive compounds and is central to the molecule's overall conformation.[2]

  • Morpholinone-phenyl group: This part of the molecule contributes to its binding affinity and pharmacokinetic properties.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₉H₁₈ClN₃O₅S[1][7]
Molecular Weight 435.88 g/mol [1][7]
CAS Number 366789-02-8[2][7]
Appearance White to yellowish powder[4]
Purity ≥99%[7]
Hydrogen Bond Donors 1[8]
Rotatable Bonds 6[8]
Topological Polar Surface Area 116.42 Ų[8]
Elemental Analysis C: 52.35%, H: 4.16%, Cl: 8.13%, N: 9.64%, O: 18.35%, S: 7.36%[1]

Synthesis of this compound

Several synthetic routes for this compound have been developed. A common and efficient approach involves the reaction of 4-(4-aminophenyl)morpholin-3-one (B139978) with a suitable electrophile to form the oxazolidinone ring, followed by coupling with 5-chlorothiophene-2-carbonyl chloride.

A Representative Synthetic Scheme

A widely cited synthesis of this compound proceeds through the following key steps:

  • Preparation of the key starting material, 4-(4-aminophenyl)morpholin-3-one, through the cyclization of 2-(phenylamino)ethan-1-ol with chloroacetyl chloride, followed by nitration and subsequent reduction of the nitro group.[9]

  • Reaction of 4-(4-aminophenyl)morpholin-3-one with an epoxide to introduce the propanolamine (B44665) side chain.

  • Cyclization to form the oxazolidinone ring.

  • Conversion of the terminal alcohol to an amine.

  • Finally, acylation of the amine with 5-chlorothiophene-2-carbonyl chloride to yield this compound.[3]

The logical relationship of a common synthetic pathway is illustrated in the diagram below.

G A 2-(Phenylamino)ethan-1-ol B 4-(4-Aminophenyl)morpholin-3-one (Key Starting Material) A->B Cyclization, Nitration, Reduction C Intermediate Alcohol B->C Reaction with Epoxide D 4-[4-((S)-5-aminomethyl]-2-oxooxazolidin-3-yl) phenyl]morpholine-3-one C->D Cyclization & Conversion to Amine E This compound D->E Acylation F 5-Chlorothiophene-2-carbonyl chloride F->E

A simplified logical workflow for the synthesis of this compound.
Detailed Experimental Protocol: Final Acylation Step

The final step in the synthesis of this compound is the acylation of 4-[4-((S)-5-aminomethyl]-2-oxooxazolidin-3-yl) phenyl]morpholine-3-one with 5-chlorothiophene-2-carbonyl chloride.[3] The following protocol is adapted from published literature.

Materials:

  • 4-[4-((S)-5-aminomethyl]-2-oxooxazolidin-3-yl) phenyl]morpholine-3-one methanesulfonate (B1217627) salt

  • 5-chlorothiophene-2-carbonyl chloride

  • Potassium bicarbonate (KHCO₃)

  • Methyl ethyl ketone (MEK)

  • Toluene

  • Water

  • Ethanol (B145695)

Procedure:

  • The methanesulfonate salt of (S)-4-[4-(5-aminomethyl-2-oxo-oxazolidin-3-yl)-phenyl]-morpholin-3-one (2.0 kg) is dissolved in a mixture of 5.0 L of methyl ethyl ketone (MEK) and 10.0 L of water.[3]

  • A solution of potassium bicarbonate (1.55 kg in 5.0 L of water) is added to the mixture, which is then stirred and cooled to 15°C.[3]

  • A solution of 5-chlorothiophene-2-carbonyl chloride (13.9 L, 2.14 M in toluene) in 6.0 L of MEK is added.[3]

  • The reaction mixture is stirred at 20°C for 15 minutes.[3]

  • After the reaction is complete, ethanol (16.0 L) is added, and the mixture is stirred at 35°C for 30 minutes.[3]

  • The mixture is then heated to 50°C for 30 minutes and filtered.[3]

  • The clear filtrate is cooled to 5°C and stirred for 2 hours to allow for crystallization.[3]

  • The resulting product is collected by filtration, washed with hot water (2 x 2.5 L, 60°C) and ethanol (2 x 3.0 L), and then dried under vacuum to yield this compound.[3]

Synthesis Data
ParameterValueReference
Yield 96% (for the final acylation step)[3]
Melting Point 229.5-231 °C[3]
Purity (HPLC) 99.95%[3]
(R)-isomer < 0.03%[3]

Mechanism of Action and Signaling Pathway

This compound is a selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[2] By inhibiting FXa, this compound effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[10] This, in turn, prevents the formation of fibrin (B1330869) clots.[10][11] this compound inhibits both free FXa and FXa bound in the prothrombinase complex.[2]

The coagulation cascade and the point of inhibition by this compound are depicted below.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIa XIa XII->XIa IXa IXa XIa->IXa Xa Factor Xa IXa->Xa TF TF VIIa VIIa TF->VIIa VIIa->Xa IIa Thrombin (IIa) Xa->IIa Fibrinogen Fibrinogen IIa->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->Xa Inhibits

The coagulation cascade and the inhibitory action of this compound on Factor Xa.

Recent studies have also suggested that this compound may have anti-inflammatory and pro-fibrinolytic properties through its effects on the NF-κB signaling pathway.[12]

Experimental Workflows: Quality Control and Analysis

The quality and purity of this compound in bulk drug and pharmaceutical dosage forms are typically assessed using High-Performance Liquid Chromatography (HPLC).[13][14][15] A standard workflow for the RP-HPLC analysis of this compound is outlined below.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound Standard/Sample B Dissolve in Diluent (e.g., Methanol) A->B C Sonicate to Ensure Dissolution B->C D Dilute to Final Concentration C->D E Filter through 0.45 µm filter D->E F Inject Sample into HPLC System E->F G Separation on C18 Column F->G I Detection at 253 nm (PDA) G->I H Mobile Phase (e.g., Methanol:Water with 0.1% Formic Acid) H->G J Generate Chromatogram I->J K Determine Retention Time J->K L Quantify this compound K->L

A typical experimental workflow for the RP-HPLC analysis of this compound.

This workflow ensures the accurate and precise quantification of this compound, which is essential for quality control in pharmaceutical manufacturing.[14][15] The method is validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.[14]

References

The Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban in Preclinical Evaluation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of rivaroxaban, a direct Factor Xa (FXa) inhibitor. The data presented herein is collated from various in vitro and in vivo studies in key preclinical species, offering critical insights for researchers in the fields of pharmacology, toxicology, and drug development.

Executive Summary

This compound is an orally bioavailable, selective, and direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] Preclinical studies have been instrumental in characterizing its pharmacological profile, demonstrating predictable pharmacokinetics and potent antithrombotic effects across multiple animal models.[2][3] This document summarizes the key PK/PD parameters, details the experimental methodologies employed in these foundational studies, and visualizes the underlying mechanism of action and experimental workflows.

Pharmacokinetics

Preclinical investigations have shown that this compound possesses predictable pharmacokinetic properties, characterized by rapid absorption and moderate to high bioavailability in common animal models.[2][4] Unchanged this compound is the primary active component found in plasma across all species studied, with no major or pharmacologically active circulating metabolites identified.[5][6] The drug is eliminated through both renal and fecal/biliary pathways.[2][5][6]

Pharmacokinetic Parameters in Preclinical Models

The following table summarizes key pharmacokinetic parameters of this compound observed in rats and dogs.

SpeciesDoseBioavailability (%)Cmax (ng/mL)Tmax (h)Half-life (h)AUC (ng·h/mL)
Rat 1 mg/kg p.o.57-66%[2][4]Data not availableData not availableData not availableData not available
3 mg/kg p.o.Data not availableData not availableData not availableData not availableData not available
10 mg/kg p.o.Data not availableData not availableData not availableData not availableData not available
Dog 0.3 mg/kg p.o.60-86%[2][4]Data not availableData not availableData not availableData not available
1 mg/kg p.o.Data not availableData not availableData not availableData not availableData not available
3 mg/kg p.o.Data not availableData not availableData not availableData not availableData not available
0.5 mg/kg q12hData not available~150 (Day 7)~2~4.3Data not available

Note: Comprehensive Cmax, Tmax, Half-life, and AUC data were not fully available in the provided search results. The table reflects the available bioavailability data and specific findings from a repeated-dosing study in dogs.[7][8]

Excretion Profile
SpeciesRoute of AdministrationUrinary Excretion (% of dose)Fecal Excretion (% of dose)Total Recovery (% of dose)
Rat Oral / Intravenous25%[2][5][6]67%[2][5][6]≥92%[5][6]
Dog Oral52%[2][5][6]43%[2][5][6]≥92%[5][6]

Pharmacodynamics

This compound exerts its anticoagulant effect by directly, competitively, and reversibly inhibiting both free and clot-bound Factor Xa, as well as FXa within the prothrombinase complex.[4][9][10] This inhibition leads to a reduction in thrombin generation, a key step in the formation of a stable fibrin (B1330869) clot.[9]

In Vitro Potency
ParameterValueSpecies/Matrix
Ki (Factor Xa inhibition) 0.4 nM[9][10]Human
IC50 (Prothrombinase activity) 2.1 nM[9][10]Human
IC50 (Clot-associated Factor Xa) 75 nM[9][10]Human
IC50 (Endogenous Factor Xa) 21 nM[10]Human Plasma
IC50 (Anti-Factor Xa activity) 0.053 mg/L[11]Canine Plasma
In Vivo Antithrombotic Efficacy

The antithrombotic potential of this compound has been demonstrated in various in vivo preclinical models of both venous and arterial thrombosis.[2][9]

ModelSpeciesRouteED50 (mg/kg)
Venous Stasis RatIntravenous0.1[2]
Arteriovenous Shunt RatOral5.0[9]
Arteriovenous Shunt RabbitOral0.6[2][9]
Ferric Chloride Model RatIntravenous2.4[9]
Ferric Chloride Model MouseIntravenous1.0[9]
Effect on Coagulation Parameters

This compound produces a concentration-dependent prolongation of clotting times, with the prothrombin time (PT) being a more sensitive measure than the activated partial thromboplastin (B12709170) time (aPTT).[9][12]

ParameterSpeciesEffect
Prothrombin Time (PT) Rat1.8-fold increase at ED50; 3.2-fold increase at 0.3 mg/kg.[2][4]
Factor Xa Activity Rat32% inhibition at ED50; 65% inhibition at 0.3 mg/kg.[2][4]
Thrombin Generation CanineCompletely suppressed at concentrations ≥0.8 mg/L.[11]

Experimental Protocols

The characterization of this compound's PK/PD profile relies on a suite of standardized preclinical models and analytical techniques.

Pharmacokinetic Analysis
  • Animal Models : Studies typically use male Wistar rats and Beagle dogs.[6]

  • Drug Administration : For oral administration, this compound is often suspended in a suitable vehicle (e.g., 1% Tylose) and administered via gavage.[5] Intravenous administration is performed as a bolus injection.[13]

  • Blood Sampling : Serial blood samples are collected from a suitable vessel (e.g., tail vein in rats, jugular vein in dogs) into tubes containing an anticoagulant (e.g., citrate (B86180) or EDTA) at predetermined time points post-dose. Plasma is separated by centrifugation and stored frozen (-20°C or lower) until analysis.

  • Analytical Method : this compound concentrations in plasma are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[[“]][15][16] This technique offers high sensitivity and specificity. Sample preparation often involves a simple protein precipitation step.[16]

Pharmacodynamic Analysis
  • In Vivo Thrombosis Models :

    • Venous Stasis Model (Rat) : This model assesses venous antithrombotic activity. A segment of the vena cava is isolated and blood stasis is induced. The weight of the resulting thrombus is measured after a set period. This compound is administered prior to the induction of stasis.[2]

    • Arteriovenous (AV) Shunt Model (Rat, Rabbit) : This model evaluates arterial antithrombotic effects. An extracorporeal shunt containing a silk thread is inserted between an artery and a vein. The thread initiates thrombus formation. The weight of the thrombus formed on the thread is determined.[9]

  • Ex Vivo Coagulation Assays :

    • Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) : These are standard clotting assays performed on citrated plasma samples collected from drug-treated animals.[12]

    • Anti-Factor Xa Activity : This chromogenic assay specifically measures the inhibition of Factor Xa. A known amount of FXa is added to the plasma sample, and the residual FXa activity is measured by its ability to cleave a chromogenic substrate. The color intensity is inversely proportional to the this compound concentration.[12][17]

    • Thrombin Generation Assay (TGA) : This assay provides a comprehensive assessment of the coagulation potential by measuring the total amount of thrombin generated over time in plasma after the addition of a trigger (e.g., tissue factor).[11][18]

Visualizations: Mechanism and Workflows

Mechanism of Action: Inhibition of the Coagulation Cascade

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X VII VII VIIa VIIa VII->VIIa Tissue Factor Xa Xa X->Xa IXa, VIIIa or VIIa, TF Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa This compound This compound This compound->Xa Inhibition

Caption: this compound directly inhibits Factor Xa, the convergence point of the coagulation cascade.

Preclinical PK/PD Experimental Workflow

Experimental_Workflow cluster_InVivo In Vivo Phase cluster_ExVivo Ex Vivo / Analytical Phase cluster_Data Data Analysis & Modeling Animal_Selection Animal Model Selection (e.g., Rat, Dog) Dosing This compound Administration (Oral or IV) Animal_Selection->Dosing Sampling Serial Blood Sampling Dosing->Sampling Thrombosis_Model Thrombosis Induction (e.g., Venous Stasis) Dosing->Thrombosis_Model Plasma_Prep Plasma Preparation (Centrifugation) Sampling->Plasma_Prep Thrombus_Measurement Thrombus Excision & Measurement Thrombosis_Model->Thrombus_Measurement PD_Modeling Pharmacodynamic Modeling (e.g., Dose-Response) Thrombus_Measurement->PD_Modeling PK_Analysis PK Analysis: Plasma Concentration (HPLC-MS/MS) Plasma_Prep->PK_Analysis PD_Analysis PD Analysis: Coagulation Assays (PT, aPTT, Anti-Xa) Plasma_Prep->PD_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) PK_Analysis->PK_Modeling PD_Analysis->PD_Modeling PKPD_Correlation PK/PD Correlation PK_Modeling->PKPD_Correlation PD_Modeling->PKPD_Correlation

Caption: A typical workflow for preclinical pharmacokinetic and pharmacodynamic evaluation of this compound.

References

The Genesis of a New Anticoagulant: A Technical Timeline of Rivaroxaban's Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Leverkusen, Germany - This whitepaper provides an in-depth technical guide to the discovery and development timeline of rivaroxaban (Xarelto®), a direct Factor Xa (FXa) inhibitor. Developed for researchers, scientists, and drug development professionals, this document details the journey from target identification through preclinical validation and pivotal clinical trials, culminating in its establishment as a cornerstone of modern anticoagulant therapy. The content herein emphasizes the experimental methodologies, quantitative data from key studies, and the logical progression of the development program.

Executive Summary: Targeting a Critical Coagulation Node

The development of this compound was born from the clinical need for an oral anticoagulant with a predictable pharmacokinetic and pharmacodynamic profile, overcoming the limitations of traditional therapies like warfarin (B611796). The strategic decision was made to target Factor Xa, a serine protease positioned at the convergence of the intrinsic and extrinsic coagulation pathways. Direct inhibition of FXa offered a promising mechanism to attenuate thrombin generation and subsequent fibrin (B1330869) clot formation effectively.[1] The research program, initiated by Bayer HealthCare, progressed from optimizing lead compounds based on structure-activity relationships to extensive preclinical and clinical evaluations.[2] this compound emerged as the lead candidate due to its high potency, selectivity, and favorable oral bioavailability.[1] It received its first market approval in 2008, marking the arrival of the first oral, direct FXa inhibitor.[3]

Preclinical Development: Establishing Proof of Concept

The preclinical phase was designed to rigorously characterize the pharmacodynamic and pharmacokinetic properties of this compound and to establish its antithrombotic efficacy and safety in various in vivo models.

In Vitro Characterization

Initial studies focused on quantifying this compound's inhibitory activity and selectivity for Factor Xa. These assays were crucial for confirming the compound's mechanism of action and its potential for a wide therapeutic window.

ParameterValueMethodology
FXa Inhibition Constant (Ki) 0.4 ± 0.02 nMCompetitive kinetic studies using purified human Factor Xa.[1][4]
Prothrombinase IC50 2.1 ± 0.4 nMAssay measuring the inhibition of the prothrombinase complex (FXa, FVa, calcium, phospholipids).[4]
Clot-Associated FXa IC50 75 nMAssay quantifying inhibition of FXa bound within a pre-formed fibrin clot.[4]
Selectivity vs. other proteases >10,000-foldPanel screening against related serine proteases (e.g., thrombin, trypsin, plasmin).[1][4]
Table 1: In Vitro Inhibitory Activity of this compound
In Vivo Efficacy and Safety Models

This compound's antithrombotic effects were evaluated in established animal models of venous and arterial thrombosis. A key model used was the Ferric Chloride (FeCl₃)-induced thrombosis model, which assesses thrombus formation following oxidative endothelial injury.

Experimental Protocol: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

  • Animal Preparation: Male C57BL/6 mice (8-12 weeks old) are anesthetized (e.g., with a ketamine/xylazine cocktail). The animal is placed in a supine position on a heating pad to maintain body temperature.[5][6]

  • Drug Administration: this compound or a vehicle control is administered, typically via oral gavage, at a specified time before the surgical procedure to ensure adequate absorption.[5]

  • Surgical Procedure: A midline cervical incision is made to expose the common carotid artery. The artery is carefully isolated from the surrounding tissue and the vagus nerve. A miniature Doppler flow probe is placed around the artery to monitor blood flow continuously.[5][6]

  • Thrombosis Induction: A small piece of filter paper (e.g., 1 x 2 mm) is saturated with a freshly prepared FeCl₃ solution (e.g., 5-10% w/v). The saturated paper is topically applied to the adventitial surface of the carotid artery for a fixed duration (e.g., 3 minutes).[5][7]

  • Outcome Measurement: Following the removal of the filter paper, blood flow is monitored until complete vascular occlusion occurs, defined as the cessation of flow for a predetermined period. The primary endpoint is the Time to Occlusion (TTO) .[5] An increase in TTO indicates an antithrombotic effect.

Workflow for the FeCl₃-Induced Arterial Thrombosis Model.

The Coagulation Cascade and this compound's Mechanism of Action

This compound exerts its effect by directly binding to the active site of Factor Xa, preventing it from converting prothrombin (Factor II) into thrombin (Factor IIa). This action effectively dampens the amplification of the coagulation cascade, which is responsible for the formation of a stable fibrin clot.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Injury) cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX FXa Factor Xa IX->FXa + FVIIIa TF TF VIIa VIIa TF->VIIa VIIa->FXa + TF Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen FXIIIa Fibrin_Clot Fibrin_Clot Fibrinogen->Fibrin_Clot FXIIIa This compound This compound This compound->FXa Direct Inhibition

This compound's Inhibition of Factor Xa in the Coagulation Cascade.

Clinical Development Program

The clinical development of this compound was a multi-phase process designed to establish its safety, pharmacokinetics, and efficacy across various thromboembolic disorders.

Phase I: Human Pharmacology

Early-phase studies in healthy volunteers confirmed that this compound had predictable pharmacokinetics and pharmacodynamics. Key findings included rapid absorption, dose-proportional exposure, and a close correlation between plasma concentration and FXa inhibition. These studies established the dosing regimens for subsequent Phase II trials.

Pharmacodynamic Assessment Methodology: Anti-Factor Xa Chromogenic Assay

This assay is the gold standard for quantifying the anticoagulant effect of this compound.

  • Principle: The assay measures residual FXa activity in a patient's plasma sample. The amount of residual activity is inversely proportional to the concentration of this compound.[8][9]

  • Procedure:

    • Patient citrated plasma is incubated with a known, excess amount of Factor Xa. This compound in the plasma binds to and inhibits a portion of this added FXa.[8]

    • A chromogenic substrate, which is a synthetic peptide that mimics the natural substrate of FXa and is linked to a color-releasing molecule (chromophore), is added.[9]

    • The remaining, uninhibited FXa cleaves the substrate, releasing the chromophore.

    • The color intensity is measured by a spectrophotometer.

  • Quantification: The color intensity is compared to a standard curve generated using plasma samples with known concentrations of this compound. The result is reported as this compound concentration (ng/mL).[4][9]

Phase II: Dose-Finding Studies

Phase II trials were crucial for identifying the optimal dose for preventing venous thromboembolism (VTE) in patients undergoing major orthopedic surgery. These studies demonstrated that a 10 mg once-daily dose provided a favorable balance of efficacy and safety compared to the standard of care, enoxaparin.

Phase III: Pivotal Efficacy and Safety Trials

A series of large-scale, multinational Phase III trials, collectively involving tens of thousands of patients, were conducted to establish the clinical utility of this compound in various indications.

Clinical_Development cluster_PhaseIII Phase III: Large-Scale Pivotal Trials Preclinical Preclinical Studies (In Vitro & In Vivo Models) PhaseI Phase I (Healthy Volunteers) PK/PD & Safety Preclinical->PhaseI PhaseII Phase II (Dose-Finding) VTE Prevention PhaseI->PhaseII RECORD RECORD Program (Orthopedic Surgery) vs. Enoxaparin PhaseII->RECORD EINSTEIN EINSTEIN Program (DVT/PE Treatment) vs. Enoxaparin/VKA PhaseII->EINSTEIN ROCKET ROCKET AF Trial (Atrial Fibrillation) vs. Warfarin PhaseII->ROCKET Approval Regulatory Approval & Post-Marketing Surveillance (Phase IV) RECORD->Approval EINSTEIN->Approval ROCKET->Approval

Logical Progression of this compound's Clinical Development.

RECORD Program: VTE Prevention in Orthopedic Surgery The four RECORD trials established the superiority of this compound 10 mg once daily over enoxaparin regimens for preventing VTE after total hip or knee arthroplasty, with a similar safety profile.[10][11]

TrialPatient PopulationThis compound (10 mg od) Primary Efficacy OutcomeEnoxaparin Regimen Primary Efficacy Outcomep-valueMajor Bleeding (Riva vs. Enox)
RECORD1 Total Hip Arthroplasty1.1%3.7%<0.0010.3% vs. 0.1%
RECORD2 Total Hip Arthroplasty2.0%9.3%<0.0001<0.1% vs. <0.1%
RECORD3 Total Knee Arthroplasty9.6%18.9%<0.0010.6% vs. 0.5%
RECORD4 Total Knee Arthroplasty6.9%10.1%0.01180.7% vs. 0.3%
Table 2: Key Efficacy and Safety Outcomes from the RECORD Program. Primary Efficacy Outcome: Composite of DVT, non-fatal PE, and all-cause mortality.[11][12]

EINSTEIN Program: Treatment of Acute DVT and PE The EINSTEIN-DVT and EINSTEIN-PE studies demonstrated that a single-drug approach with this compound (15 mg twice daily for 3 weeks, then 20 mg once daily) was non-inferior to the standard dual-drug therapy (enoxaparin plus a Vitamin K Antagonist [VKA]) for treating acute VTE.[13] Critically, this compound was associated with a significant reduction in major bleeding.[13][14]

TrialPatient PopulationThis compound (N=1731) Primary Efficacy OutcomeEnoxaparin/VKA (N=1718) Primary Efficacy OutcomeHazard Ratio (95% CI) for Non-InferiorityMajor Bleeding (Riva vs. Enox/VKA)
EINSTEIN-DVT Acute, Symptomatic DVT2.1%3.0%0.68 (0.44–1.04)0.8% vs. 1.2%
EINSTEIN-PE Acute, Symptomatic PE2.1% (N=2419)1.8% (N=2413)1.12 (0.75–1.68)1.1% vs. 2.2% (p=0.003)
Table 3: Key Efficacy and Safety Outcomes from the EINSTEIN Program. Primary Efficacy Outcome: Recurrent VTE (composite of fatal or non-fatal PE or DVT).[13][15]

ROCKET AF Trial: Stroke Prevention in Atrial Fibrillation The ROCKET AF trial compared this compound (20 mg once daily) with dose-adjusted warfarin in patients with nonvalvular atrial fibrillation at moderate to high risk for stroke. This compound was shown to be non-inferior to warfarin for the primary efficacy endpoint.[16][17]

EndpointThis compound (per-protocol analysis)Warfarin (per-protocol analysis)Hazard Ratio (95% CI)p-value (non-inferiority)
Primary Efficacy (Stroke or Systemic Embolism)1.7% per year2.2% per year0.79 (0.66–0.96)<0.001
Primary Safety (Major & NMCR Bleeding)14.9% per year14.5% per year1.03 (0.96–1.11)-
Intracranial Hemorrhage 0.5% per year0.7% per year0.67 (0.47-0.93)-
Table 4: Key Efficacy and Safety Outcomes from the ROCKET AF Trial.[16][18][19]

Conclusion

The development of this compound represents a successful translation of rational drug design and targeted molecular inhibition into a valuable clinical therapy. From its potent and selective inhibition of Factor Xa demonstrated in preclinical studies to the robust evidence of efficacy and safety generated in the landmark Phase III clinical trial programs, this compound has fundamentally altered the landscape of anticoagulation. Its predictable pharmacology and oral, fixed-dose regimen offer a significant simplification over older agents, providing a critical tool for clinicians in the prevention and treatment of thromboembolic disease.

References

In-Vitro Anticoagulant Properties of Rivaroxaban: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivaroxaban is an orally administered, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] Unlike traditional anticoagulants that require cofactors or act on multiple clotting factors, this compound's targeted mechanism offers a predictable anticoagulant response.[1][3][4] This technical guide provides an in-depth overview of the in-vitro anticoagulant properties of this compound, focusing on its mechanism of action, quantitative effects on coagulation parameters, and detailed experimental protocols for its assessment.

Mechanism of Action

This compound exerts its anticoagulant effect by directly, competitively, and reversibly binding to the active site of both free and clot-bound Factor Xa, as well as Factor Xa within the prothrombinase complex.[1] This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[3] Thrombin is a pivotal enzyme that catalyzes the conversion of fibrinogen to fibrin (B1330869), the structural basis of a blood clot. By attenuating thrombin generation, this compound effectively disrupts the propagation of the coagulation cascade.[2][3] Its high selectivity for Factor Xa, over 10,000-fold greater than for other related serine proteases, underscores its targeted therapeutic action.[1][2]

Figure 1: Mechanism of action of this compound in the coagulation cascade.

Quantitative Effects on In-Vitro Coagulation Assays

This compound's inhibition of Factor Xa leads to a concentration-dependent prolongation of various clotting times. The extent of this prolongation can be influenced by the specific reagents and analytical systems used.[5][6][7]

Prothrombin Time (PT)

The Prothrombin Time assay evaluates the extrinsic and common pathways of coagulation. This compound demonstrates a concentration-dependent prolongation of PT.[2][5][8] The sensitivity of the PT assay to this compound is highly dependent on the thromboplastin (B12709170) reagent used.[5][6]

This compound Concentration (ng/mL)Fold Increase in PT (approximate)
501.2 - 1.5
1001.5 - 2.0
2002.0 - 3.0
400> 3.0

Note: This table represents a summary of approximate values from multiple in-vitro studies. Actual results will vary based on the specific PT reagent and analytical platform.

Activated Partial Thromboplastin Time (aPTT)

The activated Partial Thromboplastin Time assay assesses the intrinsic and common pathways. While this compound does prolong the aPTT, this assay is generally less sensitive than the PT for monitoring its effects.[7][8][9] The relationship between this compound concentration and aPTT prolongation is non-linear.[9]

This compound Concentration (ng/mL)Fold Increase in aPTT (approximate)
1001.2 - 1.4
2001.4 - 1.8
4001.8 - 2.5

Note: This table provides an estimated range of aPTT prolongation based on available literature. The specific activator and analytical system significantly impact the results.

Anti-Factor Xa Chromogenic Assay

Chromogenic anti-Factor Xa assays are the most specific and sensitive method for quantifying this compound concentrations in plasma.[5] These assays measure the residual activity of a known amount of added FXa after inhibition by this compound. The remaining FXa activity is inversely proportional to the this compound concentration. This method shows a strong linear correlation with this compound plasma levels.[9]

This compound Concentration (ng/mL)Anti-Factor Xa Activity (IU/mL) (illustrative)
500.5 - 1.0
1001.0 - 2.0
2002.0 - 4.0
4004.0 - 8.0

Note: The results are highly dependent on the specific assay kit and calibrators used. It is crucial to use this compound-specific calibrators for accurate quantification.

Effects on Thrombin Generation and Platelet Aggregation

Thrombin Generation: In-vitro studies have demonstrated that this compound prolongs the initiation phase and reduces the peak height of thrombin generation in a concentration-dependent manner in both platelet-poor and platelet-rich plasma.[2] This directly reflects its mechanism of inhibiting the conversion of prothrombin to thrombin.

Platelet Aggregation: this compound does not have a direct effect on platelet aggregation induced by agonists such as ADP, collagen, or thrombin.[10][11] However, it can indirectly inhibit thrombin-induced platelet aggregation by reducing thrombin generation. Some studies have shown that this compound can inhibit tissue factor-induced platelet aggregation in-vitro, which is dependent on thrombin generation.[12]

Experimental Protocols

Detailed methodologies are critical for the accurate in-vitro assessment of this compound's anticoagulant properties.

Preparation of this compound-Spiked Plasma
  • Materials:

    • Pooled normal human plasma (citrated)

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

    • Precision pipettes and sterile tubes

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent at a high concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to create a range of working solutions.

    • Spike the pooled normal plasma with a small volume (typically 1-2% of the total plasma volume) of the working solutions to achieve the desired final concentrations of this compound.[13][14]

    • A vehicle control (plasma spiked with the solvent alone) should be prepared in parallel.

    • Gently mix the spiked plasma samples and incubate for a specified period (e.g., 30 minutes) at 37°C to allow for equilibration.

Prothrombin Time (PT) Assay
  • Principle: This assay measures the time to clot formation after the addition of a thromboplastin reagent (containing tissue factor and phospholipids) to citrated plasma.

  • Procedure:

    • Pre-warm the this compound-spiked plasma samples and the PT reagent to 37°C.

    • Pipette a specific volume of the plasma sample (e.g., 50 µL) into a cuvette.

    • Initiate the reaction by adding a defined volume of the pre-warmed PT reagent (e.g., 100 µL).

    • The time to fibrin clot formation is measured optically or electromechanically by a coagulation analyzer.

    • Results are typically expressed in seconds or as an International Normalized Ratio (INR); however, INR is not recommended for monitoring this compound.

Activated Partial Thromboplastin Time (aPTT) Assay
  • Principle: This assay measures the clotting time of plasma after the addition of a contact activator (e.g., silica, kaolin) and a partial thromboplastin reagent (phospholipids), followed by calcium.

  • Procedure:

    • Pre-warm the this compound-spiked plasma samples, aPTT reagent, and calcium chloride solution to 37°C.

    • Pipette a specific volume of the plasma sample (e.g., 50 µL) and the aPTT reagent (e.g., 50 µL) into a cuvette and incubate for a defined period (e.g., 3-5 minutes).

    • Initiate clotting by adding a defined volume of the pre-warmed calcium chloride solution (e.g., 50 µL).

    • The time to clot formation is measured by a coagulation analyzer.

    • Results are expressed in seconds.

Chromogenic Anti-Factor Xa Assay
  • Principle: This is a two-stage assay. In the first stage, a known amount of excess Factor Xa is added to the plasma sample containing this compound. The this compound neutralizes a portion of the FXa. In the second stage, a chromogenic substrate specific for FXa is added. The residual FXa cleaves the substrate, releasing a colored compound. The color intensity is inversely proportional to the this compound concentration.

  • Procedure:

    • Dilute the this compound-spiked plasma samples as per the assay kit instructions.

    • Add a specific volume of the diluted plasma to a microplate well or cuvette.

    • Add a defined amount of Factor Xa reagent and incubate for a specified time at 37°C.

    • Add the chromogenic FXa substrate to initiate the colorimetric reaction.

    • Measure the change in absorbance at a specific wavelength (e.g., 405 nm) using a spectrophotometer.

    • Calculate the this compound concentration based on a calibration curve generated using this compound standards.

experimental_workflow cluster_prep Sample Preparation cluster_assays In-Vitro Coagulation Assays cluster_analysis Data Analysis start Pooled Normal Human Plasma spike Spiking Plasma with This compound start->spike stock This compound Stock Solution stock->spike pt Prothrombin Time (PT) spike->pt aptt Activated Partial Thromboplastin Time (aPTT) spike->aptt anti_xa Chromogenic Anti-Factor Xa Assay spike->anti_xa data Clotting Times (s) Absorbance (OD) pt->data aptt->data anti_xa->data analysis Concentration-Response Curve Generation data->analysis results Determination of IC50 / Potency analysis->results

Figure 2: Experimental workflow for in-vitro assessment of this compound.

Conclusion

This compound is a potent and selective direct Factor Xa inhibitor with a predictable in-vitro anticoagulant profile. Its effects are readily quantifiable through standard coagulation assays, with the chromogenic anti-Factor Xa assay being the most robust method for precise measurement. A thorough understanding of its in-vitro properties and the methodologies for their assessment is essential for researchers and drug development professionals working with this and other novel anticoagulants. The variability in assay results due to different reagents highlights the importance of standardized protocols and the use of drug-specific calibrators for accurate evaluation.

References

Rivaroxaban Metabolites and Their Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of rivaroxaban, a direct oral anticoagulant, and the biological activity of its metabolites. The information is intended to support research and drug development by offering a detailed summary of key data, experimental methodologies, and metabolic pathways.

Introduction

This compound is a highly selective, direct inhibitor of Factor Xa (FXa), a crucial enzyme in the coagulation cascade.[1][2][3] Its efficacy and safety are well-established for the prevention and treatment of thromboembolic disorders.[1][4] Understanding the metabolic fate of this compound is paramount for a complete assessment of its clinical pharmacology, including potential drug-drug interactions and effects of patient-specific factors. This document details the biotransformation of this compound and the functional characteristics of its metabolic products.

Metabolism of this compound

This compound is metabolized primarily in the liver through two main pathways: oxidative degradation of the morpholinone moiety and hydrolysis of amide bonds.[4][5][6] Approximately two-thirds of an administered dose undergoes metabolic degradation, while the remaining one-third is excreted unchanged in the urine.[7] The cytochrome P450 (CYP) enzymes, specifically CYP3A4/5 and CYP2J2, are the major contributors to the oxidative metabolism of this compound.[1][7] A portion of the metabolism also occurs via CYP-independent mechanisms.[4][7]

Unchanged this compound is the predominant compound in human plasma, and its metabolites are found at significantly lower concentrations.[4][5][8] Crucially, the metabolites of this compound are considered pharmacologically inactive and do not contribute to the drug's anticoagulant effect.[2][5]

Metabolic Pathways

The primary metabolic pathways of this compound are:

  • Oxidative Degradation of the Morpholinone Moiety: This is the major metabolic route, mediated by CYP3A4/5 and CYP2J2.[6][7] This pathway leads to the formation of several hydroxylated metabolites (e.g., M-2, M-3, M-8) and subsequent oxidation products.[9]

  • Hydrolysis of Amide Bonds: This occurs via CYP-independent mechanisms and results in the cleavage of the amide linkages in the this compound molecule, forming metabolites such as M-4 and M-7.[4][5][9]

The following diagram illustrates the key metabolic transformations of this compound.

Rivaroxaban_Metabolism This compound This compound M2 M-2 (Hydroxylated Intermediate) This compound->M2 Oxidative Degradation (CYP3A4/5, CYP2J2) M4 M-4 (Amide Bond Hydrolysis) This compound->M4 Amide Hydrolysis M7 M-7 (Lactam Bond Hydrolysis) This compound->M7 Lactam Hydrolysis M1 M-1 (Product of Oxidative Cleavage) M2->M1 Oxidation

Caption: Metabolic pathways of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the pharmacokinetics and metabolism of this compound.

Table 1: Pharmacokinetic Parameters of this compound
ParameterValueReferences
Time to Maximum Plasma Concentration (Tmax) 2 - 4 hours[1][7]
Bioavailability 80 - 100% (10 mg dose)[7][10]
Plasma Protein Binding 92 - 95%[7]
Terminal Half-life (t½) 5 - 9 hours (young subjects)11 - 13 hours (elderly subjects)[7][10]
Systemic Clearance Approx. 10 L/h[7]
Table 2: Contribution of Metabolic Pathways to this compound Elimination
PathwayContribution to Total EliminationReferences
CYP3A4-mediated ~18%[6][7]
CYP2J2-mediated ~14%[6][7]
CYP-independent Hydrolysis ~14%[6][7]
Table 3: Excretion of this compound and its Metabolites in Humans
RouteFormPercentage of Administered DoseReferences
Renal Unchanged this compound~36%[5][6]
Metabolites~30%[6][11]
Fecal Unchanged this compound~7%[6]
Metabolites~21%[6]

Biological Activity of Metabolites

Extensive in vitro and in vivo studies have demonstrated that the metabolites of this compound are pharmacologically inactive.[2][5] The anticoagulant effect of this compound is solely attributable to the parent drug.[2]

Table 4: Comparative Anticoagulant Activity
CompoundTargetIn Vitro Activity (IC50 for Human Factor Xa)In Vivo Anticoagulant EffectReferences
This compound (Parent Drug) Factor Xa2.1 nM (Prothrombinase-bound)75 nM (Clot-associated)Potent, dose-dependent anticoagulation[2][7]
Metabolite M-1 Not ApplicableInactiveNone[2]
Metabolite M-2 Not ApplicableInactiveNone[2]
Metabolite M-4 Not ApplicableInactiveNone[2]

Experimental Protocols

The characterization of this compound's metabolites and their biological activity involves a series of established experimental procedures.

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and the enzymes responsible for the biotransformation of this compound.

Methodology:

  • Incubation: Radiolabeled [¹⁴C]this compound is incubated with human liver microsomes or hepatocytes.[9]

  • Sample Preparation: At various time points, aliquots are taken, and the reaction is quenched. Samples are then processed, often by protein precipitation with a solvent like acetonitrile.[12]

  • Analysis: The samples are analyzed using high-performance liquid chromatography (HPLC) coupled with radiodetection and tandem mass spectrometry (LC-MS/MS) to separate and identify the metabolites.[9][12]

In_Vitro_Metabolism_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Incubation Incubation of [¹⁴C]this compound with Liver Microsomes/Hepatocytes Quenching Reaction Quenching Incubation->Quenching ProteinPrecipitation Protein Precipitation Quenching->ProteinPrecipitation HPLC HPLC Separation ProteinPrecipitation->HPLC MSMS MS/MS Identification HPLC->MSMS

Caption: Experimental workflow for in vitro metabolism studies.
In Vivo Metabolism and Excretion Studies (Human Mass Balance)

Objective: To determine the pharmacokinetic profile, metabolic pathways, and excretion routes of this compound in humans.

Methodology:

  • Administration: A single oral dose of radiolabeled [¹⁴C]this compound is administered to healthy volunteers.[5][6]

  • Sample Collection: Blood, urine, and feces are collected at predetermined intervals.[5][6]

  • Quantification of Radioactivity: Total radioactivity in the collected samples is measured using liquid scintillation counting.[8]

  • Metabolite Profiling and Identification: Samples are analyzed by HPLC with radiodetection and mass spectrometry to identify and quantify the parent drug and its metabolites.[8]

Assessment of Anticoagulant Activity

Objective: To determine the inhibitory effect of this compound and its metabolites on the coagulation cascade.

Methodology:

  • In Vitro Factor Xa Inhibition Assay:

    • Purified human Factor Xa is incubated with a chromogenic substrate.[2]

    • Varying concentrations of the test compound (this compound or its metabolites) are added.[2]

    • The rate of substrate cleavage is measured spectrophotometrically to determine the half-maximal inhibitory concentration (IC50).[2]

  • Prothrombin Time (PT) Assay:

    • Citrated plasma is incubated with a tissue factor reagent (thromboplastin).[2]

    • The time to clot formation is measured. A prolongation of the PT indicates anticoagulant activity.[2]

Conclusion

The metabolism of this compound is well-characterized, involving both CYP-dependent and -independent pathways. A key finding for drug development and clinical practice is that the resulting metabolites are pharmacologically inactive. The anticoagulant effect of this compound is therefore directly related to the plasma concentration of the parent drug. This comprehensive understanding of this compound's metabolic profile is essential for its safe and effective use in the management of thromboembolic disorders.

References

An In-depth Technical Guide to the Off-Target Effects of Rivaroxaban in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivaroxaban, a direct inhibitor of Factor Xa (FXa), is a widely prescribed oral anticoagulant. While its on-target effects on the coagulation cascade are well-documented, a growing body of preclinical evidence reveals a range of off-target cellular effects that are independent of its anticoagulant properties. These pleiotropic effects have significant implications for drug development and may open new therapeutic avenues for this compound. This technical guide provides a comprehensive overview of the known off-target effects of this compound in various cellular models, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Off-Target Effects on Vascular Endothelial Cells

This compound has been shown to exert protective effects on vascular endothelial cells, mitigating inflammation and enhancing endothelial barrier function. These effects are particularly relevant in the context of atherosclerosis and other vascular diseases.

Quantitative Data
Cell LineThis compound ConcentrationTreatmentObserved EffectReference
HUVECs100 ng/mL, 500 ng/mL25-hydroxycholesterol (B127956) (25-OHC) stimulationDecreased mRNA expression of IL-33 and TNF-α.[1][1]
HUVECs500 ng/mL25-OHC stimulationDecreased mRNA expression of MCP-1.[1][1]
HUVECs100 ng/mL25-OHC stimulationIncreased expression of VE-cadherin.[1][1]
HUVECs100 ng/mL25-OHC stimulationLower level of VEGF in supernatants.[1][1]
HUVECs10-100 nM-Reduced platelet adhesion to endothelial cells.[2][2]
HUVECs50 nM-Increased u-PA protein expression and activity.[2][2]
HUVECs1 nM–1 μM-Dose-dependent positive effect on cell growth.[2][2]
HUVECs-FXa stimulationCounteracted FXa-induced upregulation of several pro-inflammatory genes.[2][3][2][3]
Experimental Protocols

Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium-2 (EGM-2). For experiments, HUVECs are stimulated with pro-inflammatory agents like 25-hydroxycholesterol (10 µg/ml) or Factor Xa (FXa) in the presence or absence of varying concentrations of this compound (e.g., 100 ng/ml, 500 ng/ml) for specified durations (e.g., 4 to 40 hours).[1]

Endothelial Barrier Function Assays:

  • Real-Time Cell Analysis (RTCA-DP): Used to monitor changes in endothelial cell integrity in real-time.

  • Paracellular Flux Assay: Measures the permeability of the endothelial monolayer using a fluorometer.[1]

Gene Expression Analysis:

  • Quantitative Real-Time PCR (qRT-PCR): HUVECs are treated as described, and total RNA is extracted. qRT-PCR is then performed to quantify the mRNA expression levels of target genes such as IL-33, TNF-α, MCP-1, and VE-cadherin.[1]

Protein Analysis:

  • Confocal Microscopy: Used to visualize and quantify the expression of proteins like VE-cadherin.[1]

  • ELISA: Supernatants from cell cultures are collected to measure the concentration of secreted proteins like VEGF.[1]

Signaling Pathways and Experimental Workflow

G cluster_0 Experimental Workflow: Endothelial Cell Studies HUVEC Culture HUVEC Culture Stimulation (e.g., 25-OHC) Stimulation (e.g., 25-OHC) HUVEC Culture->Stimulation (e.g., 25-OHC) This compound Treatment This compound Treatment Stimulation (e.g., 25-OHC)->this compound Treatment Barrier Function Assays Barrier Function Assays This compound Treatment->Barrier Function Assays Gene Expression (qPCR) Gene Expression (qPCR) This compound Treatment->Gene Expression (qPCR) Protein Analysis (ELISA, Microscopy) Protein Analysis (ELISA, Microscopy) This compound Treatment->Protein Analysis (ELISA, Microscopy)

Caption: Workflow for investigating this compound's effects on endothelial cells.

Off-Target Effects on Vascular Smooth Muscle Cells

This compound has been observed to inhibit the proliferation of vascular smooth muscle cells (VSMCs), a key process in the development of intimal hyperplasia and atherosclerosis.[4][5]

Quantitative Data
Cell Line/ModelThis compound Concentration/DoseTreatmentObserved EffectReference
Rabbit Carotid Artery ModelNot specifiedAnastomosisSignificantly inhibited intimal hyperplasia and smooth muscle cell proliferation.[4]
Mouse Vascular Injury Model5 mg/kg/day for 4 weeksWire injuryAttenuated neointimal formation.[4]
Macrophage-VSMC Co-cultureNot specifiedFXa-exposed macrophagesReversed M1 macrophage-mediated contractile-synthetic phenotypic conversion of VSMCs.[6]
Experimental Protocols

In Vivo Models:

  • Rabbit Carotid Artery Anastomosis Model: A surgical model to induce intimal hyperplasia where the effects of this compound treatment are assessed histomorphologically.[4]

  • Mouse Wire-Induced Vascular Injury Model: A model where percutaneous vascular injury is induced, followed by administration of this compound to evaluate its effect on neointimal formation.[4]

In Vitro Co-culture System:

  • Macrophage-VSMC Contact Co-culture: Primary VSMCs are co-cultured with FXa-exposed macrophages that have been treated with this compound. The phenotypic conversion of VSMCs is then assessed by measuring markers like NICD1 and HES1.[6]

Signaling Pathways

This compound's effect on VSMCs appears to be indirect, mediated through its action on macrophages. It inhibits the FXa-induced M1 polarization of macrophages by targeting the PAR2/Akt/HIF1α signaling pathway. This, in turn, reduces the expression of the Notch ligand Dll4 in macrophages, leading to the inhibition of Notch signaling in co-cultured VSMCs and preventing their phenotypic conversion.[6]

G cluster_1 This compound's Indirect Effect on VSMCs FXa FXa PAR2 PAR2 FXa->PAR2 This compound This compound This compound->PAR2 Akt Akt PAR2->Akt HIF1a HIF1a Akt->HIF1a Dll4 Dll4 HIF1a->Dll4 M1 Macrophage Polarization M1 Macrophage Polarization Dll4->M1 Macrophage Polarization VSMC Phenotypic Conversion VSMC Phenotypic Conversion M1 Macrophage Polarization->VSMC Phenotypic Conversion

Caption: this compound inhibits VSMC phenotypic conversion via macrophage signaling.

Off-Target Effects on Platelets

The impact of this compound on platelet function is a complex area with some conflicting reports. While some studies suggest an antiplatelet effect, others show no direct impact on aggregation.

Quantitative Data
Study PopulationThis compound Concentration/DoseAgonistObserved EffectReference
In vitro (Human Plasma)IC50: 0.06 µmol/LTissue factorInhibited platelet aggregation by inhibiting thrombin generation.[7][7]
In vitro (Human Platelets)Not specifiedCollagen, ADP, U46619, ThrombinNo effect on platelet aggregation.[7][7]
Atrial Fibrillation Patients5, 10, 15, and 20 mg dailyADP, epinephrine, arachidonic acid, collagen, thrombinNo significant changes in the percentage of platelet aggregation.[8][8]
Atrial Fibrillation PatientsNot specifiedThrombinSignificantly lower platelet aggregation 2h after taking this compound.[9][9]
In vitro (Human Platelets)Not specifiedFXaInhibits FXa-driven platelet activation via PAR-1.[10][11][10][11]
Experimental Protocols

Platelet Aggregometry:

  • Light Transmission Aggregometry (LTA): Platelet-rich plasma is treated with various agonists (e.g., ADP, collagen, thrombin), and the change in light transmission is measured to quantify platelet aggregation.

  • Multiple-Electrode Aggregometry (MEA): Whole blood is used to assess platelet aggregation in response to different agonists.[11]

Thrombus Formation under Flow Conditions:

  • Blood from patients treated with this compound is perfused over collagen or atherosclerotic plaque material under arterial flow conditions to assess thrombus formation.[10][11]

Signaling Pathways

Recent evidence suggests that FXa can directly activate platelets through Protease-Activated Receptor-1 (PAR-1), independent of thrombin. This compound, by inhibiting FXa, can block this activation pathway.[10][11]

G cluster_2 This compound's Antiplatelet Effect via PAR-1 FXa FXa PAR-1 PAR-1 FXa->PAR-1 This compound This compound This compound->PAR-1 Platelet Activation Platelet Activation PAR-1->Platelet Activation

Caption: this compound inhibits FXa-mediated platelet activation through PAR-1.

Off-Target Effects on Osteoblasts

Studies on human osteoblasts suggest that this compound may have a negative impact on bone metabolism by reducing osteoblast function, although it does not appear to affect cell viability.

Quantitative Data
Cell LineThis compound ConcentrationTreatment DurationObserved EffectReference
Primary Human Osteoblasts0.013, 0.13, 1.3, and 13 μg/ml7 daysSignificant reduction in alkaline phosphatase activity.[12][13][12][13]
Primary Human OsteoblastsNot specified1 and 7 daysReduction in mRNA expression of osteocalcin, Runx2, and BMP-2.[12][13][12][13]
Primary Human Osteoblasts0.013 and 0.13 μg/mlNot specifiedSignificant increase in cell viability (15% and 10%, respectively).[12][12]
SaOS2 Human Osteoblastic Cell Line0.01-50 μg/ml24 hoursDose-dependent inhibition of DNA synthesis (up to 60%).[14][14]
SaOS2 Human Osteoblastic Cell Line0.01-50 μg/ml24 hoursDose-dependent inhibition of creatine (B1669601) kinase-specific activity.[14][14]
SaOS2 Human Osteoblastic Cell Line0.01-50 μg/ml24 hoursDose-dependent inhibition of alkaline phosphatase-specific activity (up to 30%).[14][14]
SaOS2 Human Osteoblastic Cell Line10 μg/ml21 daysCell mineralization was unaffected.[14][14]
Experimental Protocols

Cell Culture and Treatment:

  • Primary human osteoblasts or the SaOS2 cell line are cultured in appropriate media. Cells are then treated with varying concentrations of this compound for different durations.[13][14]

Cell Viability and Proliferation Assays:

  • MTS Assay: Used to assess cell proliferation and viability.[13]

  • DNA Synthesis Assay: Measures the incorporation of labeled nucleotides to quantify DNA synthesis.[14]

Osteoblast Function Assays:

  • Alkaline Phosphatase (ALP) Activity Assay: A colorimetric assay to measure the enzymatic activity of ALP, a marker of osteoblast function.[13]

  • Mineralization Assay (Alizarin Red S Staining): Used to visualize and quantify calcium deposits, an indicator of late-stage osteoblast differentiation.[14]

Gene Expression Analysis:

  • Real-Time PCR: To measure the mRNA expression of bone-related genes such as osteocalcin, Runx2, and BMP-2.[13]

Other Reported Off-Target Effects

  • Neutrophils: this compound has been shown to reduce the expression of PAR-2 in circulating neutrophils from patients with atrial fibrillation.[15]

  • Cancer Cells: In vitro studies have shown that this compound can reduce FXa-induced and thrombin-induced expression of CXCL8 and VEGFA mRNA in breast cancer cell lines (MDA-MB-231 and HCC1806). However, in vivo studies did not show a significant effect on tumor growth or metastasis.[16]

  • Hepatic Stellate Cells: Preclinical data suggests that this compound may deactivate hepatic stellate cells, potentially reducing liver fibrosis.[17]

  • Endothelial Progenitor Cells (EPCs): this compound has been found to increase the differentiation ability of EPCs, which could be beneficial for vascular repair.[18]

  • Human Intervertebral Disc Primary Cultures: this compound did not suppress cell viability or proliferation but may reduce matrix synthesis.[19]

Conclusion

The off-target effects of this compound are multifaceted and cell-type specific. In vascular endothelial cells, it exhibits anti-inflammatory and barrier-protective properties. Its impact on vascular smooth muscle cells appears to be indirect, mediated by its effects on macrophages. The role of this compound in platelet function remains an area of active investigation with some evidence suggesting a PAR-1 mediated antiplatelet effect. In osteoblasts, this compound may negatively influence bone metabolism. These findings underscore the importance of continued research into the pleiotropic effects of direct oral anticoagulants. A deeper understanding of these off-target mechanisms will be crucial for optimizing their therapeutic use and potentially identifying new clinical applications. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.

References

Rivaroxaban's Interaction with P-glycoprotein and CYP3A4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivaroxaban, a direct oral anticoagulant, is a substrate for both the efflux transporter P-glycoprotein (P-gp) and the metabolic enzyme Cytochrome P450 3A4 (CYP3A4). This technical guide provides a comprehensive overview of the intricate interactions between this compound and these two key proteins, which play a crucial role in its pharmacokinetics and potential for drug-drug interactions. This document summarizes quantitative data, details experimental protocols for studying these interactions, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction

This compound is a highly selective direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Its oral bioavailability and predictable pharmacokinetic profile have made it a widely used alternative to traditional anticoagulants. However, its disposition in the body is significantly influenced by the activity of P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, and Cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme.[1][2] Understanding the interplay between this compound and these proteins is paramount for predicting its efficacy, safety, and potential for clinically significant drug-drug interactions (DDIs).

This compound is a substrate for both P-gp and CYP3A4 but is not a clinically significant inhibitor of either.[3][4] This one-way interaction means that the pharmacokinetics of this compound are susceptible to modulation by co-administered drugs that inhibit or induce P-gp and/or CYP3A4.

Quantitative Data on this compound's Interaction with P-gp and CYP3A4

The following tables summarize the key quantitative parameters that define the interaction of this compound with P-gp and CYP3A4.

Table 1: In Vitro P-glycoprotein (P-gp) Interaction Parameters for this compound

ParameterValueCell SystemCommentsReference
Efflux Ratio5.5 - 9.4Caco-2Indicates that this compound is a P-gp substrate.[5]
Apparent Permeability (Papp) (A→B)HighCaco-2Suggests good intestinal absorption.[3]
IC50 (this compound as an inhibitor)> 100 µMMDCK-MDR1This compound is a very weak inhibitor of P-gp.[6]
Km,app (this compound as a substrate)8.420 µMP-gp expressing systemRepresents the substrate concentration at half-maximal transport rate.[7]

Table 2: In Vitro Cytochrome P450 3A4 (CYP3A4) Interaction Parameters for this compound

ParameterValueIn Vitro SystemCommentsReference
Contribution to total elimination~18%Human Liver MicrosomesIndicates a significant role of CYP3A4 in this compound's metabolism.[8][9]
Km (this compound metabolism)46.98 µMRecombinant CYP3A4Represents the substrate concentration at half-maximal metabolic rate.[10]
Ki (this compound as an inhibitor)Not reported to be a clinically significant inhibitorHuman Liver MicrosomesThis compound does not significantly inhibit CYP3A4 activity.[11]

Table 3: Impact of P-gp and CYP3A4 Modulators on this compound Pharmacokinetics (Clinical Studies)

ModulatorEffect on P-gp/CYP3A4Change in this compound AUCChange in this compound CmaxReference
KetoconazoleStrong inhibitor of both↑ 160%↑ 70%[4]
RitonavirStrong inhibitor of both↑ 150%↑ 60%[4]
RifampinStrong inducer of both↓ ~50%Not specified[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of this compound's interactions with P-gp and CYP3A4.

Bidirectional Transport Assay Using Caco-2 Cells

This assay is the gold standard for evaluating a compound's potential as a P-gp substrate.

  • Objective: To determine the directional flux of this compound across a polarized monolayer of human colorectal adenocarcinoma (Caco-2) cells.

  • Methodology:

    • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • Assay Buffer: A buffered salt solution (e.g., Hank's Balanced Salt Solution with HEPES) at pH 7.4 is used.

    • Transport Experiment (Apical to Basolateral - A→B):

      • The test compound (this compound) is added to the apical (upper) chamber.

      • At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral (lower) chamber.

      • The volume removed is replaced with fresh assay buffer.

    • Transport Experiment (Basolateral to Apical - B→A):

      • The test compound is added to the basolateral chamber.

      • Samples are collected from the apical chamber at the same time points.

    • Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.

    • Data Analysis:

      • The apparent permeability coefficient (Papp) is calculated for both directions using the following equation:

        • Papp = (dQ/dt) / (A * C0)

        • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

      • The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 is indicative of active transport, suggesting the compound is a P-gp substrate.

In Vitro this compound Metabolism using Human Liver Microsomes (HLMs)

This assay is used to assess the metabolic stability of a compound and identify the CYP enzymes involved.

  • Objective: To determine the rate of this compound metabolism by CYP3A4 in a subcellular fraction of human liver.

  • Methodology:

    • Reaction Mixture: A typical incubation mixture contains:

      • Human liver microsomes (e.g., 0.5 mg/mL protein).

      • This compound (at various concentrations to determine Km).

      • Phosphate buffer (pH 7.4).

    • Initiation: The reaction is initiated by adding an NADPH-regenerating system.

    • Incubation: The mixture is incubated at 37°C for a specified time.

    • Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

    • Sample Processing: The mixture is centrifuged, and the supernatant is collected.

    • Analysis: The disappearance of the parent drug (this compound) or the formation of its metabolites is quantified by LC-MS/MS.

    • CYP3A4 Inhibition: To confirm the role of CYP3A4, the assay is repeated in the presence of a specific CYP3A4 inhibitor (e.g., ketoconazole). A significant decrease in this compound metabolism indicates CYP3A4 involvement.

Signaling Pathways and Logical Relationships

The expression and function of P-gp and CYP3A4 are tightly regulated by complex signaling pathways. While this compound is a substrate, there is limited evidence to suggest it actively modulates these pathways. The following diagrams illustrate the general regulatory mechanisms and the logical flow of this compound's disposition.

Rivaroxaban_Disposition cluster_absorption Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation Riva_Lumen This compound Riva_Entero This compound Riva_Lumen->Riva_Entero Absorption Pgp P-gp (efflux) Riva_Entero->Pgp CYP3A4_Entero CYP3A4 (metabolism) Riva_Entero->CYP3A4_Entero Metabolism Riva_Circ This compound Riva_Entero->Riva_Circ To Circulation Pgp->Riva_Lumen Efflux CYP3A4_Entero->Riva_Lumen Metabolites

Figure 1: this compound's journey through the enterocyte.

Pgp_Regulation PXR PXR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR XRE Xenobiotic Response Element PXR_RXR->XRE Binding ABCB1 ABCB1 Gene XRE->ABCB1 Transcription Pgp_mRNA P-gp mRNA ABCB1->Pgp_mRNA Pgp P-gp Protein Pgp_mRNA->Pgp Translation Inducers Inducers (e.g., Rifampin) Inducers->PXR Activation

Figure 2: Transcriptional regulation of P-glycoprotein via PXR.

CYP3A4_Regulation PXR PXR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR XREM Xenobiotic Responsive Enhancer Module PXR_RXR->XREM Binding CYP3A4_gene CYP3A4 Gene XREM->CYP3A4_gene Transcription CYP3A4_mRNA CYP3A4 mRNA CYP3A4_gene->CYP3A4_mRNA CYP3A4 CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4 Translation Inducers Inducers (e.g., Rifampin) Inducers->PXR Activation Experimental_Workflow cluster_invitro In Vitro Assessment cluster_analysis Data Analysis cluster_invivo In Vivo Relevance Caco2 Bidirectional Transport Assay (Caco-2 cells) Papp Calculate Papp & Efflux Ratio Caco2->Papp HLM Metabolism Assay (Human Liver Microsomes) Kinetics Determine Km, Ki, IC50 HLM->Kinetics Recombinant Recombinant Enzyme Assay (CYP3A4) Recombinant->Kinetics DDI Predict Drug-Drug Interactions Papp->DDI Kinetics->DDI Clinical Inform Clinical Studies DDI->Clinical

References

Genetic Variants Influencing Rivaroxaban Metabolism and Efficacy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivaroxaban, a direct oral anticoagulant, is a cornerstone in the prevention and treatment of thromboembolic disorders. Despite its predictable pharmacokinetic and pharmacodynamic profile, significant inter-individual variability in drug response and adverse events, particularly bleeding, is observed. A growing body of evidence implicates genetic variants in the genes encoding drug-metabolizing enzymes and transporters as key determinants of this variability. This technical guide provides a comprehensive overview of the critical genetic variants influencing this compound's metabolism and clinical efficacy. We delve into the molecular mechanisms, present quantitative data on their impact, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] Its metabolism is complex, involving multiple pathways, with a significant portion being metabolized by cytochrome P450 (CYP) enzymes and transported by efflux pumps like P-glycoprotein (P-gp).[1][2] Genetic polymorphisms in the genes encoding these proteins can alter their function, leading to variations in this compound plasma concentrations and, consequently, its anticoagulant effect and the risk of adverse drug reactions.[3][4][5] Understanding the pharmacogenetic landscape of this compound is paramount for optimizing its therapeutic use and paving the way for personalized medicine approaches.

Key Genetic Players in this compound Metabolism and Transport

The primary genes implicated in the variable response to this compound are those involved in its metabolism and transport.

Cytochrome P450 3A4 (CYP3A4)

CYP3A4 is a major enzyme responsible for the oxidative metabolism of approximately 18% of a this compound dose.[6] Genetic variations in the CYP3A4 gene can lead to altered enzyme activity, thereby affecting this compound clearance.[6][7]

  • CYP3A4*1B : This variant has been associated with the need for different this compound doses to maintain the target therapeutic range.[7]

  • CYP3A4*22 : This variant is linked to reduced CYP3A4 activity, which can potentially lead to higher plasma concentrations of this compound.

ATP-Binding Cassette Subfamily B Member 1 (ABCB1)

The ABCB1 gene encodes for P-glycoprotein (P-gp), an efflux transporter that plays a crucial role in the absorption and excretion of this compound.[8][9] Polymorphisms in ABCB1 can modulate P-gp function, influencing this compound's bioavailability and plasma levels.[2][9]

  • rs1045642 (c.3435C>T) : This is one of the most studied SNPs in ABCB1. While some studies have shown an association with this compound pharmacokinetics and bleeding risk, the results have been inconsistent across different populations.[2][4][5][9]

  • rs2032582 (c.2677G>T/A) : This variant has also been investigated for its potential impact on this compound exposure and clinical outcomes, with some studies suggesting a link to a higher incidence of hemorrhage.[9]

  • rs1128503 (c.1236C>T) : This SNP has been associated with variations in this compound trough concentrations.[5]

  • rs4148738 : This variant has been linked to an increased risk of major bleeding and clinically relevant non-major bleeding.[10]

Cytochrome P450 3A5 (CYP3A5)

CYP3A5, another member of the CYP3A family, also contributes to this compound metabolism.[6]

  • CYP3A53 (rs776746) : This is a common loss-of-function allele. Individuals who are homozygous for this allele (CYP3A53/*3) are considered poor metabolizers. The impact of this variant on this compound pharmacokinetics has been studied, with some evidence suggesting an association with peak and trough concentrations.[11][12]

Cytochrome P450 2J2 (CYP2J2)

CYP2J2 is responsible for approximately 14% of the metabolic clearance of this compound.[6]

  • CYP2J2*7 (rs890293) : The influence of this variant on this compound pharmacokinetics has been investigated, although its clinical significance is still under evaluation.[3]

Other Emerging Genetic Variants

Recent research has identified other genes that may play a role in this compound's efficacy and safety profile:

  • SUSD3 (rs76292544) : This variant has been associated with both peak and trough concentrations of this compound and an increased risk of bleeding events.[11][13]

  • ABCG2 : Encodes the breast cancer resistance protein (BCRP), another efflux transporter involved in this compound disposition. The c.421C>A variant may influence this compound pharmacokinetics.[12]

  • AKR7A3 and ABCA6 : Variants in these genes have also been reported to be associated with bleeding events in patients treated with this compound.[3]

Quantitative Impact of Genetic Variants

The following tables summarize the quantitative data from various studies on the influence of key genetic variants on this compound pharmacokinetics and clinical outcomes.

Table 1: Impact of Genetic Variants on this compound Pharmacokinetics

GeneVariantGenotypeNPharmacokinetic ParameterValueReference
CYP3A4 1B1B/1B67Daily Dose (mg/day) for INR 2-39.57 ± 1.54[7]
1B/1A, *1B/1C, 1A/1C33Lower than 1B/1B[7]
ABCB1 rs1045642CC vs TT-This compound ConcentrationHigher in CC[4]
rs1045642TT22Trough Conc. (ng/mL)33.80 (19.00, 51.90)[2]
CT70Trough Conc. (ng/mL)29.00 (15.26, 59.39)[2]
CC63Trough Conc. (ng/mL)29.10 (15.61, 57.22)[2]
rs1128503TT vs CC-Trough Conc. (ng/mL)Higher in TT (p=0.0421)[2]
rs2032582G allele carriers-Cmax/DoseHigher than non-carriers[9]
CYP3A5 rs776746 (*3)--Peak and Trough Conc.Associated[11]
SUSD3 rs76292544--Peak and Trough Conc.Associated[11]

Table 2: Impact of Genetic Variants on this compound Clinical Outcomes

GeneVariantOutcomeMetricValue (95% CI)p-valueReference
ABCB1 rs1045642Bleeding Events-Inconsistent results-[2][4][10]
c. 2482-2236C>TBleeding Risk (CC vs TT)RR1.99 (1.08–3.69)<0.05[9]
c. 2482-2236C>TBleeding Risk (CC vs CT)RR1.42 (1.04–1.92)<0.05[9]
c. 3435C>TThromboembolic Risk (TT vs CC)RR3.48 (1.02–11.85)<0.05[9]
SUSD3 rs76292544Bleeding EventsOR4.20 (2.17–8.14)6.43x10⁻⁵[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound pharmacogenetics.

Genotyping of Genetic Variants

This method is commonly used for genotyping known single nucleotide polymorphisms.

Protocol for CYP3A4 Genotyping:

  • DNA Extraction: Genomic DNA is extracted from whole blood using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit).

  • PCR Amplification: A specific region of the CYP3A4 gene containing the SNP of interest is amplified using PCR.

    • Primer Design: Primers are designed using software like Primer3 to flank the target SNP.

    • PCR Reaction Mixture: A typical reaction mixture includes DNA template, forward and reverse primers, dNTPs, Taq DNA polymerase, and PCR buffer.

    • Cycling Conditions:

      • Initial denaturation: 95°C for 5 minutes.

      • 35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 61.9°C for 90 seconds.

        • Extension: 72°C for 90 seconds.

      • Final extension: 72°C for 10 minutes.

  • Restriction Enzyme Digestion: The PCR product is incubated with a specific restriction enzyme that recognizes and cuts the DNA at a site created or abolished by the SNP.

  • Gel Electrophoresis: The digested DNA fragments are separated by size on an agarose (B213101) gel. The resulting banding pattern reveals the genotype of the individual.

Sanger sequencing is the gold standard for DNA sequencing and is used to confirm the presence of specific genetic variants.

Protocol for ABCB1 SNP Analysis:

  • DNA Template Preparation: The target region of the ABCB1 gene is amplified via PCR as described above. The PCR product must be purified to remove primers and dNTPs.

  • Cycle Sequencing Reaction: The purified PCR product is used as a template in a cycle sequencing reaction containing DNA polymerase, a single primer (either forward or reverse), dNTPs, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

  • Fragment Separation: The resulting fluorescently labeled DNA fragments of varying lengths are separated by capillary electrophoresis.

  • Sequence Analysis: A laser excites the fluorescent dyes, and a detector reads the color of the fluorescence for each fragment. The sequence of the DNA is then determined by the order of the colors.

Quantification of this compound in Plasma

This is the most sensitive and specific method for quantifying this compound in biological matrices.

Protocol for this compound Quantification in Human Plasma:

  • Sample Preparation:

    • Protein Precipitation: To a plasma sample, an organic solvent like acetonitrile (B52724) (often containing an internal standard such as this compound-d4) is added to precipitate proteins. The mixture is vortexed and centrifuged.

    • Supernatant Transfer: The clear supernatant is transferred to a new tube or plate for analysis.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

    • Column: A C18 column is typically used for separation (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[14]

    • Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., 10 mmol/L ammonium (B1175870) acetate (B1210297) with 0.1% formic acid) and an organic phase (e.g., 0.1% formic acid in acetonitrile).[14]

    • Flow Rate: A typical flow rate is 0.4 mL/min.[14]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used to ionize the this compound molecules.

    • Mass Analyzer: A triple quadrupole mass spectrometer is used for detection.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound (e.g., m/z 436.1 → 145.0) and the internal standard are monitored for quantification.[15]

  • Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Assessment of this compound's Anticoagulant Effect

This functional assay measures the anticoagulant activity of this compound by quantifying its inhibition of Factor Xa.

Protocol for Anti-Factor Xa Assay:

  • Sample Preparation: Patient plasma is collected in citrate-containing tubes.

  • Assay Principle:

    • A known amount of excess Factor Xa is added to the patient's plasma.

    • This compound in the plasma inhibits a portion of the added Factor Xa.

    • A chromogenic substrate that is specifically cleaved by Factor Xa is then added.

    • The amount of color produced is inversely proportional to the concentration of this compound in the plasma.

  • Measurement: The color change is measured spectrophotometrically.

  • Quantification: The this compound concentration is determined by comparing the result to a calibration curve prepared with known concentrations of this compound.

Visualizing the Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key metabolic pathways and experimental workflows discussed in this guide.

Rivaroxaban_Metabolism_Pathway This compound This compound Absorbed Oral Absorption This compound->Absorbed Metabolism Metabolism (~2/3 of dose) Absorbed->Metabolism Renal_Excretion Renal Excretion (Unchanged, ~1/3 of dose) Absorbed->Renal_Excretion Pgp P-glycoprotein (ABCB1) Absorbed->Pgp Efflux BCRP BCRP (ABCG2) Absorbed->BCRP Efflux CYP3A4 CYP3A4 (~18%) Metabolism->CYP3A4 CYP2J2 CYP2J2 (~14%) Metabolism->CYP2J2 CYP_independent CYP-independent Hydrolysis Metabolism->CYP_independent Inactive_Metabolites Inactive Metabolites CYP3A4->Inactive_Metabolites CYP2J2->Inactive_Metabolites CYP_independent->Inactive_Metabolites Elimination Elimination Inactive_Metabolites->Elimination Elimination->Renal_Excretion Metabolites Fecal_Excretion Fecal Excretion (Metabolites) Elimination->Fecal_Excretion Renal_Excretion->Pgp Secretion Renal_Excretion->BCRP Secretion

Caption: this compound metabolic and elimination pathways.

Pharmacogenetic_Study_Workflow cluster_patient Patient Cohort cluster_lab Laboratory Analysis cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment (this compound Treatment) Blood_Sample_Collection Blood Sample Collection (DNA and Plasma) Patient_Recruitment->Blood_Sample_Collection Clinical_Data_Collection Clinical Data Collection (Bleeding/Thrombosis Events) Patient_Recruitment->Clinical_Data_Collection DNA_Extraction Genomic DNA Extraction Blood_Sample_Collection->DNA_Extraction Plasma_Processing Plasma Separation and Storage Blood_Sample_Collection->Plasma_Processing Correlation_Analysis Genotype-Phenotype Correlation Analysis Clinical_Data_Collection->Correlation_Analysis Genotyping Genotyping (e.g., PCR-RFLP, Sanger Seq.) DNA_Extraction->Genotyping Genotype_Frequency Genotype Frequency Calculation Genotyping->Genotype_Frequency Rivaroxaban_Quantification This compound Quantification (LC-MS/MS) Plasma_Processing->Rivaroxaban_Quantification AntiFXa_Assay Anti-Factor Xa Assay Plasma_Processing->AntiFXa_Assay PK_Analysis Pharmacokinetic Analysis (Cmax, Cmin, AUC) Rivaroxaban_Quantification->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Anti-FXa levels) AntiFXa_Assay->PD_Analysis Genotype_Frequency->Correlation_Analysis PK_Analysis->Correlation_Analysis PD_Analysis->Correlation_Analysis

Caption: Workflow for a this compound pharmacogenetic study.

Conclusion and Future Directions

The pharmacogenetics of this compound is a rapidly evolving field with the potential to significantly impact clinical practice. Genetic variants in CYP3A4, ABCB1, CYP3A5, CYP2J2, and other emerging genes have been shown to influence the drug's pharmacokinetics and clinical outcomes. While the evidence for some variants is still developing and at times conflicting, the data presented in this guide underscores the importance of considering an individual's genetic makeup when prescribing this compound.

For researchers and drug development professionals, this guide provides a foundational understanding of the key genetic factors, quantitative data for modeling and simulation, and detailed experimental protocols to aid in the design of future studies. Further large-scale, prospective clinical trials are needed to validate the clinical utility of pharmacogenetic testing for this compound and to develop robust genotype-guided dosing algorithms. The integration of pharmacogenetic information into clinical decision-making holds the promise of a more personalized and safer approach to anticoagulant therapy with this compound.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Rivaroxaban in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of rivaroxaban in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a direct oral anticoagulant that requires accurate measurement in plasma for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The methodologies outlined below are based on validated and published LC-MS/MS methods, recognized as the gold standard for their sensitivity and specificity.[1]

I. Overview of the LC-MS/MS Method

The quantification of this compound in plasma by LC-MS/MS typically involves three main steps: sample preparation, chromatographic separation, and mass spectrometric detection. A stable isotope-labeled internal standard, such as this compound-d4, is universally adopted to ensure accuracy and precision by correcting for variability during sample processing and analysis.[2]

The general workflow for the quantification of this compound in plasma is illustrated in the following diagram:

Rivaroxaban_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is_add Add Internal Standard (this compound-d4) plasma->is_add extraction Extraction (LLE, SPE, or Protein Precipitation) is_add->extraction evap Evaporation extraction->evap reconstitution Reconstitution evap->reconstitution lc LC Separation (C18 or C8 Column) reconstitution->lc ms MS/MS Detection (Positive ESI, MRM) lc->ms quant Quantification ms->quant

References

Application Notes & Protocols: Development of a Validated Stability-Indicating HPLC Assay for Rivaroxaban

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivaroxaban is an orally active, direct factor Xa inhibitor used as an anticoagulant to prevent and treat thromboembolic disorders. Ensuring the quality and stability of this compound in bulk drug and pharmaceutical formulations is critical for its safety and efficacy. This document provides a comprehensive, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is demonstrated to be simple, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability studies.

Chromatographic Conditions

A robust and reliable isocratic RP-HPLC method was developed for the determination of this compound. The optimized chromatographic conditions are summarized in the table below.

ParameterRecommended Conditions
Column C18 (e.g., Thermo ODS Hypersil, Phenomenex Luna, Nucleosil), 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile (B52724) and Monobasic Potassium Phosphate (B84403) buffer (pH 2.9) in a 30:70 (v/v) ratio.[1][2]
Alternative 1: Acetonitrile:Water (55:45 v/v)[3]
Alternative 2: Acetonitrile:Water (50:50 v/v)[4]
Alternative 3: Methanol:Acetonitrile (50:50 v/v)[5]
Flow Rate 1.0 mL/min[1][4]
Alternative: 1.2 mL/min[3]
Detection Wavelength 249 nm[1][2][3] or 250 nm[5] or 251 nm[4]
Column Temperature Ambient[1][2][4] or 40°C[3]
Injection Volume 15 µL[1] or 20 µL[4]
Run Time Approximately 15 minutes to ensure elution of any degradation products.

Method Validation Summary

The developed HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines.[2][3][4][5][6] The validation parameters confirmed that the method is suitable for its intended purpose.

Validation ParameterResult
Linearity Range 5-50 µg/mL[4], 20-100 µg/mL[5], 0.005-40.0 µg/mL[3], 5-30 µg/mL[7], 50-1000 ppm[2]
Correlation Coefficient (r²) > 0.999[4][5]
Accuracy (% Recovery) 98.6–103.4%[1], 98.84%[4], 99.89%[5]
Precision (% RSD) < 2.0%[1][2]
Limit of Detection (LOD) 0.30 ppm (0.3 µg/mL)[1][2], 0.054 µg/mL[4], 0.1242 µg/mL[7]
Limit of Quantification (LOQ) 1.0 ppm (1.0 µg/mL)[1][2], 0.164 µg/mL[4], 0.3776 µg/mL[7]
Specificity No interference from excipients or degradation products was observed at the retention time of this compound.[1][3]
Robustness The method was found to be robust with deliberate small variations in flow rate, mobile phase composition, and column temperature.

Experimental Protocols

Preparation of Solutions

4.1.1. Mobile Phase Preparation (Acetonitrile:Phosphate Buffer, 30:70 v/v)

  • Phosphate Buffer (pH 2.9): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC grade water to make a 25 mM solution. Adjust the pH to 2.9 with orthophosphoric acid.

  • Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 30:70 (v/v) ratio.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.

4.1.2. Diluent Preparation A mixture of acetonitrile and deionized water in a 70:30 (v/v) ratio is recommended as the diluent.[1][2]

4.1.3. Standard Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10-15 minutes to dissolve the standard completely.

  • Make up the volume to 25 mL with the diluent and mix well.

4.1.4. Working Standard Solution Preparation (e.g., 50 µg/mL)

  • Pipette 5.0 mL of the standard stock solution (1000 µg/mL) into a 100 mL volumetric flask.

  • Dilute to the mark with the mobile phase and mix thoroughly.

4.1.5. Sample Preparation from Tablet Dosage Form (e.g., 10 mg tablets)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[3][4]

  • Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the drug.[3]

  • Make up the volume to 100 mL with the diluent and mix well. This gives a stock solution of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

  • Pipette 5.0 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration of 50 µg/mL.

System Suitability

Before starting the analysis, perform a system suitability test to ensure the chromatographic system is working correctly.

  • Inject the working standard solution (e.g., 50 µg/mL) five or six times.

  • Calculate the following parameters from the chromatograms:

    • Tailing Factor: Should be ≤ 2.0.

    • Theoretical Plates: Should be > 2000.

    • % RSD of Peak Areas: Should be ≤ 2.0%.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound bulk drug.[1][3][8]

4.3.1. Acid Hydrolysis

  • To 1 mL of the this compound stock solution, add 1 mL of 1 M HCl.

  • Reflux the mixture at 80°C for 4 hours.[8]

  • Cool the solution to room temperature and neutralize with 1 M NaOH.

  • Dilute with the mobile phase to a suitable concentration and inject into the HPLC system.

4.3.2. Base Hydrolysis

  • To 1 mL of the this compound stock solution, add 1 mL of 1 M NaOH.

  • Reflux the mixture at 80°C for 4 hours.[8]

  • Cool the solution to room temperature and neutralize with 1 M HCl.

  • Dilute with the mobile phase to a suitable concentration and inject.

4.3.3. Oxidative Degradation

  • To 1 mL of the this compound stock solution, add 1 mL of 5% v/v hydrogen peroxide.

  • Keep the solution at 40°C for 4 hours.[8]

  • Dilute with the mobile phase to a suitable concentration and inject.

4.3.4. Thermal Degradation

  • Keep the this compound solid drug in an oven at 80°C for 12 hours.[8]

  • After exposure, prepare a solution of a suitable concentration in the mobile phase and inject.

4.3.5. Photolytic Degradation

  • Expose the this compound solid drug to UV light (e.g., 1.2 million lux hours).[8]

  • Prepare a solution of a suitable concentration in the mobile phase and inject.

Data Analysis

  • Identification: The retention time of the peak in the sample chromatogram should match that of the standard chromatogram.

  • Quantification: The amount of this compound in the sample can be calculated using the peak area and the calibration curve or by comparing the peak area with that of a standard of a known concentration.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability StandardSol Standard Solution Preparation StandardSol->SystemSuitability SampleSol Sample Solution Preparation SampleAnalysis Sample Analysis SampleSol->SampleAnalysis MethodValidation Method Validation (Linearity, Accuracy, etc.) SystemSuitability->MethodValidation Pass MethodValidation->SampleAnalysis DataAcquisition Data Acquisition SampleAnalysis->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Caption: Experimental workflow for HPLC method development and validation.

Forced_Degradation_Workflow cluster_stress Stress Conditions Rivaroxaban_API This compound API / Drug Product Acid Acid Hydrolysis (e.g., 1M HCl, 80°C) Rivaroxaban_API->Acid Base Base Hydrolysis (e.g., 1M NaOH, 80°C) Rivaroxaban_API->Base Oxidative Oxidative (e.g., 5% H2O2, 40°C) Rivaroxaban_API->Oxidative Thermal Thermal (e.g., 80°C) Rivaroxaban_API->Thermal Photolytic Photolytic (e.g., UV light) Rivaroxaban_API->Photolytic HPLC_Analysis HPLC Analysis of Stressed Samples Acid->HPLC_Analysis Base->HPLC_Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Peak_Purity Peak Purity Assessment & Mass Balance Calculation HPLC_Analysis->Peak_Purity

Caption: Workflow for forced degradation studies of this compound.

References

Protocol for In Vitro Assessment of Rivaroxaban's Anti-Xa Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivaroxaban is a direct oral anticoagulant that specifically and reversibly inhibits Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] By blocking FXa, this compound effectively reduces thrombin generation and subsequent fibrin (B1330869) clot formation.[1] Accurate in vitro assessment of its anti-Xa activity is paramount for research, drug development, and in certain clinical scenarios. This document provides detailed protocols for the most common in vitro assays used to determine the anticoagulant effect of this compound: the chromogenic anti-Xa assay, Prothrombin Time (PT), and activated Partial Thromboplastin (B12709170) Time (aPTT).

Mechanism of Action

This compound exerts its anticoagulant effect by directly binding to the active site of both free FXa and FXa bound within the prothrombinase complex.[3][4] This inhibition is competitive and occurs in a concentration-dependent manner.[5][6] Unlike indirect FXa inhibitors, its action is independent of antithrombin.[3] The inhibition of FXa disrupts the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby reducing the overall thrombin burst and preventing the formation of a stable fibrin clot.[1][7]

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X VIIIa TF Tissue Factor (TF) TF_VIIa TF_VIIa TF->TF_VIIa VII VII VIIa VIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Xa Xa X->Xa Thrombin Thrombin (IIa) Xa->Thrombin Prothrombinase Complex (Xa, Va, Ca2+, PL) Prothrombin Prothrombin (II) Prothrombin->Thrombin Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin This compound This compound This compound->Xa Inhibition

Caption: Coagulation cascade and this compound's mechanism.

Experimental Protocols

Chromogenic Anti-Xa Assay

This assay is the most specific and reliable method for measuring this compound concentration and its anti-Xa activity.[8][9] It is based on the principle that this compound in a plasma sample will inhibit a known amount of exogenous FXa. The residual FXa activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is quantified spectrophotometrically. The color intensity is inversely proportional to the this compound concentration in the sample.[10][11]

Materials:

  • Citrated human plasma (pooled normal plasma or patient plasma)

  • This compound calibrators and controls

  • Factor Xa reagent

  • Chromogenic FXa substrate (e.g., linked to p-nitroaniline)

  • Assay buffer (e.g., Tris-based buffer, pH 7.4-8.4)

  • 50% Acetic Acid or other stopping reagent

  • Microplate reader capable of reading absorbance at 405 nm

  • Incubator at 37°C

Procedure:

  • Sample Preparation:

    • Prepare a standard curve by spiking pooled normal plasma with known concentrations of this compound (e.g., 25-900 ng/mL).[10]

    • Patient plasma samples should be platelet-poor, obtained by centrifuging citrated whole blood.[12]

  • Assay Protocol: [10]

    • Pipette 25 µL of calibrator, control, or patient plasma into a microplate well.

    • Add 25 µL of Factor Xa reagent to each well.

    • Incubate the plate at 37°C for 5 minutes.

    • Add 50 µL of the chromogenic substrate to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding 50 µL of 50% acetic acid.

    • Measure the optical density (OD) at 405 nm.

  • Data Analysis:

    • Subtract the OD of the blank (a plasma sample where the stop solution is added before the substrate) from the OD of the test samples.[10]

    • Plot the OD values of the calibrators against their known concentrations to generate a standard curve.

    • Determine the this compound concentration in the patient samples by interpolating their OD values from the standard curve.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade. This compound prolongs the PT in a dose-dependent manner, although the sensitivity can vary significantly depending on the thromboplastin reagent used.[13]

Materials:

  • Citrated human plasma

  • PT reagent (thromboplastin and calcium chloride)

  • Coagulometer

Procedure:

  • Sample Preparation: Spike pooled normal plasma with various concentrations of this compound.

  • Assay Protocol: [14]

    • Pre-warm the plasma sample and PT reagent to 37°C.

    • Pipette 100 µL of plasma into a cuvette.

    • Add 200 µL of the PT reagent to the plasma.

    • The coagulometer will automatically start a timer and detect the formation of a fibrin clot, recording the clotting time in seconds.

  • Data Analysis: Plot the PT (in seconds) against the this compound concentration. A linear relationship is often observed.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation. This compound also prolongs the aPTT, but this test is generally less sensitive than the PT for monitoring this compound.[15]

Materials:

  • Citrated human plasma

  • aPTT reagent (e.g., Actin FSL, a contact activator and phospholipids)

  • Calcium chloride (0.025 M)

  • Coagulometer

Procedure:

  • Sample Preparation: Spike pooled normal plasma with various concentrations of this compound.

  • Assay Protocol: [14]

    • Pre-warm the plasma, aPTT reagent, and calcium chloride to 37°C.

    • Pipette 100 µL of plasma and 100 µL of aPTT reagent into a cuvette.

    • Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.

    • Add 100 µL of pre-warmed calcium chloride to the mixture.

    • The coagulometer will start a timer and measure the time to clot formation in seconds.

  • Data Analysis: Plot the aPTT (in seconds) against the this compound concentration.

cluster_prep Sample Preparation cluster_assays Assay Execution cluster_analysis Data Analysis Start Start: Citrated Whole Blood Centrifuge Centrifugation Start->Centrifuge Plasma Platelet-Poor Plasma Centrifuge->Plasma Spike Spike with this compound (for standard curves) Plasma->Spike Chromogenic Chromogenic Anti-Xa Assay Spike->Chromogenic PT Prothrombin Time (PT) Assay Spike->PT aPTT Activated Partial Thromboplastin Time (aPTT) Assay Spike->aPTT Chromo_Analysis Generate Standard Curve (OD vs. Concentration) Chromogenic->Chromo_Analysis PT_Analysis Plot Clotting Time vs. Concentration PT->PT_Analysis aPTT_Analysis Plot Clotting Time vs. Concentration aPTT->aPTT_Analysis End End: Determine Anti-Xa Activity Chromo_Analysis->End PT_Analysis->End aPTT_Analysis->End

Caption: Experimental workflow for assessing this compound.

Data Presentation

The following tables summarize key quantitative data for this compound's in vitro anti-Xa activity.

Table 1: this compound Inhibition Constants and Kinetics for Factor Xa

ParameterValueReference
Inhibitory Constant (Ki) 0.4 ± 0.02 nM[5]
Association Rate (kon) 1.7 x 107 M-1s-1[2][6]
Dissociation Rate (koff) 5 x 10-3 s-1[2][6]

Table 2: this compound IC50 Values for Factor Xa and Related Complexes

TargetIC50 ValueReference
Prothrombinase Activity 2.1 ± 0.4 nM[5][6]
Clot-Associated Factor Xa 75 nM[5][6]
Free Factor Xa >20 µM (selectivity vs. other serine proteases)[6]

Table 3: Effect of this compound on In Vitro Clotting Assays

AssayThis compound ConcentrationEffectReference
Prothrombin Time (PT) Dose-dependentLinear prolongation
Trough LevelsMedian 11.5 seconds
Peak Levels (4 hours post-dose)Median 16.6 seconds
Activated Partial Thromboplastin Time (aPTT) Dose-dependentProlongation (less sensitive than PT)[16]
Trough LevelsOften within normal range[15]
Peak LevelsElevated[15]

Conclusion

The in vitro assessment of this compound's anti-Xa activity can be reliably performed using a chromogenic anti-Xa assay, which provides the most accurate and specific measurement of its anticoagulant effect. While PT and aPTT assays are also prolonged by this compound and can be useful for qualitative assessment, their results are more variable and reagent-dependent. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of drug development to effectively evaluate the in vitro anticoagulant properties of this compound.

References

Application Notes and Protocols for the Use of Rivaroxaban in Animal Models of Thrombosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the direct Factor Xa inhibitor, rivaroxaban, in various preclinical animal models of thrombosis. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound and other novel antithrombotic agents.

Introduction to this compound

This compound is a highly selective, orally bioavailable direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] By binding to the active site of both free and prothrombinase-bound FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting thrombus formation.[2] Its predictable pharmacokinetic and pharmacodynamic profile makes it a valuable tool for thrombosis research in various animal models.[1][2]

Key Signaling Pathway of this compound's Antithrombotic Action

This compound's primary mechanism involves the direct inhibition of Factor Xa, which is the converging point of the intrinsic and extrinsic coagulation pathways. This inhibition leads to a reduction in thrombin generation and subsequent fibrin (B1330869) clot formation. Recent studies also suggest that this compound may have antiplatelet effects by inhibiting FXa-driven platelet activation via the Protease-Activated Receptor-1 (PAR-1).[3][4]

Intrinsic Intrinsic Pathway FXa Factor Xa Intrinsic->FXa Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FXa Thrombin Thrombin FXa->Thrombin converts PAR1 PAR-1 FXa->PAR1 activates Prothrombin Prothrombin Fibrin Fibrin Clot Thrombin->Fibrin converts Fibrinogen Fibrinogen This compound This compound This compound->FXa inhibits Platelet Platelet Platelet_Activation Platelet Activation PAR1->Platelet_Activation

Caption: this compound's mechanism of action in inhibiting thrombosis.

Animal Models of Thrombosis

The choice of animal model is critical and should align with the specific research question, considering the type of thrombosis (arterial vs. venous) and the desired endpoints.

Research_Question Define Research Question Thrombosis_Type Select Thrombosis Type Research_Question->Thrombosis_Type Arterial Arterial Thrombosis Thrombosis_Type->Arterial Venous Venous Thromboembolism Thrombosis_Type->Venous DIC Disseminated Intravascular Coagulation (DIC) Thrombosis_Type->DIC Model_Selection Choose Animal Model Arterial->Model_Selection Venous->Model_Selection DIC->Model_Selection Photochemical Photochemical Injury (e.g., Rose Bengal) Model_Selection->Photochemical Ferric_Chloride Ferric Chloride (FeCl3) Injury Model_Selection->Ferric_Chloride IVC_Stenosis Inferior Vena Cava (IVC) Stenosis/Ligation Model_Selection->IVC_Stenosis Thrombin_Infusion Thrombin Infusion Model_Selection->Thrombin_Infusion LPS Lipopolysaccharide (LPS) -induced DIC Model_Selection->LPS Experimental_Design Design Experiment (Dose, Timing, Endpoints) Photochemical->Experimental_Design Ferric_Chloride->Experimental_Design IVC_Stenosis->Experimental_Design Thrombin_Infusion->Experimental_Design LPS->Experimental_Design

Caption: Workflow for selecting an appropriate animal model of thrombosis.

Quantitative Data Summary

The following tables summarize key quantitative data from studies using this compound in various animal models.

Table 1: Efficacy of this compound in Arterial Thrombosis Models
Animal ModelSpeciesThis compound Dose (mg/kg)Key FindingsReference
Photochemical Injury (Carotid Artery)Mouse1.0, 1.5, 2.0, 3.0Dose-dependent prolongation of time to occlusion and stable thrombosis.[5][5]
Ferric Chloride Injury (Carotid Artery)Mouse6.0Reduced thrombus stability.[3][3]
Electrolytic/Ferric Chloride Injury (Carotid Artery)RatNot SpecifiedReduced thrombus size.[6][6]
Table 2: Efficacy of this compound in Venous Thromboembolism (VTE) Models
Animal ModelSpeciesThis compound Dose (mg/kg/day)Key FindingsReference
IVC Stenosis & Thromboplastin-induced HypercoagulabilityRatNot SpecifiedReduced thrombosis.[6][6]
Heparin-induced Deep Vein ThrombosisRat10Attenuated deep venous thrombosis.[7][8][7][8]
Venous Thromboembolism secondary to IMHADog~1.0Resolution of clinical signs and normalization of coagulation parameters.[9][9]
Table 3: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Different Species
SpeciesDose (mg/kg)Peak Plasma Concentration (ng/mL)Time to Peak (hours)Key Pharmacodynamic EffectReference
Mouse1.2 (in chow)150 - 260Not SpecifiedNot Specified[10]
Cat2.5 (total dose)~150 - 250 (target range)1 - 3Dose-dependent prolongation of coagulation times.[11][12][11][12]
Dog0.5 (q12h)VariableNot SpecifiedComparable anticoagulant effects to apixaban.[13][13]
Pig1.0 (infusion)Not SpecifiedNot SpecifiedEffective anticoagulation reversed by prothrombin complex concentrate.[14][14]

Experimental Protocols

Arterial Thrombosis: Photochemical Injury Model in Mice

This model induces endothelial injury and subsequent platelet-rich thrombus formation in the carotid artery.[5]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Rose Bengal (50 mg/kg)

  • Anesthetic (e.g., isoflurane)

  • Surgical microscope

  • Helium-neon laser (543 nm)

  • Doppler flow probe

Protocol:

  • Anesthetize the mouse and surgically expose the left common carotid artery.

  • Place a Doppler flow probe around the artery to monitor blood flow.

  • Administer this compound or vehicle intravenously.

  • Concomitantly, inject Rose Bengal (50 mg/kg) intravenously.

  • Immediately following the Rose Bengal injection, illuminate a 1.5 mm segment of the carotid artery with the helium-neon laser.

  • Monitor blood flow continuously until stable occlusion occurs or for a predetermined observation period (e.g., 60 minutes).

  • Record the time to first occlusion and the time to stable thrombosis.

  • At the end of the experiment, euthanize the animal and the carotid artery can be harvested for histological analysis.

Anesthesia Anesthetize Mouse & Expose Carotid Artery Flow_Probe Place Doppler Flow Probe Anesthesia->Flow_Probe Drug_Admin Administer this compound or Vehicle (IV) Flow_Probe->Drug_Admin Rose_Bengal Inject Rose Bengal (50 mg/kg, IV) Drug_Admin->Rose_Bengal Laser Illuminate Artery with Laser Rose_Bengal->Laser Monitor Monitor Blood Flow Laser->Monitor Record Record Time to Occlusion Monitor->Record Euthanize Euthanize & Harvest Tissue Record->Euthanize

Caption: Experimental workflow for the photochemical injury model.

Venous Thromboembolism: Inferior Vena Cava (IVC) Stenosis Model in Rats

This model mimics venous stasis, a key factor in the development of deep vein thrombosis (DVT).[6][15]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle

  • Anesthetic

  • Surgical instruments

  • Suture material (e.g., 4-0 silk)

  • 20-gauge blunt needle

Protocol:

  • Anesthetize the rat and perform a midline laparotomy to expose the inferior vena cava (IVC).

  • Carefully dissect the IVC free from surrounding tissues.

  • Ligate all side branches of the IVC between the renal veins and the iliac bifurcation.

  • Administer this compound or vehicle (e.g., orally or intraperitoneally) at a predetermined time before surgery.

  • To induce stenosis, place a 20-gauge needle alongside the IVC and tie a silk ligature around both the IVC and the needle.

  • Remove the needle to create a standardized stenosis.

  • Close the abdominal incision in layers.

  • After a specified period (e.g., 24 or 48 hours), re-anesthetize the animal, harvest the IVC, and isolate the thrombus.

  • Measure the thrombus weight and length.

Drug_Admin Administer this compound or Vehicle Anesthesia Anesthetize Rat & Expose IVC Drug_Admin->Anesthesia Ligation Ligate IVC Side Branches Anesthesia->Ligation Stenosis Create IVC Stenosis with Suture Ligation->Stenosis Closure Close Abdominal Incision Stenosis->Closure Observation Observation Period (e.g., 24-48h) Closure->Observation Harvest Harvest IVC and Isolate Thrombus Observation->Harvest Measure Measure Thrombus Weight and Length Harvest->Measure

Caption: Experimental workflow for the IVC stenosis model of DVT.

Disseminated Intravascular Coagulation (DIC): Lipopolysaccharide (LPS)-induced Model in Mice

This model induces a systemic inflammatory response leading to widespread microvascular thrombosis.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • This compound

  • Vehicle

  • Lipopolysaccharide (LPS) from E. coli

  • Saline

Protocol:

  • Administer this compound or vehicle (e.g., orally or intraperitoneally) at a predetermined time before LPS challenge.

  • Inject a sublethal dose of LPS (e.g., 5-10 mg/kg) intraperitoneally to induce DIC.

  • At various time points after LPS injection (e.g., 4, 8, 24 hours), collect blood samples via cardiac puncture for analysis of coagulation parameters (platelet count, D-dimer, fibrinogen).

  • Euthanize the animals and harvest organs (e.g., lungs, kidneys, liver) for histological examination to assess for fibrin deposition and microthrombi.

Drug_Admin Administer this compound or Vehicle LPS_Injection Inject LPS (IP) Drug_Admin->LPS_Injection Blood_Collection Collect Blood Samples at Time Points LPS_Injection->Blood_Collection Organ_Harvest Euthanize & Harvest Organs LPS_Injection->Organ_Harvest at final time point Coagulation_Analysis Analyze Coagulation Parameters Blood_Collection->Coagulation_Analysis Histology Histological Examination Organ_Harvest->Histology

References

Application Notes and Protocols for Cell-Based Assays to Study Rivaroxaban's Effect on the Coagulation Cascade

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rivaroxaban is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[1][2] By binding directly and reversibly to both free and clot-bound FXa, this compound effectively reduces thrombin generation and subsequent fibrin (B1330869) clot formation.[2][3] Understanding and quantifying the anticoagulant effect of this compound is paramount in research, drug development, and clinical management. This document provides detailed application notes and protocols for key cell-based and plasma-based assays used to evaluate the pharmacodynamic effects of this compound on the coagulation system.

Mechanism of Action: this compound in the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin clot. It is traditionally divided into the extrinsic (tissue factor-initiated) and intrinsic (contact activation) pathways, both of which converge on the activation of Factor X to Factor Xa. Factor Xa then forms the prothrombinase complex, which catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin is a pivotal enzyme that cleaves fibrinogen to fibrin, leading to clot formation.[2][4]

This compound exerts its anticoagulant effect by directly inhibiting the activity of Factor Xa, thereby decreasing thrombin generation.[4][5] Unlike indirect inhibitors, its action does not require cofactors like antithrombin.[3][4]

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XI FXI XII->XI Contact IX FIX XI->IX X FX IX->X VIIIa, Ca2+ Xa FXa X->Xa Ca2+, PL TF Tissue Factor VIIa FVIIa TF->VIIa Tissue Damage VIIa->X IIa Thrombin (FIIa) Xa->IIa Va, Ca2+, PL (Prothrombinase Cmplx) Fibrin Fibrin Clot IIa->Fibrin Fibrinogen This compound This compound This compound->Xa Inhibition

Caption: Coagulation cascade showing this compound's inhibition of Factor Xa (FXa).

Application Note 1: Prothrombin Time (PT) Assay

The Prothrombin Time (PT) assay assesses the integrity of the extrinsic and common pathways of the coagulation cascade.[6] It measures the time in seconds for a fibrin clot to form in a plasma sample after the addition of thromboplastin (B12709170) (a source of tissue factor and phospholipids) and calcium.[6] this compound prolongs PT in a concentration-dependent manner, but the extent of prolongation is highly variable depending on the thromboplastin reagent used.[7][8] Therefore, the PT assay is considered a qualitative measure of this compound's effect.[7][9]

Data Presentation: Effect of this compound on PT
This compound Concentration (ng/mL)Approximate PT (seconds)Notes
0 (Baseline)10 - 13Normal range.[6]
66 - 258~2x BaselineTwo-fold prolongation observed in this concentration range, but varies significantly with the reagent.[10]
Peak (2-4h post-dose)ProlongedSignificant prolongation is expected at peak plasma concentrations.[7][11]
Trough (>12h post-dose)Near NormalPT may return to near baseline, potentially not reflecting residual anticoagulant effect.[11][12]
Experimental Protocol: Prothrombin Time (PT)

1. Principle: This assay measures the clotting time of plasma after activation of the extrinsic pathway by adding tissue factor (thromboplastin) and calcium. The time from addition to clot formation is recorded.[6]

2. Materials and Reagents:

  • Platelet-Poor Plasma (PPP) from subjects or spiked with this compound.

  • PT Reagent (Thromboplastin with calcium, e.g., Neoplastin CI Plus).

  • Coagulometer (optical or mechanical).

  • Calibrators and Controls.

  • 3.2% Buffered Sodium Citrate (B86180) blood collection tubes.

3. Sample Preparation:

  • Collect whole blood into a 3.2% sodium citrate tube. The tube must be filled to at least 90% capacity.[6]

  • Invert the tube gently multiple times to ensure proper mixing.

  • Centrifuge at 1500 x g for 15 minutes at room temperature to obtain Platelet-Poor Plasma (PPP).

  • Carefully aspirate the supernatant (PPP) and store on ice for immediate use or freeze at -80°C for later analysis.

4. Assay Procedure:

  • Pre-warm the PT reagent and the coagulometer's reaction cuvettes to 37°C.

  • Pipette 50 µL of PPP into a pre-warmed cuvette and incubate for 3-5 minutes at 37°C.

  • Rapidly add 100 µL of the pre-warmed PT reagent to the cuvette to start the reaction and the timer.

  • The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

  • Perform all measurements in duplicate.

5. Data Analysis:

  • Record the clotting time in seconds.

  • Compare the PT of this compound-containing samples to a baseline or control sample.

  • Note: The International Normalized Ratio (INR) is not suitable for monitoring this compound and should not be used.[7]

G cluster_prep Sample Preparation cluster_assay Assay Workflow (at 37°C) A Collect Blood (3.2% Citrate) B Centrifuge (1500g, 15 min) A->B C Isolate Platelet-Poor Plasma (PPP) B->C D Pipette 50 µL PPP into Cuvette C->D E Incubate (3-5 min) D->E F Add 100 µL PT Reagent (Thromboplastin + Ca2+) E->F G Detect Clot Formation & Record Time (sec) F->G

Caption: Experimental workflow for the Prothrombin Time (PT) assay.

Application Note 2: Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the intrinsic and common pathways of coagulation.[13] It measures the clotting time of plasma after the addition of a contact activator (e.g., silica), phospholipids (B1166683) (partial thromboplastin), and calcium. This compound can prolong the aPTT, but its effect is generally weaker and less consistent than its effect on the PT.[7][13] The sensitivity of aPTT reagents to this compound also varies considerably.[14]

Data Presentation: Effect of this compound on aPTT
This compound ConcentrationApproximate aPTT (seconds)Notes
0 (Baseline)25 - 35Typical normal range.
Peak (2-4h post-dose)Moderately ProlongedThe degree of prolongation is variable and often less pronounced than PT.[11]
Trough (>12h post-dose)Often NormalA normal aPTT does not rule out the presence of clinically relevant this compound concentrations.[12]
Experimental Protocol: Activated Partial Thromboplastin Time (aPTT)

1. Principle: This assay measures the clotting time of plasma after activation of the intrinsic pathway. A contact activator and partial thromboplastin are added and incubated with the plasma, followed by the addition of calcium to initiate clotting.[13]

2. Materials and Reagents:

  • Platelet-Poor Plasma (PPP).

  • aPTT Reagent (containing a contact activator and phospholipids).

  • 0.025 M Calcium Chloride (CaCl₂).

  • Coagulometer.

  • Calibrators and Controls.

3. Sample Preparation:

  • Prepare Platelet-Poor Plasma (PPP) as described in the PT protocol.

4. Assay Procedure:

  • Pre-warm CaCl₂ solution and the coagulometer to 37°C.

  • Pipette 50 µL of PPP into a reaction cuvette.

  • Add 50 µL of the aPTT reagent to the cuvette.

  • Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C to allow for optimal activation of contact factors.

  • Rapidly add 50 µL of pre-warmed 0.025 M CaCl₂ to initiate the reaction and the timer.

  • The coagulometer detects clot formation and records the time in seconds.

  • Perform all measurements in duplicate.

5. Data Analysis:

  • Record the clotting time in seconds.

  • Compare the aPTT of this compound-containing samples to a baseline or control sample.

G cluster_prep Sample Preparation cluster_assay Assay Workflow (at 37°C) A Isolate Platelet-Poor Plasma (PPP) B Pipette 50 µL PPP & 50 µL aPTT Reagent A->B C Incubate (3-5 min) B->C D Add 50 µL CaCl2 (0.025 M) C->D E Detect Clot Formation & Record Time (sec) D->E

Caption: Experimental workflow for the Activated Partial Thromboplastin Time (aPTT) assay.

Application Note 3: Thrombin Generation Assay (TGA)

The Thrombin Generation Assay (TGA), often performed using Calibrated Automated Thrombography (CAT), provides a global assessment of the coagulation system by measuring the total amount of thrombin generated over time in plasma.[15][16] It is more comprehensive than traditional clotting time tests. This compound significantly alters the TGA curve, primarily by prolonging the initiation phase (Lag Time) and reducing the amount and rate of thrombin generation (Endogenous Thrombin Potential and Peak Thrombin).[15][17]

Data Presentation: Effect of this compound on TGA Parameters
ParameterEffect of this compoundFinding
Lag Time IncreasedThis compound delays the initiation of thrombin generation.[15][17]
Endogenous Thrombin Potential (ETP) DecreasedThe total amount of thrombin formed is reduced.[15][17]
Peak Thrombin DecreasedThe maximum concentration of thrombin generated is lowered.[15][17]
Time to Peak (ttPeak) IncreasedThe time to reach the maximum thrombin concentration is prolonged.[15]

Note: The magnitude of these effects is dose-dependent.

Experimental Protocol: Thrombin Generation Assay (TGA)

1. Principle: In the presence of a trigger (e.g., tissue factor) and phospholipids, thrombin generation is initiated in a plasma sample. A fluorogenic substrate that is cleaved by thrombin is added, and the resulting fluorescence is measured over time. The signal is converted into a thrombin concentration curve by comparing it to a known thrombin calibrator.[15][18]

2. Materials and Reagents:

  • Platelet-Poor Plasma (PPP).

  • TGA Reagent Kit (e.g., Technothrombin TGA), including:

    • Tissue Factor/Phospholipid Trigger Reagent.

    • Fluorogenic Substrate (e.g., Z-Gly-Gly-Arg-AMC).

    • Thrombin Calibrator.

    • Reaction Buffer (containing CaCl₂).

  • Fluorometer with a 37°C incubator (e.g., SpectraMax M5).

  • 96-well microtiter plates (black, flat-bottom).

  • TGA analysis software.

3. Sample Preparation:

  • Prepare Platelet-Poor Plasma (PPP) as described in the PT protocol.

4. Assay Procedure:

  • Prepare reagents according to the manufacturer's instructions.

  • Pipette 80 µL of PPP into wells of the 96-well plate.

  • In separate wells, prepare the thrombin calibrator according to the kit protocol.

  • Pre-warm the plate to 37°C.

  • Add 20 µL of the Trigger/Fluorogenic Substrate mix to each well to start the reaction.

  • Immediately place the plate in the fluorometer and begin reading fluorescence (e.g., Excitation: 360 nm, Emission: 460 nm) at timed intervals for at least 60 minutes.[19]

5. Data Analysis:

  • The software uses the calibrator reading to convert the fluorescence signal into thrombin concentration (nM).

  • A thrombogram (thrombin concentration vs. time) is generated for each sample.

  • Key parameters are calculated from the curve: Lag Time (min), ETP (nM*min), Peak Thrombin (nM), and Time to Peak (min).

  • Compare the parameters of this compound-treated samples to controls.

G cluster_prep Sample & Reagent Prep cluster_assay Assay Workflow (at 37°C) A Isolate PPP C Pipette 80 µL PPP into 96-well Plate A->C B Prepare Trigger, Substrate, Calibrator D Add 20 µL Trigger/ Fluorogenic Substrate B->D C->D E Measure Fluorescence Over Time D->E F Calculate Thrombogram & Parameters E->F

Caption: Experimental workflow for the Thrombin Generation Assay (TGA).

Application Note 4: Chromogenic Anti-Factor Xa Assay

The chromogenic anti-Factor Xa (anti-FXa) assay is the recommended method for the quantitative measurement of this compound plasma concentrations.[7][20] It is specific, sensitive, and shows a strong linear correlation with this compound levels determined by mass spectrometry.[9][20]

Data Presentation: this compound Quantification with Anti-FXa Assay
This compound Concentration (ng/mL)Anti-Xa Activity (IU/mL)Correlation (r²)
1 - 59Correlated up to ~1.40>0.99[21]
20 - 660Wide measurable range>0.97[22]

Note: Assays must be calibrated specifically for this compound to ensure accuracy. Using heparin calibrators will lead to inaccurate results.[21]

Experimental Protocol: Chromogenic Anti-Factor Xa Assay

1. Principle: A known amount of excess Factor Xa is added to a plasma sample containing this compound. The this compound inhibits a portion of the FXa. The remaining, uninhibited FXa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline, pNA). The amount of color produced is inversely proportional to the concentration of this compound in the sample.

2. Materials and Reagents:

  • Platelet-Poor Plasma (PPP).

  • Anti-FXa Assay Kit (e.g., Biophen DiXaI, Hyphen BioMed), including:

    • Factor Xa Reagent.

    • Chromogenic Substrate specific for FXa.

    • Reaction Buffer.

  • This compound Calibrators and Controls.

  • Spectrophotometer or automated coagulation analyzer capable of reading absorbance at 405 nm.

  • Microtiter plates or analyzer cuvettes.

3. Sample Preparation:

  • Prepare Platelet-Poor Plasma (PPP) as described in the PT protocol.

4. Assay Procedure (Manual Method):

  • Pre-warm reagents and plate/cuvettes to 37°C.

  • Pipette 50 µL of calibrators, controls, or PPP samples into wells.

  • Add 50 µL of Factor Xa Reagent to each well. Incubate for a specified time (e.g., 120 seconds) at 37°C.

  • Add 50 µL of the pre-warmed Chromogenic Substrate to initiate the colorimetric reaction.

  • Incubate for a specified time (e.g., 180 seconds) at 37°C.

  • Add a stop solution (e.g., 2% citric acid) if required by the kit.

  • Read the optical density (OD) at 405 nm.

5. Data Analysis:

  • Construct a calibration curve by plotting the OD405 of the calibrators against their known this compound concentrations.

  • Determine the this compound concentration of the unknown samples by interpolating their OD values from the calibration curve.

  • Results are expressed in ng/mL of this compound.

G Riva This compound (in Plasma) FXa_bound Riva-FXa Complex (Inactive) Riva->FXa_bound FXa_excess FXa (Excess) FXa_excess->FXa_bound + FXa_free Residual FXa (Active) Color Colored Product (OD at 405nm) FXa_free->Color Substrate Chromogenic Substrate Substrate->Color + Measurement Measure Absorbance Color->Measurement Inversely Proportional to [this compound]

Caption: Principle of the chromogenic anti-Factor Xa assay for this compound.

References

Application Notes and Protocols: Investigating the Role of Rivaroxaban in Modulating CRISPR-Cas9 Gene Editing Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Rationale

The precision and efficiency of CRISPR-Cas9 gene editing are intrinsically linked to the cellular DNA repair mechanisms that are active following the introduction of a double-strand break (DSB) by the Cas9 nuclease. The two primary pathways for DSB repair are the error-prone non-homologous end joining (NHEJ) pathway, which can lead to insertions and deletions (indels), and the high-fidelity homology-directed repair (HDR) pathway, which allows for precise gene editing when a donor template is provided.[1][2][3][4] A significant challenge in the field is to enhance the efficiency of HDR over NHEJ, particularly in therapeutic applications where precise gene correction is paramount.[1][3]

Rivaroxaban is a direct oral anticoagulant that specifically inhibits Factor Xa, a critical serine protease in the coagulation cascade.[5][6] While the primary role of the coagulation system is in hemostasis, emerging evidence suggests that its components can influence various cellular processes, including signaling pathways related to inflammation and tissue repair. This has led to the hypothesis that modulating the activity of key coagulation factors could have unforeseen effects on other intricate cellular functions, such as the DNA damage response (DDR).

These application notes outline a hypothetical research framework to investigate the potential of this compound to modulate the outcomes of CRISPR-Cas9 gene editing. The central hypothesis is that the inhibition of Factor Xa by this compound may influence intracellular signaling cascades that intersect with the DDR, thereby altering the balance between the NHEJ and HDR pathways. The following protocols provide a comprehensive guide for researchers to explore this novel application, with the aim of identifying new strategies to enhance the precision of CRISPR-Cas9-mediated gene editing.

Hypothetical Quantitative Data

The following tables present hypothetical data to illustrate the potential effects of this compound on CRISPR-Cas9 gene editing outcomes. These tables are for illustrative purposes and represent the type of data that could be generated using the protocols described below.

Table 1: Effect of this compound on HDR and NHEJ Frequencies

This compound Concentration (nM)Cell Viability (%)HDR Frequency (%)NHEJ (Indel) Frequency (%)
0 (Control)98 ± 2.115 ± 1.875 ± 4.5
1097 ± 2.525 ± 2.265 ± 3.9
5095 ± 3.138 ± 3.550 ± 4.1
10092 ± 4.045 ± 3.842 ± 3.7
20085 ± 5.230 ± 2.948 ± 4.0

Table 2: Analysis of Off-Target Mutations at Predicted Loci

Treatment GroupOff-Target Locus 1 (Mutations/1000 reads)Off-Target Locus 2 (Mutations/1000 reads)Off-Target Locus 3 (Mutations/1000 reads)
Vehicle Control5.2 ± 0.83.1 ± 0.58.9 ± 1.2
This compound (100 nM)2.1 ± 0.41.5 ± 0.34.3 ± 0.7

Table 3: Gene Expression Analysis of Key DNA Repair Proteins

Treatment GroupRAD51 (Fold Change)53BP1 (Fold Change)BRCA1 (Fold Change)
Vehicle Control1.01.01.0
This compound (100 nM)2.50.62.2

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line Maintenance: Culture a human cell line (e.g., HEK293T or a disease-relevant cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed 2 x 10^5 cells per well in a 24-well plate 24 hours prior to transfection.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to final concentrations (e.g., 10, 50, 100, 200 nM). A vehicle control with an equivalent concentration of DMSO should be prepared.

  • Pre-treatment: 2 hours prior to transfection, replace the cell culture medium with the medium containing the different concentrations of this compound or the vehicle control.

Protocol 2: CRISPR-Cas9 Transfection for HDR
  • Component Preparation:

    • sgRNA: Synthesize or in vitro transcribe an sgRNA targeting the gene of interest.

    • Cas9: Use a high-fidelity Cas9 nuclease.

    • Donor Template: Design a single-stranded oligodeoxynucleotide (ssODN) donor template with the desired genetic modification flanked by homology arms (50-100 nt) to the target site.

  • RNP Complex Formation:

    • Incubate the sgRNA and Cas9 protein at a 1:1 molar ratio at room temperature for 10 minutes to form the ribonucleoprotein (RNP) complex.

  • Transfection:

    • In a separate tube, mix the RNP complex and the ssODN donor template.

    • Use a lipid-based transfection reagent or electroporation to deliver the CRISPR-Cas9 components into the cells pre-treated with this compound.

  • Post-transfection Incubation: Incubate the cells for 48-72 hours in the continued presence of this compound or vehicle control.

Protocol 3: Assessment of Gene Editing Efficiency
  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.

  • PCR Amplification: Amplify the target genomic region using primers flanking the target site.

  • Quantification of HDR and NHEJ:

    • Next-Generation Sequencing (NGS): The preferred method for accurate quantification. Analyze the sequencing data to determine the percentage of reads corresponding to the precise HDR-mediated edit, wild-type allele, and various indels resulting from NHEJ.

    • T7 Endonuclease I (T7E1) Assay: A gel-based method for estimating NHEJ frequency.

    • Restriction Fragment Length Polymorphism (RFLP) Analysis: Can be used if the HDR event introduces or removes a restriction site.

  • Cell Viability Assay: Perform an MTS or similar assay on a parallel set of treated cells to assess the cytotoxicity of this compound at the tested concentrations.

Protocol 4: Off-Target Analysis
  • In Silico Prediction: Use online tools to predict potential off-target sites for the chosen sgRNA.

  • Amplification of Off-Target Loci: Design primers to amplify the top predicted off-target sites from the genomic DNA of treated cells.

  • NGS Analysis: Perform deep sequencing of the amplified off-target loci to quantify the frequency of mutations.

Protocol 5: Gene Expression Analysis by RT-qPCR
  • RNA Extraction: Harvest cells 24 hours post-transfection and extract total RNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers for key genes involved in the HDR and NHEJ pathways (e.g., RAD51, BRCA1, 53BP1). Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

Visualizations

cluster_0 Hypothetical Signaling Pathway This compound This compound FactorXa Factor Xa This compound->FactorXa Inhibits Signaling_Cascade Unknown Intracellular Signaling Cascade FactorXa->Signaling_Cascade Modulates DDR_Proteins DNA Damage Response (DDR) Proteins Signaling_Cascade->DDR_Proteins Regulates HDR_Pathway Homology-Directed Repair (HDR) DDR_Proteins->HDR_Pathway Promotes NHEJ_Pathway Non-Homologous End Joining (NHEJ) DDR_Proteins->NHEJ_Pathway Suppresses

Caption: Hypothetical pathway of this compound's influence on DNA repair choice.

cluster_1 Experimental Workflow Start Start: Cell Culture Pre_treatment This compound Pre-treatment Start->Pre_treatment Transfection CRISPR RNP Transfection Pre_treatment->Transfection Incubation Incubation (48-72h) Transfection->Incubation Harvest Cell Harvest Incubation->Harvest Analysis Genomic Analysis (NGS, RT-qPCR) Harvest->Analysis

Caption: Workflow for testing this compound in CRISPR experiments.

cluster_2 Logical Relationship of Hypothesis Hypothesis Hypothesis: This compound modulates DNA repair pathway choice Outcome1 Increased HDR Efficiency Hypothesis->Outcome1 Leads to Outcome2 Decreased NHEJ Frequency Hypothesis->Outcome2 Leads to Outcome3 Reduced Off-Target Mutations Outcome1->Outcome3 Potentially correlates with

Caption: Logical flow from hypothesis to expected experimental outcomes.

References

Application Note: Preparation of Rivaroxaban Stock Solutions for In-Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rivaroxaban is a potent, orally active, and direct inhibitor of Factor Xa (Ki = 0.4 nM), a critical enzyme in the blood coagulation cascade.[1][2] Its high specificity and predictable pharmacokinetics have made it a widely used anticoagulant. In research and drug development, this compound serves as a crucial tool for in-vitro studies of coagulation, thrombosis, and the evaluation of novel antithrombotic agents. Accurate and reproducible experimental results depend on the correct preparation of this compound solutions. Due to its physicochemical properties, specifically its low aqueous solubility, a standardized protocol is essential for preparing viable stock and working solutions.[2]

This application note provides a detailed protocol for the preparation of this compound stock solutions for use in a variety of in-vitro experiments, such as enzyme activity assays, cell-based assays, and plasma coagulation tests.

Physicochemical Properties

This compound is a Biopharmaceutical Classification System (BCS) Class II compound, characterized by high permeability but low solubility.[2] It is supplied as a white to yellowish, non-hygroscopic crystalline solid.[1][3] Understanding its solubility profile is key to preparing homogenous and stable solutions. This compound's solubility in aqueous media is very low (5-7 mg/L) and largely independent of pH in the range of 1 to 9.[2] However, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1]

Data Summary

The following tables summarize the key quantitative data for the preparation of this compound solutions.

Table 1: this compound Properties and Solubility

ParameterValueReference
Molecular Weight435.9 g/mol [1][3]
AppearanceCrystalline Solid[1]
Purity≥98%[1]
Solubility
DMSO~10 mg/mL[1]
Dimethylformamide (DMF)~10 mg/mL[1]
Aqueous Buffers (pH 1-9)5-7 mg/L (Sparingly Soluble)[2]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]

Table 2: Storage and Stability Recommendations

FormStorage TemperatureStabilityReference
Solid Compound-20°C≥ 4 years[1]
Organic Stock Solution (e.g., in DMSO)-20°C or -80°CRecommended for long-term storage. A stock solution in a refrigerator was stable for 7 days.[4]
Aqueous Working Solution2-8°CNot recommended for storage longer than one day. Prepare fresh before use.[1]
General GuidelineProtect from LightSolutions containing this compound should be protected from light.[5]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution (e.g., 10 mg/mL in DMSO)

This protocol describes the preparation of a high-concentration primary stock solution in an organic solvent, which can be stored for later use.

Materials:

  • This compound (crystalline solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous or molecular biology grade

  • Inert gas (e.g., Argon or Nitrogen) - Optional but recommended

  • Sterile, conical-bottom polypropylene (B1209903) or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound solid in a sterile vial. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Solvent Addition: Add the appropriate volume of DMSO to the vial containing the this compound solid. Using the previous example, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution if necessary, but ensure the solution returns to room temperature before final volume adjustments or storage.

  • Inert Gas Purge (Optional): For enhanced stability, gently purge the headspace of the vial with an inert gas like argon or nitrogen before tightly sealing the cap.[1] This displaces oxygen and minimizes oxidative degradation.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Clearly label the vial with the compound name, concentration, solvent, and preparation date.

Protocol 2: Preparation of Aqueous Working Solutions for In-Vitro Assays

This protocol describes the dilution of the concentrated organic stock solution into an aqueous buffer suitable for the specific in-vitro experiment.

Materials:

  • Concentrated this compound Stock Solution (from Protocol 1)

  • Aqueous buffer of choice (e.g., PBS pH 7.2, Tris buffer, cell culture medium)

  • Sterile microcentrifuge tubes or appropriate dilution vials

  • Calibrated pipettes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the concentrated this compound stock solution at room temperature.

  • Calculate Dilutions: Determine the final concentration of this compound needed for your experiment. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.5%, and often <0.1%) to avoid solvent-induced artifacts. Always run a vehicle control (buffer with the same final concentration of DMSO) in your experiment.

  • Serial Dilution: Perform serial dilutions to achieve the desired final concentration. It is best practice to add the small volume of the this compound stock solution to the larger volume of the aqueous buffer, not the other way around, to prevent precipitation.

    • Example: To prepare a 10 µM working solution from a 10 mM DMSO stock (assuming MW = 435.9 g/mol ; 10 mg/mL ≈ 22.9 mM):

      • First, prepare an intermediate dilution by adding 10 µL of the 22.9 mM stock to 2280 µL of aqueous buffer to get a 100 µM solution.

      • Then, add 100 µL of the 100 µM intermediate solution to 900 µL of the final assay buffer to achieve a 10 µM working solution. The final DMSO concentration would be very low.

  • Mixing: Vortex gently after each dilution step to ensure the solution is homogenous.

  • Use Immediately: Aqueous solutions of this compound are not stable for long periods.[1] It is strongly recommended to prepare these working solutions fresh on the day of the experiment and use them promptly. Do not store aqueous working solutions.

Visualizations

The following diagram illustrates the general workflow for preparing this compound solutions for in-vitro use.

Rivaroxaban_Preparation_Workflow cluster_0 Step 1: Primary Stock Preparation cluster_1 Step 2: Working Solution Preparation Solid This compound (Crystalline Solid) Stock Concentrated Stock (e.g., 10 mg/mL in DMSO) Solid->Stock Dissolve Solvent DMSO Solvent->Stock Storage Store at -20°C / -80°C Stock->Storage Aliquot & Store ThawStock Thaw Stock Aliquot Storage->ThawStock Working Final Working Solution (e.g., 10 µM in Buffer) ThawStock->Working Dilute Buffer Aqueous Buffer (e.g., PBS, Media) Buffer->Working Assay Use in In-Vitro Assay (Prepare Fresh) Working->Assay Use Immediately

Caption: Workflow for preparing this compound stock and working solutions.

References

Application Notes and Protocols for the Use of Rivaroxaban in Preventing Clotting in Extracorporeal Circuits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracorporeal circuits are indispensable in modern medicine, with applications ranging from hemodialysis and continuous renal replacement therapy (CRRT) to cardiopulmonary bypass (CPB) and extracorporeal membrane oxygenation (ECMO). A primary challenge in the use of these circuits is the prevention of thrombosis, which can lead to circuit failure and adverse patient outcomes. Rivaroxaban, a direct oral anticoagulant that specifically inhibits Factor Xa, presents a potential alternative to traditional anticoagulants like heparin. These application notes provide a summary of the current understanding and protocols for evaluating this compound's efficacy in preventing clotting in various extracorporeal circuits.

Mechanism of Action: this compound directly and selectively inhibits Factor Xa, a critical enzyme in the coagulation cascade where the intrinsic and extrinsic pathways converge.[1] By inhibiting Factor Xa, this compound effectively prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin (B1330869) clots.[1][2]

Signaling Pathway: Coagulation Cascade and this compound's Point of Intervention

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Assemble CPB circuit P2 Prime circuit with crystalloid solution P1->P2 P3 Collect fresh human whole blood P2->P3 E1 Add blood to the circuit P3->E1 E2 Add this compound to the blood E1->E2 E3 Recalcify blood to initiate coagulation E2->E3 E4 Circulate blood for 120 minutes at 37°C E3->E4 A1 Monitor ACT and ROTEM throughout E4->A1 A2 Visually inspect circuit for thrombus E4->A2 A3 Examine arterial filter by SEM for fibrin deposition A2->A3 cluster_setup Setup cluster_run Execution cluster_analysis Analysis S1 Prime CRRT circuit S2 Fill circuit with blood/plasma S1->S2 R1 Add this compound to the circuit S2->R1 R2 Run CRRT in specified mode (CVVH, CVVHD) R1->R2 R3 Collect samples at timed intervals R2->R3 A3 Monitor circuit pressures for signs of clotting R2->A3 A1 Measure this compound concentration (LC-MS/MS) R3->A1 A2 Calculate clearance and sieving coefficient A1->A2 cluster_prep Pre-Procedure cluster_proc Procedure cluster_analysis Analysis P1 Administer this compound or vehicle to rats P2 Anesthetize the animal P1->P2 PR1 Expose and cannulate carotid artery and jugular vein P2->PR1 PR2 Insert thrombogenic thread into shunt tubing PR1->PR2 PR3 Connect the AV shunt PR2->PR3 PR4 Allow blood to flow for a set time (e.g., 15 min) PR3->PR4 A1 Remove the shunt and thread PR4->A1 A2 Weigh the formed thrombus A1->A2 A3 Compare thrombus weight between groups A2->A3

References

Application Notes and Protocols for In Vivo Imaging of Rivaroxaban's Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivaroxaban is an orally administered, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] By selectively blocking FXa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation.[1][2][3] While its efficacy is well-established through clinical trials and plasma-based coagulation assays, in vivo imaging techniques offer a powerful, non-invasive approach to directly visualize and quantify the pharmacodynamic effects of this compound at the site of thrombosis. These techniques are invaluable in preclinical research for understanding drug mechanisms, optimizing dosing regimens, and evaluating therapeutic efficacy in real-time within a living organism.

This document provides detailed application notes and experimental protocols for several key in vivo imaging modalities used to monitor the effects of this compound on thrombus formation, resolution, and underlying biological activity.

Mechanism of Action: The Coagulation Cascade

This compound exerts its anticoagulant effect by directly inhibiting both free Factor Xa and FXa bound within the prothrombinase complex. This action occurs at the convergence point of the intrinsic and extrinsic coagulation pathways, effectively attenuating the amplification of thrombin generation.

Coagulation_Cascade Coagulation Cascade and this compound's Target cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa VIIIa_IXa Factor VIIIa + IXa Complex IXa->VIIIa_IXa X Factor X VIIIa_IXa->X Ca2+, PL TF Tissue Factor (TF) VIIa_TF Factor VIIa + TF Complex TF->VIIa_TF VIIa_TF->X Ca2+ Xa Factor Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Fibrin_Clot Fibrin_Clot Fibrin->Fibrin_Clot Factor XIIIa This compound This compound This compound->Xa Inhibition

Caption: this compound directly inhibits Factor Xa, a key protease where the intrinsic and extrinsic coagulation pathways converge.

General Experimental Workflow

A typical preclinical study to assess this compound's efficacy using in vivo imaging follows a standardized workflow. This involves inducing thrombosis in an animal model, performing baseline imaging to confirm thrombus formation, administering the therapeutic agent, and conducting follow-up imaging to monitor changes over time.

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_imaging Phase 2: Imaging & Treatment cluster_analysis Phase 3: Data Analysis A Animal Model Selection (e.g., Rat, Mouse) B Thrombosis Induction (e.g., Ferric Chloride Injury, IVC Stasis/Ligation) A->B C Baseline In Vivo Imaging (e.g., MRI, Ultrasound) - Confirm thrombus - Measure initial size/signal D Randomization & Dosing - this compound Group - Control Group (Vehicle) C->D E Longitudinal Follow-up Imaging (e.g., Day 3, 7, 14) - Monitor thrombus changes D->E F Image Quantification - Thrombus Volume/Area - Signal Intensity - Blood Flow Restoration E->F H Statistical Analysis & Interpretation F->H G Endpoint Analysis - Histology - Biomarker Assays G->H

References

Application Notes and Protocols: Investigating the Impact of Rivaroxaban on Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to study the effects of the direct oral anticoagulant rivaroxaban on platelet aggregation. The protocols outlined below cover a range of in vitro assays to assess various aspects of platelet function.

Introduction

This compound is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By inhibiting FXa, this compound effectively reduces thrombin generation, a key step in the formation of blood clots.[1] While its primary mechanism is anticoagulation, the impact of this compound on platelet function is a subject of ongoing research. Thrombin is a potent platelet agonist, and by reducing its generation, this compound can indirectly inhibit thrombin-induced platelet aggregation.[2] However, studies have shown conflicting results regarding its direct effects on platelet aggregation induced by other agonists.[3][4][5] Some research suggests that this compound may also have direct antiplatelet effects by inhibiting FXa-driven platelet activation.[6]

These protocols provide a framework for investigating the multifaceted interaction between this compound and platelets.

Signaling Pathways and Experimental Workflow

Coagulation Cascade and this compound's Mechanism of Action

The following diagram illustrates the coagulation cascade and the point of intervention for this compound.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI IX Factor IX XI->IX X Factor X IX->X TF Tissue Factor VII Factor VII TF->VII VII->X Xa Factor Xa X->Xa Prothrombin Prothrombin (Factor II) Xa->Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin This compound This compound This compound->Xa

Diagram 1: this compound's inhibition of Factor Xa in the coagulation cascade.
General Experimental Workflow for Platelet Aggregation Studies

The diagram below outlines a typical workflow for studying the impact of this compound on platelet aggregation.

Experimental_Workflow start Start: Whole Blood Collection prp_prep Platelet-Rich Plasma (PRP) Preparation start->prp_prep incubation Incubation with this compound prp_prep->incubation agonist_addition Addition of Platelet Agonist incubation->agonist_addition measurement Measurement of Platelet Aggregation agonist_addition->measurement data_analysis Data Analysis measurement->data_analysis end End: Results data_analysis->end

Diagram 2: A generalized workflow for in vitro platelet aggregation assays.

Experimental Protocols

Light Transmission Aggregometry (LTA)

Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Protocol:

  • Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.

  • PRP Preparation:

    • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Carefully transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Sample Preparation:

    • Adjust the platelet count in the PRP to 200-300 x 10^9/L using PPP if necessary.

    • Pre-incubate the PRP with desired concentrations of this compound or vehicle control for 15 minutes.[7]

  • Aggregation Measurement:

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a platelet agonist to the PRP sample and record the change in light transmission for a defined period (typically 5-10 minutes).

  • Data Analysis: The maximum percentage of aggregation is calculated.

Multiplate Electrode Aggregometry (MEA)

Principle: MEA measures platelet aggregation in whole blood by detecting the change in electrical impedance between two sets of electrodes as platelets aggregate on them.

Protocol:

  • Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., hirudin or citrate).

  • Sample Preparation:

    • Allow the blood to rest for at least 30 minutes at room temperature before use.

    • Pre-incubate the whole blood with desired concentrations of this compound or vehicle control.

  • Aggregation Measurement:

    • Pipette the pre-incubated whole blood into the test cuvettes of the Multiplate Analyzer.

    • Add the chosen agonist.

    • The instrument automatically records the aggregation over a set time.

  • Data Analysis: The aggregation is quantified as the area under the curve (AUC) of the aggregation tracing.

Flow Cytometry for Platelet Activation Markers

Principle: Flow cytometry can be used to quantify the expression of surface markers on platelets that are upregulated upon activation, such as P-selectin (CD62P) and the activated form of the fibrinogen receptor (PAC-1).

Protocol:

  • Sample Preparation:

    • Use either PRP or whole blood.

    • Incubate samples with this compound or vehicle control.

    • Stimulate the platelets with an agonist.

  • Antibody Staining:

    • Add fluorescently labeled antibodies specific for platelet markers (e.g., CD41/CD61 for platelet identification, CD62P for activation) to the samples.

    • Incubate in the dark at room temperature for 15-20 minutes.

  • Fixation and Analysis:

    • Fix the samples with a suitable fixative (e.g., 1% paraformaldehyde).

    • Analyze the samples on a flow cytometer.

  • Data Analysis: Quantify the percentage of platelets positive for the activation marker or the mean fluorescence intensity.

Data Presentation

The following tables summarize quantitative data from published studies on the effect of this compound on platelet aggregation.

Table 1: Effect of this compound on Tissue Factor-Induced Platelet Aggregation [2]

This compound Concentration (ng/mL)Ticagrelor Concentration (µg/mL)Mean Inhibition of Platelet Aggregation (%)
15020 (nonsignificant)
30037
01.017
03.031
151.0Synergistically increased
303.0Synergistically increased

Table 2: Platelet Aggregation in Patients Before and After this compound Treatment [4]

AgonistChange in Platelet Aggregation
Adenosine Diphosphate (ADP)No significant change
EpinephrineNo significant change
Arachidonic AcidNo significant change
CollagenNo significant change
ThrombinNo significant change

Table 3: LTA in Response to Various Agonists with In Vitro this compound [7]

AgonistThis compound Concentrations (ng/mL)Effect on LTA
ADP (5 µM)50, 150, 250Not modified
TRAP (10 µM)50, 150, 250Not modified
Human γ-thrombin (1.5 ng/mL)50, 150, 250Not modified
Tissue Factor (TF)50, 150, 250Inhibited at all concentrations

Conclusion

The provided protocols offer a comprehensive approach to studying the impact of this compound on platelet aggregation. The choice of method will depend on the specific research question. LTA is the gold standard for assessing platelet aggregation in PRP, while MEA allows for the analysis of platelet function in a more physiological whole blood environment. Flow cytometry provides detailed information on the expression of specific platelet activation markers. It is evident that this compound's effect is more pronounced on tissue factor-induced aggregation, which is closely linked to the coagulation cascade, while its direct effects on agonist-induced aggregation remain a complex area of study. Researchers should consider the interplay between this compound's anticoagulant and potential antiplatelet effects when designing and interpreting their experiments.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Rivaroxaban Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with rivaroxaban in aqueous buffers during their experiments.

Troubleshooting Guide

Problem: My this compound is not dissolving in my aqueous buffer.

  • Question 1: I've added this compound powder directly to my aqueous buffer (e.g., PBS), but it won't dissolve. What should I do?

    Answer: Direct dissolution of this compound in aqueous buffers is challenging due to its poor water solubility.[1][2] this compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[2][3][4] Its solubility in aqueous media is very low, in the range of 5-7 µg/mL.[3]

    Recommended Solution: A common and effective method is to first dissolve this compound in an organic solvent and then dilute it with your aqueous buffer. Dimethyl sulfoxide (B87167) (DMSO) is a frequently used solvent for this purpose.[1][2]

    Protocol for DMSO Co-Solvent Method:

    • Weigh the desired amount of this compound powder.

    • Dissolve the this compound in a minimal amount of DMSO. This compound's solubility in DMSO is approximately 10 mg/mL.[1]

    • Once fully dissolved, slowly add the aqueous buffer of your choice (e.g., PBS, pH 7.2) to the this compound-DMSO solution while vortexing or stirring.

    • For a 1:1 solution of DMSO:PBS (pH 7.2), the solubility of this compound is approximately 0.5 mg/mL.[1]

    • Important: It is not recommended to store the aqueous solution for more than one day.[1]

  • Question 2: My experiment is sensitive to organic solvents like DMSO. Are there alternative methods to dissolve this compound in an aqueous buffer?

    Answer: Yes, several alternative methods can enhance the aqueous solubility of this compound without relying on high concentrations of organic co-solvents. These include the use of cyclodextrins, surfactants, or preparing solid dispersions.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with improved water solubility.[5][6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[5][6][7][8]

    • Surfactants: Surfactants like Sodium Lauryl Sulfate (SLS) can increase the solubility of poorly soluble drugs by forming micelles.[9][10][11][12][13] The use of surfactants is a common strategy in dissolution media for in vitro testing.[7]

    • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix. Common carriers include polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP).[14][15][16][17][18] This method can convert the crystalline form of the drug to a more soluble amorphous form.[14]

Frequently Asked Questions (FAQs)

  • Question 3: What is the solubility of this compound in common solvents and buffers?

    Answer: The solubility of this compound varies significantly depending on the solvent and the pH of the buffer. It is practically insoluble in water and most aqueous buffers across a pH range of 1 to 9.[2]

    Table 1: Solubility of this compound in Various Solvents and Buffers

Solvent/BufferSolubilityReference
WaterPractically Insoluble (5-7 µg/mL)[2][3]
0.1 M HCl40 µg/mL[19]
pH 4.5 Acetate Buffer200 µg/mL[19]
pH 6.8 Phosphate Buffer30 µg/mL[19]
Dimethyl sulfoxide (DMSO)~10 mg/mL[1]
Acetone (B3395972)Slightly Soluble[2]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]
  • Question 4: How can I prepare a stock solution of this compound for my experiments?

    Answer: Preparing a concentrated stock solution in an organic solvent is the most practical approach.

    Protocol for Preparing a this compound Stock Solution in DMSO:

    • Accurately weigh the required amount of this compound.

    • Add a precise volume of DMSO to achieve a concentration of 10 mg/mL.

    • Gently warm and vortex the solution until the this compound is completely dissolved.

    • Store the stock solution at an appropriate temperature as recommended by the supplier.

    • For experiments, dilute the stock solution into your aqueous buffer immediately before use.

  • Question 5: I need to increase the dissolution rate of this compound for an in vitro release study. What methods are recommended?

    Answer: Several formulation strategies can significantly enhance the dissolution rate of this compound. These are particularly useful in drug development and formulation science.

    • Solid Dispersions: Preparing solid dispersions with hydrophilic polymers like PEG 4000 or PEG 6000 has been shown to increase the dissolution rate by over two-fold.[15][16][17] The solvent evaporation or melting techniques are commonly used to prepare these dispersions.[15][16]

    • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can dramatically increase the surface area available for dissolution.[20][21][22][23] Nanosuspensions can be prepared by methods such as precipitation or solvent evaporation.[20][23]

    • Microspheres: Formulating this compound into microspheres with water-soluble carriers (e.g., PVP) and surfactants (e.g., SLS) can improve the dissolution rate by approximately 3.4 to 4.5-fold.[11][12][13]

    • Co-crystals: The formation of co-crystals with other molecules can alter the crystalline structure of this compound, leading to improved solubility and dissolution rates.[9]

    Table 2: Comparison of Different Methods to Enhance this compound Dissolution

MethodKey Excipients/CarriersFold Increase in Solubility/DissolutionReference
Solid DispersionPEG 4000, PEG 6000> 2-fold increase in dissolution[15][16][17]
MicrospheresPVP, SLS~3.4 to 4.5-fold increase in dissolution[11][12][13]
Cyclodextrin ComplexationHP-β-CD8.26-fold increase in solubility[8]
NanosuspensionPVP, SLS, PoloxamerSignificantly improved dissolution rate[20]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol is based on the methodology for preparing solid dispersions to enhance the dissolution rate of this compound.

  • Preparation of the Drug-Carrier Solution:

    • Weigh the desired amounts of this compound and a hydrophilic carrier (e.g., PEG 4000) in a specific ratio (e.g., 1:1, 1:2, or 1:3 w/w).[15]

    • Dissolve both the this compound and the carrier in a suitable organic solvent, such as dichloromethane.[19]

  • Solvent Evaporation:

    • Use a rotary evaporator to remove the organic solvent from the solution. This will result in the formation of a solid mass.

  • Drying and Sizing:

    • Dry the resulting solid mass under vacuum to remove any residual solvent.

    • Grind the dried mass and pass it through a sieve to obtain a uniform particle size.[19]

  • Characterization:

    • The prepared solid dispersion can be characterized using techniques like Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) to confirm the absence of drug-carrier interactions and the amorphous state of the drug.[15][17]

Protocol 2: Preparation of this compound Nanosuspension by Precipitation Method

This protocol outlines a general procedure for preparing a this compound nanosuspension.

  • Preparation of the Organic Phase:

    • Dissolve this compound in a suitable organic solvent (e.g., acetone or DMSO).[22][23]

  • Preparation of the Aqueous Phase:

    • Dissolve stabilizers, such as a combination of polymers (e.g., PVP K-30) and surfactants (e.g., SLS, Poloxamer 188), in purified water.[20]

  • Precipitation:

    • Inject the organic phase into the aqueous phase under constant stirring. This will cause the this compound to precipitate as nanoparticles.

  • Homogenization:

    • Subject the resulting suspension to high-pressure homogenization to reduce the particle size and ensure a uniform distribution.[22]

  • Characterization:

    • Analyze the particle size and zeta potential of the nanosuspension. The drug content and in vitro drug release profile should also be evaluated.[20]

Visualizations

experimental_workflow cluster_start Starting Material cluster_dissolution Initial Dissolution cluster_dilution Dilution cluster_final Final Solution This compound This compound Powder dissolve_dmso Dissolve in DMSO This compound->dissolve_dmso dilute_buffer Dilute with Aqueous Buffer dissolve_dmso->dilute_buffer final_solution This compound in Aqueous Solution dilute_buffer->final_solution

Caption: Workflow for dissolving this compound using a DMSO co-solvent method.

troubleshooting_logic start This compound Solubility Issue direct_dissolution Directly added to aqueous buffer? start->direct_dissolution use_cosolvent Use Co-Solvent Method (DMSO) direct_dissolution->use_cosolvent Yes solvent_sensitive Experiment sensitive to organic solvents? use_cosolvent->solvent_sensitive alternative_methods Consider Alternative Methods: - Cyclodextrins - Surfactants - Solid Dispersions solvent_sensitive->alternative_methods Yes success Solubility Achieved solvent_sensitive->success No alternative_methods->success

Caption: Troubleshooting logic for addressing this compound solubility issues.

References

Troubleshooting variability in rivaroxaban anti-Xa assay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the rivaroxaban anti-Xa assay.

Troubleshooting Guide & FAQs

This section addresses specific issues that may lead to variability in this compound anti-Xa assay results.

1. Question: Why are my this compound anti-Xa results unexpectedly high?

Answer: Unexpectedly high this compound levels can stem from several pre-analytical, analytical, and patient-specific factors.

  • Pre-analytical Issues:

    • Contamination: The most common cause is contamination of the blood sample with another anticoagulant that inhibits Factor Xa. This includes unfractionated heparin (UFH), low-molecular-weight heparin (LMWH), apixaban, edoxaban (B1671109), or betrixaban.[1][2] If the blood was drawn from a line that was previously flushed with heparin, this can lead to falsely elevated results.[3]

    • Incorrect Sample Timing: Blood samples collected at peak concentration (2-4 hours after the last dose) will naturally have higher levels than trough samples (collected immediately before the next dose).[2][4] Ensure the sampling time is appropriate for the desired measurement.

  • Analytical Issues:

    • Incorrect Calibration: Using a heparin-calibrated assay without the appropriate this compound-specific calibrators and controls can lead to inaccurate quantification.[5] While heparin-calibrated assays show a strong correlation with this compound levels, they may overestimate the concentration, particularly at higher levels.[6]

  • Patient-Specific Factors:

    • Drug Interactions: Concurrent medications that are inhibitors of both CYP3A4 and P-glycoprotein (e.g., certain azole antifungals and HIV protease inhibitors) can increase this compound plasma concentrations.

    • Renal or Hepatic Impairment: this compound is cleared by the liver and kidneys, so impairment in these organs can lead to drug accumulation and higher than expected anti-Xa levels.[5]

2. Question: Why are my this compound anti-Xa results unexpectedly low or undetectable?

Answer: Falsely low or undetectable results can be caused by issues with sample integrity, assay sensitivity, or patient adherence.

  • Pre-analytical Issues:

    • Improper Sample Collection: Underfilling the 3.2% sodium citrate (B86180) collection tube alters the blood-to-anticoagulant ratio, which can lead to inaccurate results.[2] The tube must be filled to the indicated level.

    • Clotted Specimen: If the sample is not mixed properly by gentle inversion at the time of collection, clots can form, which will consume coagulation factors and lead to falsely low results.[2]

    • Delayed Processing: Plasma should be separated from cells promptly. For prolonged storage, plasma must be frozen at -20°C or below within 4 hours of collection to prevent degradation of coagulation factors.[1] Thawed samples should not be used.[1][2]

  • Analytical Issues:

    • Assay Sensitivity: Some anti-Xa assays may have a lower limit of quantification (LLOQ) that is not sensitive enough to detect very low trough concentrations of this compound.[2][7]

    • Interfering Substances: High levels of hemolysis (plasma hemoglobin > 70 mg/dL) or icterus (bilirubin > 16 mg/dL) can interfere with the chromogenic assay, leading to falsely lower reported anti-Xa activity.[8]

  • Patient-Specific Factors:

    • Non-adherence: The patient may not be taking the medication as prescribed.

    • Timing of Dose: If the sample is taken too long after the last dose, the this compound level may have fallen below the detectable range of the assay.

3. Question: I am seeing high variability between replicate measurements. What could be the cause?

Answer: High variability, or poor precision, can be due to a number of factors related to sample handling and assay execution.

  • Pre-analytical Issues:

    • Platelet Contamination: The assay should be performed on platelet-poor plasma. Inadequate centrifugation (a double-centrifugation protocol is recommended) can leave residual platelets in the plasma.[1] These platelets can become activated and release Factor Xa, leading to inconsistent results.

    • Improper Mixing: Failure to gently but thoroughly mix the sample after collection and before analysis can lead to a non-homogenous distribution of this compound in the plasma.

  • Analytical Issues:

    • Reagent Handling: Ensure that all reagents, calibrators, and controls have been stored correctly and are not expired. Reconstituted reagents should be allowed to stabilize as per the manufacturer's instructions.

    • Pipetting Errors: Inaccurate or inconsistent pipetting of plasma, reagents, or calibrators can introduce significant variability.

    • Instrument Malfunction: The automated coagulation analyzer may require maintenance or calibration. Check instrument performance logs and run quality control checks.

4. Question: My results seem to differ when I use a different anti-Xa assay kit. Why is this?

Answer: Different commercial anti-Xa assay kits can produce varying results due to differences in their composition and calibration.

  • Reagent Composition: Assays may use different sources and concentrations of Factor Xa and chromogenic substrate.

  • Calibration: Although most assays are calibrated against a this compound standard, there can be lot-to-lot variability in the calibrators. Studies have shown a systematic overestimation of this compound concentration by some anti-Xa assays when compared to the gold standard of liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly at higher concentrations.[6] A bias of up to 19.0 µg/L has been observed between different commercial kits.[6][7]

Data Presentation

Table 1: Correlation of Various Anti-Xa Assays with LC-MS/MS for this compound Quantification

Anti-Xa Assay TypeCorrelation Coefficient (r or rs) vs. LC-MS/MSReference
This compound-specific0.99[9]
This compound-specific0.982 (95% CI: 0.970–0.988)[7]
LMWH-calibrated0.98 (95% CI: 0.98–0.98)[10]
Heparin-calibrated0.97 (95% CI: 0.97–0.98)[11][12]

Table 2: Inter-Assay Bias Compared to HPLC-MS

Anti-Xa Assay KitOverall Bias (µg/L)Reference
Biophen Heparin14.7[6][7]
Biophen DiXaI17.9[6][7]
STA anti-Xa liquid19.0[6][7]

Experimental Protocols

1. Protocol for Preparation of Platelet-Poor Plasma (PPP)

This protocol is essential for minimizing pre-analytical variability due to platelet contamination.

  • Blood Collection: Collect whole blood in a 3.2% sodium citrate tube (light blue top). Ensure the tube is filled to the proper volume to maintain the correct 9:1 blood-to-anticoagulant ratio.[13]

  • Initial Centrifugation: Within 4 hours of collection, centrifuge the sample at 2,500 x g for 15 minutes at room temperature.[13]

  • Plasma Aspiration: Carefully aspirate the supernatant (plasma) using a plastic pipette, leaving approximately 0.25 mL of plasma at the bottom to avoid disturbing the buffy coat (platelet layer).[4]

  • Second Centrifugation: Transfer the collected plasma to a new plastic tube and centrifuge again at 2,500 x g for 15 minutes.[13]

  • Final Aspiration and Storage: Carefully aspirate the final plasma supernatant, avoiding the platelet pellet at the bottom of the tube. The resulting PPP can be tested immediately or stored frozen at -20°C or colder.[2]

2. Protocol for this compound Anti-Xa Assay Validation (Adapted from Validation Plans)

This protocol outlines the key experiments for validating a this compound anti-Xa assay as a laboratory-developed test.[5]

  • Accuracy Assessment:

    • Objective: To determine the agreement between the assay results and a reference method (LC-MS/MS).

    • Method: Analyze a set of patient samples (or spiked plasma samples) with both the anti-Xa assay and LC-MS/MS. Compare the results using Deming regression and Bland-Altman analysis to assess bias and agreement.[6]

  • Precision (Reproducibility) Evaluation:

    • Objective: To assess the variability of repeated measurements.

    • Method:

      • Intra-run Precision: Analyze control samples at low, medium, and high this compound concentrations at least 20 times in the same run.

      • Inter-run Precision: Analyze the same control samples on different days, with different operators, and with different reagent lots.

      • Analysis: Calculate the mean, standard deviation, and coefficient of variation (%CV). A %CV of <5.0% is generally acceptable.[14]

  • Linearity and Reportable Range:

    • Objective: To determine the range of concentrations over which the assay is linear.

    • Method: Prepare a dilution series of this compound-spiked plasma to cover a wide range of concentrations. Analyze each dilution in replicate. Plot the measured anti-Xa activity against the known this compound concentration and perform a linear regression analysis. The reportable range is the range over which the assay is linear and accurate.[14]

  • Interference Assessment:

    • Objective: To evaluate the effect of common interfering substances.

    • Method: Spike plasma samples with known concentrations of this compound and varying concentrations of potential interferents (e.g., hemoglobin for hemolysis, bilirubin (B190676) for icterus, and triglycerides for lipemia). Analyze the samples and determine the concentration of each interferent at which a significant deviation from the expected this compound value is observed.

Visualizations

TroubleshootingWorkflow cluster_start Observed Issue cluster_pre Pre-Analytical Variables cluster_analytical Analytical Variables cluster_patient Patient-Specific Factors Start Inconsistent or Unexpected This compound Anti-Xa Results SampleCollection Sample Collection - Incorrect tube fill - Improper mixing (clots) - Contamination (e.g., Heparin) Start->SampleCollection Check first SampleTiming Sample Timing - Peak vs. Trough Start->SampleTiming SampleProcessing Sample Processing - Delayed centrifugation - Platelet contamination - Incorrect storage (thawing) Start->SampleProcessing Calibration Calibration & Controls - Wrong calibrators (Heparin vs. Riva) - Expired/improperly stored controls Start->Calibration If pre-analytical is ok Reagents Reagents & Instrument - Reagent integrity - Pipetting errors - Instrument malfunction Start->Reagents Interference Interfering Substances - Hemolysis - Icterus - Lipemia Start->Interference Adherence Patient Adherence Start->Adherence If lab procedures are ok Physiology Patient Physiology - Renal/Hepatic impairment - Drug interactions Start->Physiology

Caption: Troubleshooting workflow for variable this compound anti-Xa results.

AssayPrinciple cluster_reagents Assay Reagents cluster_sample Patient Sample cluster_reaction Reaction & Detection FXa Excess Factor Xa Binding This compound binds to and inhibits Factor Xa FXa->Binding Substrate Chromogenic Substrate Cleavage Residual (free) Factor Xa cleaves chromogenic substrate Substrate->Cleavage Riva This compound in Plasma Riva->Binding Binding->Cleavage Color Color Change (Measured at 405 nm) Cleavage->Color Result Result (ng/mL) Color->Result Inversely proportional to color intensity

Caption: Principle of the chromogenic anti-Xa assay for this compound.

References

Minimizing Rivaroxaban Adsorption to Labware: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on minimizing the adsorption of rivaroxaban to laboratory ware, a critical factor for ensuring accurate and reproducible experimental results. This compound, a direct Factor Xa inhibitor, is a BCS Class II drug characterized by low aqueous solubility and moderate lipophilicity, making it prone to non-specific binding to labware surfaces. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to mitigate this issue.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Low or inconsistent analytical readings This compound is adsorbing to the surface of your labware (e.g., pipette tips, tubes, plates), leading to a lower effective concentration in your sample.1. Switch to low-binding labware: Use polypropylene (B1209903) or borosilicate glass labware specifically treated to reduce protein and small molecule binding. 2. Modify your solvent: Prepare this compound solutions in a solvent containing an organic modifier (e.g., acetonitrile (B52724), methanol) or a non-ionic surfactant (e.g., Tween-20). 3. Add a blocking agent: For aqueous buffers, consider adding Bovine Serum Albumin (BSA) to saturate non-specific binding sites on the labware.
High variability between replicates Inconsistent adsorption across different wells or tubes. This can be exacerbated by variations in incubation times or mixing procedures.1. Ensure uniform mixing: Vortex or gently agitate all samples consistently. 2. Pre-condition the labware: Before adding your sample, rinse the labware with the same buffer or solvent you will be using for your experiment. 3. Use a consistent workflow: Standardize incubation times and sample handling procedures for all replicates.
Poor recovery during sample preparation Loss of this compound during transfer steps (e.g., pipetting, filtration).1. Use low-retention pipette tips: These tips have a hydrophobic inner surface that minimizes sample loss. 2. Select appropriate syringe filters: If filtration is necessary, use filters made from materials with low drug binding properties, such as polytetrafluoroethylene (PTFE) or regenerated cellulose. Always test for recovery with your specific drug and solvent combination.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that contribute to its adsorption?

A1: this compound's tendency to adsorb to surfaces is primarily due to its:

  • Low Aqueous Solubility: It is practically insoluble in water, which drives it to associate with more hydrophobic surfaces.

  • Moderate Lipophilicity: With a log P value of 1.5, it has an affinity for non-polar materials like plastics.[1]

Q2: Which type of labware is most suitable for working with this compound?

A2: The choice of labware is critical. Here is a general hierarchy from least to most advisable:

  • Polystyrene: Generally exhibits the highest potential for hydrophobic interactions and should be avoided if possible.

  • Standard Polypropylene: A common and often acceptable choice, but can still lead to significant adsorption, especially at low concentrations.

  • Borosilicate Glass: Tends to be less adsorptive for hydrophobic molecules than untreated plastics.

  • Low-Binding Polypropylene: Specially treated to create a hydrophilic surface that repels hydrophobic molecules.

  • Silanized (Deactivated) Glass: The glass surface is treated to cap reactive silanol (B1196071) groups, creating an inert and less adsorptive surface. This is often the best choice for minimizing adsorption of hydrophobic small molecules.

Q3: How can I modify my solvent to reduce this compound adsorption?

A3: Several solvent modifications can be effective:

  • Organic Solvents: this compound is more soluble in organic solvents like methanol (B129727), acetonitrile, and acetone.[1] Where compatible with your experimental system, using these solvents or adding them as co-solvents to aqueous buffers can significantly reduce adsorption.

  • Surfactants: Adding a non-ionic surfactant, such as 0.05% to 0.1% Tween-20, can help to keep this compound in solution and reduce its interaction with plastic surfaces.

  • Proteins: In biological assays, the addition of a protein like Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% can coat the labware surface and prevent the adsorption of the drug.[2][3]

Q4: Does the concentration of this compound affect the degree of adsorption?

A4: Yes, the effect of adsorption is more pronounced at lower concentrations. At higher concentrations, the binding sites on the labware surface can become saturated, leading to a smaller percentage of the total drug being lost. It is crucial to be aware of this when working with dilute solutions of this compound.

Q5: Are there any specific recommendations for handling this compound solutions for LC-MS analysis?

A5: For LC-MS analysis, it is crucial to minimize any loss of analyte before injection. Best practices include:

  • Preparing standards and samples in silanized glass or low-binding polypropylene autosampler vials.

  • Using a mobile phase-like solution as the sample diluent. For this compound, a mixture of acetonitrile and water is often used.[4][5]

  • Minimizing the contact time of the sample with plastic surfaces.

Quantitative Data on this compound Recovery

While specific data on this compound adsorption to various labware types is limited in the public domain, a study on the administration of crushed this compound tablets via nasogastric (NG) tubes provides valuable insights into its interaction with different plastic materials.

Labware/Tubing Material Mean Recovery (%) Observations
Silicone NG Tube 99.1%Minimal loss of this compound was observed.
Polyvinyl Chloride (PVC) NG Tube 98.9%Similar to silicone, PVC showed very low adsorption of this compound.

Data from a study assessing the stability and recovery of crushed this compound tablets in suspension after passage through NG tubes.[6]

It is important to note that these recovery rates were observed with a suspension of a crushed tablet, and the presence of excipients may have influenced the results. For solutions of pure this compound, especially at low concentrations, the loss due to adsorption to untreated plastics could be more significant.

Experimental Protocols

The following are detailed methodologies for key experiments to assess and mitigate this compound adsorption.

Protocol 1: Quantifying this compound Recovery from Different Labware

This protocol allows for the direct measurement of this compound loss to various labware materials.

Objective: To determine the percentage of this compound recovered from different types of tubes or plates (e.g., polypropylene, polystyrene, glass, low-binding) over time.

Materials:

  • This compound

  • Appropriate solvent (e.g., 50:50 acetonitrile:water)

  • Labware to be tested (e.g., 1.5 mL polypropylene tubes, 1.5 mL low-binding polypropylene tubes, 12x75 mm glass tubes)

  • Calibrated pipettes and low-retention tips

  • HPLC or LC-MS/MS system for quantification

Procedure:

  • Prepare a this compound Working Solution: Prepare a solution of this compound at a known concentration (e.g., 100 ng/mL) in the chosen solvent.

  • Aliquot into Test Labware: Pipette a precise volume (e.g., 1 mL) of the working solution into each type of labware to be tested (perform in triplicate).

  • Prepare Control Sample: Prepare a control sample by adding the same volume of the working solution directly into an autosampler vial made of silanized glass (assuming minimal adsorption).

  • Incubate: Cap the labware and incubate at a controlled temperature (e.g., room temperature) for a relevant time period (e.g., 4 hours).

  • Sample Collection: After incubation, vortex each tube briefly and transfer an aliquot of the supernatant to a clean autosampler vial for analysis.

  • Quantification: Analyze the concentration of this compound in all samples using a validated HPLC or LC-MS/MS method.

  • Calculate Recovery: Recovery (%) = (Concentration in Test Labware / Concentration in Control Sample) x 100

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solution Prepare this compound Working Solution aliquot Aliquot into Test Labware prep_solution->aliquot incubate Incubate at Room Temperature aliquot->incubate collect Collect Supernatant incubate->collect quantify Quantify using HPLC or LC-MS/MS collect->quantify calculate Calculate % Recovery quantify->calculate

Caption: Workflow for quantifying this compound recovery from labware.

Protocol 2: BSA Coating of Labware to Reduce Non-Specific Binding

This protocol describes how to pre-treat plastic labware with Bovine Serum Albumin (BSA) to minimize the adsorption of this compound.

Objective: To create a protein-based hydrophilic layer on the surface of the labware to prevent hydrophobic interactions with this compound.

Materials:

  • Bovine Serum Albumin (BSA), Fraction V

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Labware to be coated (e.g., polypropylene microplate)

  • Sterile, deionized water

Procedure:

  • Prepare BSA Solution: Prepare a 1% (w/v) BSA solution in PBS.

  • Filter Sterilize: Filter the BSA solution through a 0.22 µm syringe filter to remove any aggregates.

  • Coat Labware: Add the BSA solution to the labware, ensuring that all surfaces that will come into contact with the this compound solution are covered.

  • Incubate: Incubate at room temperature for at least 2 hours, or overnight at 4°C.

  • Remove BSA Solution: Aspirate the BSA solution from the labware.

  • Wash: Wash the labware twice with sterile, deionized water to remove any loosely bound BSA.

  • Dry: Allow the labware to air dry in a clean environment before use.

bsa_coating_workflow cluster_prep Preparation cluster_coating Coating Process prep_bsa Prepare 1% BSA in PBS filter_bsa Filter-Sterilize BSA Solution prep_bsa->filter_bsa add_bsa Add BSA to Labware filter_bsa->add_bsa incubate Incubate add_bsa->incubate remove_bsa Remove BSA Solution incubate->remove_bsa wash Wash with Sterile Water remove_bsa->wash dry Air Dry wash->dry

Caption: Workflow for BSA coating of labware.

Protocol 3: Silanization of Glassware

This protocol provides a method for creating a hydrophobic surface on glassware, which can paradoxically reduce the adsorption of some hydrophobic molecules by minimizing other surface interactions.

Objective: To create an inert, non-polar surface on glassware to minimize analyte interaction.

Materials:

  • Silanizing agent (e.g., dichlorodimethylsilane)

  • Anhydrous solvent (e.g., toluene)

  • Methanol

  • Glassware to be treated

  • Fume hood

Procedure: CAUTION: Silanizing agents are hazardous and should be handled in a chemical fume hood with appropriate personal protective equipment.

  • Clean and Dry Glassware: Thoroughly clean the glassware with a suitable laboratory detergent, rinse extensively with deionized water, and dry completely in an oven.

  • Prepare Silanizing Solution: In a fume hood, prepare a 5% (v/v) solution of the silanizing agent in an anhydrous solvent.

  • Treat Glassware: Immerse the clean, dry glassware in the silanizing solution for 5-10 minutes.

  • Rinse: Remove the glassware and rinse thoroughly with the anhydrous solvent to remove excess silanizing agent, followed by a rinse with methanol to quench any reactive groups.

  • Dry: Allow the glassware to air dry completely in the fume hood. For a more durable coating, the glassware can be baked at 100°C for 1 hour.

silanization_workflow cluster_prep Preparation cluster_treatment Treatment Process clean_glass Clean and Dry Glassware immerse Immerse Glassware clean_glass->immerse prep_solution Prepare Silanizing Solution (in Fume Hood) prep_solution->immerse rinse Rinse with Solvent and Methanol immerse->rinse dry Air Dry or Bake rinse->dry

Caption: Workflow for the silanization of glassware.

By understanding the properties of this compound and implementing these troubleshooting strategies and protocols, researchers can significantly reduce the impact of adsorption on their experimental outcomes, leading to more accurate and reliable data.

References

Technical Support Center: Optimizing Rivaroxaban Dosage for Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting long-term animal studies involving the oral anticoagulant rivaroxaban.

Troubleshooting and FAQs

This section addresses common issues encountered during the optimization of this compound dosage for long-term animal experiments.

Q1: How do I select an appropriate starting dose of this compound for my animal model?

A1: Selecting a starting dose depends on the species and the therapeutic goal. Safe and effective dosages are not yet definitively established for all animals.[1] In dogs, doses of 0.5 to 4 mg/kg have been explored, with 1-2 mg/kg/day being a common recommendation.[2][3][4] For cats, published dosages include 2.5 mg per cat every 24 hours, with a suggested range of 0.5–1 mg/kg/day.[1][5] In rats, doses around 3 mg/kg (oral) and 10 mg/kg (intravenous) have been used in pharmacokinetic and mechanistic studies.[6][7] Always begin with a pilot study to determine the optimal dose for your specific experimental conditions and animal strain.

Q2: My animals are showing high inter-individual variability in plasma concentrations. What could be the cause?

A2: Significant individual variability in plasma this compound concentration is a known issue.[8] Several factors can contribute to this:

  • Food Effect: this compound's bioavailability can be influenced by food.[9] Its solubility is low, and administration with food can impact absorption.[10][11] Standardizing feeding schedules relative to dosing is critical. In dogs, for example, bioavailability can be as high as 100% for a 5 mg dose but drops to 60% for a 20 mg dose under fasting conditions.[11]

  • Formulation: The drug's formulation can significantly affect its dissolution and absorption.[9][10] Using a consistent and well-characterized vehicle is essential. Self-nanoemulsifying drug delivery systems (SNEDDS) have been shown to increase oral bioavailability and reduce the food effect in dogs.[9]

  • Metabolism: this compound is metabolized by cytochrome P450 enzymes (CYP3A4) and is a substrate for P-glycoprotein (P-gp).[12] Co-administration of other drugs or substances that inhibit or induce these pathways can alter this compound's pharmacokinetics.

  • Biological Factors: Underlying health status, particularly liver and kidney function, can affect drug clearance.[13][14] The drug is primarily cleared via renal and fecal/biliary routes.[6][15]

Q3: How can I monitor the anticoagulant effect of this compound during my study?

A3: Monitoring is crucial to ensure the desired level of anticoagulation is achieved without causing excessive bleeding.

  • Anti-Factor Xa (Anti-Xa) Assay: This is the gold standard for measuring the anticoagulant effect of this compound.[3][16] It provides a biologic measure of anticoagulant intensity by measuring Factor Xa inhibition compared to a this compound standard.[1]

  • Prothrombin Time (PT): PT can be a practical alternative for monitoring, as it shows a significant correlation with anti-Xa concentrations in dogs.[2][3][16] A 1.5–1.9x delay in PT values 3 hours post-administration may indicate therapeutic concentrations in dogs.[3][16]

  • Thromboelastography (TEG): TEG, particularly the reaction time (R) value, also correlates well with anti-Xa concentrations and can be used for therapeutic monitoring in dogs.[2][3][16]

  • Activated Partial Thromboplastin Time (aPTT): this compound may cause mild to moderate prolongation of aPTT, but the degree of prolongation is variable.[1]

For peak effect measurement, blood samples should be drawn 3 to 4 hours after oral administration.[1]

Q4: What are the common adverse effects of long-term this compound administration in animals, and how should I manage them?

A4: The most significant risk is bleeding.[13][14]

  • Bleeding: Signs can include bruising, pale gums, hematuria, or hematochezia.[14][17] If bleeding occurs, the dose may need to be reduced.[17] In case of overdose or severe bleeding, contact a veterinarian or an animal poison control center immediately.[14]

  • Hepatotoxicity: Although rare, severe hepatopathy has been reported in a dog following this compound administration.[4][18][19] Monitor liver enzymes (e.g., ALT, AST) periodically. If a significant elevation is observed without another identifiable cause, consider discontinuing the drug.[18][19]

  • Gastrointestinal Issues: Nausea, vomiting, and diarrhea may occur.[13] Administering the medication with a small amount of food may help mitigate these effects.[13]

Q5: What is the best way to formulate and administer this compound for oral dosing in small animals?

A5: this compound is available in tablet form for human use, which can be used in animals.[14] For precise dosing in smaller animals like rats, tablets may need to be crushed and suspended in a suitable vehicle.

  • Vehicle Selection: The choice of vehicle is critical for ensuring consistent suspension and absorption. Common vehicles include methylcellulose (B11928114) or polyethylene (B3416737) glycol-based solutions.

  • Administration Technique: Oral gavage is a standard method for rodents to ensure accurate dose delivery.[10] For larger animals, tablets can be given directly or hidden in food.[13] It is important to administer the dose at the same time each day.[14]

  • Formulation Development: For improved bioavailability, especially given this compound's poor solubility, advanced formulations like cocrystals or solid solutions with polymers (e.g., Kollidon VA64) have been developed.[10][11]

Data Presentation

Table 1: Recommended Starting Dosages for this compound in Different Animal Species
SpeciesRecommended Oral DosageFrequencyNotesCitations
Dog0.5 - 2.0 mg/kgOnce or twice dailyDose may be adjusted based on monitoring. A dose of 0.9 mg/kg has been described.[1][4]
Cat0.5 - 1.0 mg/kg or 2.5 mg/catOnce dailyA fixed dose of 2.5 mg/cat q24h has been published.[1][5]
Rat3 - 10 mg/kgOnce dailyUsed in pharmacokinetic and thrombosis model studies. Dosing time can affect anticoagulant activity.[6][7][20]
Table 2: Pharmacokinetic Parameters of this compound in Various Species
SpeciesTime to Peak Concentration (Tmax)BioavailabilityKey Excretion RouteCitations
Dog~1.5 - 2 hours60% - 86% (dose-dependent)Fecal (43%), Urinary (52%)[3][6][15]
Cat~3 hoursPredictable (not quantified)Not specified[21]
RatNot specifiedNot specifiedFecal (67%), Urinary (25%)[6][15]
HumanNot specified~66% (dose-dependent)Urinary (66%), Fecal (28%)[6][15]
Table 3: Monitoring Parameters for this compound's Anticoagulant Effect
ParameterRecommended Sample TimeTarget Range (in Dogs)NotesCitations
Anti-Xa Assay3-4 hours post-dose (peak)140-260 ng/mL (extrapolated from humans)Gold standard for monitoring.[1][3]
Prothrombin Time (PT)3 hours post-dose1.5 - 1.9x increase from baselinePractical alternative to anti-Xa. Correlates well with plasma concentration.[3][16]
Thromboelastography (TEG)3 hours post-dose1.5 - 1.9x increase in R valueR value using tissue factor activators shows good correlation.[3][16]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rodents
  • Preparation of Dosing Suspension:

    • Calculate the total amount of this compound powder needed based on the dose, animal weight, and dosing volume.

    • Weigh the required amount of this compound.

    • Prepare the selected vehicle (e.g., 0.5% w/v methylcellulose in sterile water).

    • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to create a homogenous suspension at the target concentration.

    • Continuously stir the suspension during dosing to prevent settling.

  • Animal Handling and Dosing:

    • Gently restrain the rat or mouse.

    • Measure the distance from the animal's incisors to the xiphoid process to determine the appropriate gavage needle insertion depth.

    • Draw the calculated volume of the this compound suspension into a syringe fitted with a ball-tipped gavage needle.

    • Insert the gavage needle into the esophagus and gently advance it to the predetermined depth.

    • Slowly administer the suspension.

    • Carefully withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress or incorrect administration (e.g., coughing, fluid from nares).

Protocol 2: Blood Sample Collection for Pharmacokinetic and Pharmacodynamic Analysis
  • Materials:

    • Appropriate gauge needles and syringes or specialized blood collection tubes.

    • Anticoagulant tubes (e.g., containing 3.2% sodium citrate (B86180) for coagulation assays, blue top).[1]

    • Microcentrifuge tubes.

    • Centrifuge.

    • Pipettes and tips.

  • Procedure:

    • Collect blood from a suitable site (e.g., saphenous vein, cephalic vein, or via catheter) at predetermined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 24 hours post-dose).[10][11]

    • For coagulation assays (PT, aPTT, Anti-Xa), collect blood directly into a sodium citrate tube. The ratio of blood to anticoagulant is critical (typically 9:1).

    • Immediately after collection, gently invert the citrate tube 3-4 times to mix. Do not shake.

    • Within 1 hour of collection, centrifuge the blood at approximately 1500 x g for 15 minutes at room temperature to separate the plasma.

    • Carefully pipette the supernatant (citrated plasma) into a clean, labeled microcentrifuge tube, avoiding the buffy coat.

    • Store the plasma samples at -80°C until analysis.[11] Do not submit serum for this compound assays. [1]

Mandatory Visualizations

This compound's Mechanism of Action in the Coagulation Cascade

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X Factor X IXa->X TF Tissue Factor VII VII TF->VII Activates VIIa VIIa VII->VIIa VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Activates Fibrin Fibrin Fibrinogen->Fibrin Stable Fibrin Clot Stable Fibrin Clot Fibrin->Stable Fibrin Clot This compound This compound This compound->Xa Inhibits

Caption: this compound directly inhibits Factor Xa, a critical convergence point of the coagulation cascade.

Experimental Workflow for Dose Optimization

Dose_Optimization_Workflow start Define Therapeutic Goal (e.g., Thromboprophylaxis) lit_review Literature Review & Select Starting Dose Range start->lit_review pilot_study Acute Pilot Study (Single Dose PK/PD) lit_review->pilot_study dose_selection Select Doses for Long-Term Study pilot_study->dose_selection long_term Initiate Long-Term Study (Chronic Dosing) dose_selection->long_term monitoring Periodic Monitoring (Anti-Xa, PT, Clinical Signs) long_term->monitoring decision Is Dose Optimal and Tolerated? monitoring->decision adjust_dose Adjust Dose Up or Down decision->adjust_dose No continue_study Continue Study with Optimized Dose decision->continue_study Yes adjust_dose->long_term

Caption: A systematic workflow for determining the optimal this compound dose in long-term animal studies.

Troubleshooting Flowchart for Adverse Events

Troubleshooting_Flowchart cluster_minor Minor Event Path cluster_major Major Event Path start Adverse Event Observed check_severity Assess Severity Minor (e.g., mild lethargy) Major (e.g., active bleeding, seizure) start->check_severity monitor Increase Clinical Monitoring check_severity:f1->monitor vet_consult Immediate Veterinary Consultation check_severity:f2->vet_consult check_dose Review Dosing Protocol (Accuracy, Frequency) monitor->check_dose consider_reduction Consider Dose Reduction if event persists check_dose->consider_reduction pause_dosing Pause or Discontinue Dosing vet_consult->pause_dosing supportive_care Provide Supportive Care pause_dosing->supportive_care investigate Investigate Cause (e.g., check liver enzymes) supportive_care->investigate

References

Technical Support Center: Rivaroxaban Animal Models & Bleeding Events

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected bleeding events in animal models treated with rivaroxaban.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in bleeding times between animals in the same this compound dose group. What are the potential causes?

A1: Inter-animal variability is a known challenge in this compound studies. Several factors can contribute to this:

  • Genetic Differences: Different animal strains can have varying sensitivities to anticoagulants.

  • Metabolism and Absorption: Individual differences in the absorption and metabolism of orally administered this compound can lead to different plasma concentrations and, consequently, varied anticoagulant effects.

  • Procedural Inconsistencies: Minor variations in the experimental technique, such as the precise location and depth of a tail transection, can significantly impact bleeding outcomes.

  • Physiological State: The underlying health and stress levels of the animals can influence their hemostatic response.

Q2: The prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) values in our this compound-treated animals are not correlating well with the observed bleeding. Why might this be?

A2: While this compound does prolong PT and, to a lesser extent, aPTT, these standard coagulation assays may not always directly correlate with the clinical bleeding risk in animal models.[1][2][3] This is because:

  • Assay Sensitivity: The sensitivity of PT and aPTT reagents to Factor Xa inhibitors like this compound can vary significantly between manufacturers and even between different lots of the same reagent.[4]

  • Non-Linear Relationship: The relationship between this compound concentration and clotting time in these assays is not always linear, particularly at higher concentrations.

  • Localized vs. Systemic Effects: PT and aPTT measure systemic coagulation, while bleeding in many animal models is a localized event influenced by factors like platelet function and vessel injury, which are not fully captured by these tests. For more precise quantification of this compound's anticoagulant effect, a chromogenic anti-Factor Xa assay is recommended.[5][6]

Q3: Can this compound cause adverse effects other than bleeding in animal models?

A3: While bleeding is the most common adverse effect, other issues have been reported. For instance, a case of severe hepatopathy following this compound administration has been documented in a dog.[5][7][8] Researchers should monitor for signs of organ dysfunction, such as changes in liver enzymes, especially during long-term studies. Other reported side effects in animals include vomiting and diarrhea.[5][7]

Q4: What is the recommended timing for blood sample collection to assess the peak anticoagulant effect of this compound?

A4: To measure the peak anticoagulant effect of this compound, blood samples should be drawn approximately 2 to 4 hours after oral administration.[6] This timing corresponds to the peak plasma concentration of the drug.

Troubleshooting Guides

Issue 1: Excessive Bleeding or Failure to Achieve Hemostasis in a Tail Bleeding Assay

Symptoms:

  • Bleeding time significantly exceeds the expected range for the given dose.

  • Animals fail to stop bleeding within the pre-defined experimental cutoff time.

  • Excessive blood loss leading to premature euthanasia.

Possible Cause Troubleshooting Step
This compound Dose Too High Review the dose-response relationship for your specific animal strain. Consider performing a dose-ranging study to determine the optimal dose that provides an anticoagulant effect without causing excessive bleeding.
Animal Strain Sensitivity Certain strains of mice and rats are more sensitive to anticoagulants. If possible, test this compound in a different, less sensitive strain to see if the issue persists.
Improper Tail Transection Technique Ensure that the tail transection is standardized. A cut that is too deep or severs the tail artery can lead to bleeding that is not representative of the drug's effect on hemostasis. Use a sharp, sterile scalpel for a clean cut of a consistent length from the tail tip.
Combined Effects with Other Compounds If this compound is being co-administered with other agents, consider the possibility of a synergistic effect on bleeding. Test each compound individually to isolate the cause of the excessive bleeding.
Environmental Factors Ensure the ambient temperature is controlled, as temperature can affect blood flow and coagulation. For immersion techniques, maintain the saline at a constant 37°C.[9]
Issue 2: Inconsistent or Non-Reproducible PT and aPTT Results

Symptoms:

  • High standard deviation in clotting times within the same treatment group.

  • Results vary significantly between experimental days.

Possible Cause Troubleshooting Step
Pre-analytical Sample Errors Ensure proper blood collection and processing. Use citrated collection tubes and ensure they are filled to the correct volume. Process samples promptly and consistently to obtain platelet-poor plasma.
Reagent Variability The choice of PT and aPTT reagent can significantly impact results.[4] Use a reagent known to be sensitive to this compound and use the same lot number for all samples in a study to minimize variability.
Timing of Sample Collection The anticoagulant effect of this compound is time-dependent relative to its administration.[10][11] Standardize the time of blood collection after this compound dosing for all animals.
Instrument Calibration Ensure the coagulometer is properly calibrated and maintained according to the manufacturer's instructions.

Data Presentation

Table 1: Effect of this compound on Bleeding Parameters in Rodent Models
Animal ModelThis compound DoseRoute of AdministrationBleeding Time (seconds)Blood Loss (volume/weight)Reference
Rat0.3 mg/kgIVModerately ProlongedNot Reported[12]
Mouse (BALB/c)1 mg/kgOralSignificantly IncreasedIncreased Hemoglobin Loss[9]
Table 2: Effect of this compound on Coagulation Parameters in Canine Models
Dog BreedThis compound DoseRoute of AdministrationProthrombin Time (PT)Activated Partial Thromboplastin Time (aPTT)Reference
Beagle0.5 mg/kgOralDose-dependent increaseDose-dependent increase[13]
Beagle1.0 mg/kgOralDose-dependent increaseDose-dependent increase[13]
Beagle2.0 mg/kgOralDose-dependent increaseDose-dependent increase[13]
Beagle4.0 mg/kgOralDose-dependent increaseDose-dependent increase[13]
Healthy Dogs1.0 mg/kgOralNo significant changeNo significant change[7]
Table 3: Effect of this compound on Coagulation Parameters in Feline Models
ConditionThis compound DoseProthrombin Time (PT) (seconds)Activated Partial Thromboplastin Time (aPTT) (seconds)
Baseline010.40 ± 0.3216.63 ± 0.52
1 Month Post-Treatment2.5 mg/cat, q24h13.75 ± 1.2817.35 ± 1.59
2 Months Post-Treatment2.5 mg/cat, q24h20.33 ± 1.2822.90 ± 1.07

Data adapted from a study on cats with hypertrophic cardiomyopathy-associated thromboembolism.

Experimental Protocols

Protocol 1: Mouse Tail Bleeding Assay

Objective: To assess the effect of this compound on hemostasis by measuring bleeding time and/or blood loss following tail transection.

Materials:

  • Male CD-1 mice (or other appropriate strain)

  • This compound formulated in a suitable vehicle

  • Vehicle control

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical scalpel or razor blade

  • 50 mL conical tube containing 37°C saline

  • Filter paper or pre-weighed collection tube

  • Stopwatch

  • Analytical balance (for blood loss measurement)

Procedure:

  • Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage) at a predetermined time before the assay.

  • Anesthetize the mouse.

  • Carefully transect the distal 3-5 mm of the tail using a sharp scalpel.

  • Immediately immerse the transected tail into the pre-warmed saline in the 50 mL conical tube or position it over the pre-weighed collection tube.

  • Start the stopwatch at the moment of transection.

  • For bleeding time: Observe for the cessation of bleeding, defined as the absence of blood flow for at least 30 seconds. Record the time to cessation. If bleeding does not stop within a predetermined cutoff time (e.g., 1800 seconds), terminate the experiment for that animal and record the bleeding time as the cutoff time.

  • For blood loss: Collect all blood for a set period (e.g., 30 minutes). The volume of blood loss can be estimated from the change in the animal's body weight or by weighing the collection tube.[9]

  • After the observation period, ensure hemostasis before returning the mouse to its cage.

Protocol 2: Prothrombin Time (PT) Assay for Rodent Plasma

Objective: To measure the time to clot formation in plasma via the extrinsic and common coagulation pathways.

Materials:

  • Platelet-poor plasma from control and this compound-treated animals (collected in 3.2% sodium citrate)

  • PT reagent (thromboplastin and calcium chloride) sensitive to this compound

  • Coagulometer

  • Calibrator plasmas with known this compound concentrations (optional, for quantitative analysis)

  • Control plasmas (normal and abnormal)

Procedure:

  • Thaw frozen plasma samples and reagents at 37°C.

  • Pre-warm the required volume of PT reagent to 37°C.

  • Pipette 50 µL of plasma into a pre-warmed cuvette in the coagulometer.

  • Incubate the plasma at 37°C for the time specified by the reagent manufacturer (typically 1-3 minutes).

  • Dispense 100 µL of the pre-warmed PT reagent into the cuvette to start the reaction and the timer on the coagulometer.

  • The coagulometer will automatically detect clot formation and record the time in seconds.

  • Run control plasmas with each batch of samples to ensure reagent and instrument performance.

Protocol 3: Activated Partial Thromboplastin Time (aPTT) Assay for Rodent/Rabbit Plasma

Objective: To measure the time to clot formation in plasma via the intrinsic and common coagulation pathways.

Materials:

  • Platelet-poor plasma from control and this compound-treated animals (collected in 3.2% sodium citrate)

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl2) solution (typically 0.025 M)

  • Coagulometer

  • Control plasmas (normal and abnormal)

Procedure:

  • Thaw frozen plasma samples and reagents at 37°C.

  • Pre-warm the required volume of CaCl2 solution to 37°C.

  • Pipette 50 µL of plasma and 50 µL of aPTT reagent into a pre-warmed cuvette.

  • Incubate the plasma-reagent mixture at 37°C for the time specified by the reagent manufacturer (typically 3-5 minutes).

  • Dispense 50 µL of the pre-warmed CaCl2 solution into the cuvette to start the reaction and the timer on the coagulometer.

  • The coagulometer will automatically detect clot formation and record the time in seconds.

  • Run control plasmas with each batch of samples to ensure reagent and instrument performance.

Visualizations

Rivaroxaban_Mechanism_of_Action Intrinsic Intrinsic Pathway FXa Factor Xa Intrinsic->FXa Extrinsic Extrinsic Pathway Extrinsic->FXa Thrombin Thrombin FXa->Thrombin converts Prothrombin Prothrombin Prothrombin->FXa Fibrin Fibrin (Clot) Thrombin->Fibrin converts Fibrinogen Fibrinogen Fibrinogen->Thrombin This compound This compound This compound->FXa inhibits

Caption: this compound directly inhibits Factor Xa, a key enzyme in the coagulation cascade.

Caption: A logical workflow for troubleshooting unexpected bleeding events.

Experimental_Workflow Start Experiment Start Dosing This compound/Vehicle Administration Start->Dosing Wait Wait for Peak Effect (2-4h) Dosing->Wait BleedingAssay Perform Bleeding Assay (e.g., Tail Transection) Wait->BleedingAssay BloodCollection Blood Sample Collection (Citrated Plasma) Wait->BloodCollection DataAnalysis Data Analysis BleedingAssay->DataAnalysis CoagulationAssays Perform Coagulation Assays (PT, aPTT, Anti-Xa) BloodCollection->CoagulationAssays CoagulationAssays->DataAnalysis

Caption: A typical experimental workflow for assessing this compound's effects in animal models.

References

Technical Support Center: Interpreting Conflicting In-Vitro Data for Rivaroxaban

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with rivaroxaban. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret conflicting data from in-vitro studies.

Frequently Asked Questions (FAQs)

Q1: Why do I see significant variability in Prothrombin Time (PT) and activated Partial Thromboplastin (B12709170) Time (aPTT) results with this compound?

A1: The variability in PT and aPTT results when testing this compound is a well-documented phenomenon primarily due to differences in the reagents used in the assays.[1][2][3][4][5]

  • Reagent Sensitivity: Different thromboplastin reagents used in PT assays and activators in aPTT assays have varying sensitivities to Factor Xa inhibition by this compound.[1][3][4] For example, some PT reagents are more sensitive and will show a greater prolongation for the same concentration of this compound.[1][3]

  • Inter-laboratory Variation: This reagent-dependent sensitivity leads to significant inter-laboratory variability, making it challenging to compare results across different sites without proper standardization.[2][5]

  • Non-linear aPTT Response: The relationship between this compound concentration and aPTT prolongation is often non-linear, further contributing to result variability.

It is crucial to be aware of the specific reagents being used and to establish internal standards for consistency. For quantitative assessment of this compound's anticoagulant effect, an anti-Factor Xa assay is recommended over PT or aPTT.[1][2]

Q2: Does this compound directly inhibit platelet aggregation? The data seems conflicting.

A2: The current body of evidence suggests that this compound does not directly inhibit platelet aggregation induced by common agonists like ADP, collagen, or thrombin.[6][7][8][9] However, it can indirectly inhibit platelet aggregation, particularly when it is induced by tissue factor (TF).[8][10]

This indirect inhibition is a result of this compound's primary mechanism of action: the inhibition of Factor Xa. By blocking Factor Xa, this compound reduces the generation of thrombin, a potent platelet activator.[8][10] Therefore, in assays where platelet aggregation is dependent on de novo thrombin generation (e.g., TF-induced aggregation), this compound will show an inhibitory effect. In contrast, when pre-existing potent agonists are used to directly stimulate platelets, this compound shows little to no effect.

Q3: Why are the results of my thrombin generation assays inconsistent when using this compound?

A3: Thrombin generation assays are sensitive to the effects of this compound, but various parameters can be affected differently, leading to apparent inconsistencies. Key parameters to consider are:

  • Lag Time and Time to Peak: this compound consistently prolongs the lag time and time to peak thrombin generation.[11][12] This is a direct consequence of the inhibition of Factor Xa, which delays the initiation of the thrombin burst.

  • Endogenous Thrombin Potential (ETP) and Peak Thrombin: The effect on ETP (the total amount of thrombin generated) and the peak thrombin concentration can be more variable and is highly dependent on the assay conditions, particularly the concentration of tissue factor used to initiate coagulation.[11][12][13] At low TF concentrations, the effect of this compound on ETP and peak thrombin is more pronounced.[13]

  • Platelet Presence: Whether the assay is performed in platelet-rich plasma (PRP) or platelet-poor plasma (PPP) can also influence the results, as platelets provide a surface for coagulation factor assembly and can modulate thrombin generation.[8]

Troubleshooting Guides

Troubleshooting PT and aPTT Assay Variability
Observed Issue Potential Cause Troubleshooting Steps
High variability in PT/aPTT results between experiments. Different lots of reagents may have varying sensitivities.1. Record the lot number of your thromboplastin (for PT) or activator (for aPTT) reagent for each experiment.2. When possible, use the same lot of reagent for a set of comparative experiments.3. If changing lots, perform a validation study to compare the new lot with the old one using a standardized this compound concentration.
PT/aPTT results do not correlate well with expected this compound concentrations. The chosen reagent has low sensitivity to this compound.1. Consult the literature or the reagent manufacturer's data to determine the sensitivity of your reagent to this compound.[1][3]2. Consider switching to a reagent known to be more sensitive to this compound if quantitative assessment is desired (though an anti-Xa assay is preferred).3. Always run a standard curve with known this compound concentrations to calibrate your assay.
Inconsistent results when comparing data with other labs. Use of different reagents and instrument platforms.1. Standardize on a specific, sensitive reagent if collaborative studies are planned.2. Share standardized plasma samples spiked with known this compound concentrations to cross-validate results between laboratories.[5]3. Prioritize reporting results in terms of this compound concentration (ng/mL) derived from a calibration curve rather than just clotting times in seconds.[5]
Troubleshooting Platelet Aggregation Assay Discrepancies
Observed Issue Potential Cause Troubleshooting Steps
Seeing inhibition of platelet aggregation with this compound. The agonist used is dependent on thrombin generation (e.g., low concentration of tissue factor).1. Verify the agonist used to induce platelet aggregation.2. To test for direct platelet inhibition, use agonists that act independently of thrombin generation, such as ADP, collagen, or high-concentration thrombin.[6][7][8][9]3. If investigating the indirect effects of this compound, use tissue factor as the agonist and acknowledge that the observed inhibition is due to reduced thrombin generation.[8][10]
Not seeing inhibition of platelet aggregation with this compound. The agonist used directly activates platelets, bypassing the effect of Factor Xa inhibition.1. This is the expected result when using agonists like ADP, collagen, or high-concentration thrombin.[6][7][8][9]2. Ensure your experimental question aligns with the chosen agonist. Are you investigating direct or indirect effects on platelets?
Variable aggregation results at the same this compound concentration. Differences in platelet preparation (platelet count, activation state) or donor variability.1. Standardize your platelet-rich plasma (PRP) preparation protocol to ensure consistent platelet counts.2. Handle PRP carefully to avoid premature platelet activation.3. Be aware of potential donor-to-donor variability in platelet reactivity. Pool PRP from multiple donors if appropriate and feasible.

Experimental Protocols

Prothrombin Time (PT) Assay
  • Sample Preparation: Prepare platelet-poor plasma (PPP) from citrated whole blood by centrifugation.

  • Reagent Preparation: Reconstitute the thromboplastin reagent according to the manufacturer's instructions and pre-warm to 37°C.

  • Assay Procedure: a. Pipette 100 µL of PPP (spiked with this compound or control vehicle) into a pre-warmed cuvette. b. Incubate for 3-5 minutes at 37°C. c. Add 200 µL of the pre-warmed thromboplastin reagent to the cuvette and simultaneously start a timer. d. Record the time in seconds for a fibrin (B1330869) clot to form.

Thrombin Generation Assay (Calibrated Automated Thrombogram - CAT)
  • Sample Preparation: Prepare platelet-rich plasma (PRP) or platelet-poor plasma (PPP) from citrated whole blood.

  • Reagent Preparation: Prepare the trigger solution (containing a low concentration of tissue factor and phospholipids) and the fluorescent substrate with calcium according to the assay kit's protocol.

  • Assay Procedure: a. Pipette 80 µL of PRP or PPP (spiked with this compound or control) into a 96-well plate. b. Add 20 µL of the trigger solution. c. Place the plate into a fluorometer pre-heated to 37°C. d. Dispense 20 µL of the fluorescent substrate with calcium into each well to start the reaction. e. Measure the fluorescence intensity over time. f. Calculate thrombin generation parameters (lag time, ETP, peak thrombin) using the appropriate software.

Visualizations

Caption: Mechanism of action of this compound in the coagulation cascade.

Troubleshooting_PT_Assay Start Inconsistent PT/aPTT Results Q1 Are you using the same reagent lot? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reagent sensitive to this compound? A1_Yes->Q2 Sol1 Use same reagent lot for comparative studies. Validate new lots. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are you comparing with other labs? A2_Yes->Q3 Sol2 Check literature/manufacturer for sensitivity. Consider a more sensitive reagent. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Standardize reagents and protocols. Use standardized plasma samples for cross-validation. A3_Yes->Sol3 End Consistent Results A3_No->End Sol3->End

Caption: Troubleshooting workflow for PT/aPTT assay variability with this compound.

References

Technical Support Center: Stabilizing Rivaroxaban in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of plasma samples containing rivaroxaban to ensure analyte stability for delayed analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended anticoagulant for blood collection when measuring this compound?

A1: The most commonly recommended anticoagulant for collecting blood samples for this compound analysis is 3.2% sodium citrate (B86180). Blood should be collected into citrated plastic tubes.[1][2]

Q2: How soon after collection should I process the blood sample?

A2: While this compound is relatively stable, it is best practice to process the blood sample as soon as possible. However, studies have shown that citrated whole blood can be stored at room temperature for up to 24 hours before centrifugation without significant degradation of this compound.[3][4] For optimal results, immediate processing is recommended.

Q3: What is the proper procedure for plasma preparation?

A3: To obtain platelet-poor plasma, a double centrifugation process is critical.

  • Initial Centrifugation: Centrifuge the whole blood sample at approximately 2500-4500 rpm for 10-15 minutes at 10°C or room temperature.[1][2][5]

  • Plasma Transfer: Carefully transfer the supernatant plasma to a clean plastic tube, avoiding the buffy coat.

  • Second Centrifugation: Centrifuge the plasma again under the same conditions to remove any remaining platelets.[5][6]

  • Aliquoting: Aliquot the final plasma into plastic storage vials, leaving a small amount at the bottom to avoid disturbing any residual pellet.[6]

Q4: What are the recommended short-term storage conditions for plasma samples?

A4: For short-term storage, plasma samples can be kept at room temperature or refrigerated at 4°C (or +2-8°C) for up to 24 hours.[1][3][4] Some studies indicate stability for up to 7 days at +2-8°C.[7][8]

Q5: What are the optimal long-term storage conditions for this compound plasma samples?

A5: For long-term storage, plasma samples should be frozen immediately after processing. Storage at -20°C is acceptable for up to 90 days.[3][4] For storage periods longer than 90 days, -80°C is recommended, with demonstrated stability for at least eight months.[1][9]

Q6: How many freeze-thaw cycles can plasma samples containing this compound withstand?

A6: this compound in plasma is stable for at least three freeze-thaw cycles when stored at -20°C.[1][3][4] To minimize the impact of temperature fluctuations, it is advisable to store samples in multiple aliquots.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lower than expected this compound concentrations Sample degradation due to improper storage.Ensure plasma samples are frozen at ≤ -20°C for long-term storage. For extended periods (months), use -80°C.[1][9] Avoid prolonged storage at room temperature or 4°C beyond 24 hours.
Multiple freeze-thaw cycles.Aliquot plasma into smaller volumes to avoid repeated freezing and thawing of the entire sample. This compound is stable for up to three cycles.[3][4]
Improper sample collection.Use 3.2% sodium citrate tubes for blood collection. Ensure tubes are filled to the appropriate volume.
Inconsistent or variable results between aliquots Incomplete mixing after thawing.Thaw samples completely and vortex gently before analysis to ensure a homogenous mixture.
Platelet contamination in plasma.Implement a double centrifugation protocol to obtain platelet-poor plasma.[5][6]
Presence of interfering peaks in chromatographic analysis Co-eluting substances.Review the sample preparation and extraction method. A liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.[10]
Use of incorrect anticoagulant.Confirm that blood was collected in sodium citrate tubes. Other anticoagulants may interfere with certain analytical methods.

Experimental Protocols

Protocol 1: Blood Collection and Plasma Preparation
  • Blood Collection: Collect whole blood into a 3.2% sodium citrate tube. Gently invert the tube at least five times to ensure proper mixing of the anticoagulant.[2]

  • First Centrifugation: Within one hour of collection, centrifuge the tube at 4500 rpm for 15 minutes at 10°C.[1]

  • Plasma Aspiration: Carefully aspirate the supernatant (plasma) using a plastic pipette and transfer it to a new polypropylene (B1209903) tube, being careful to avoid the buffy coat layer.

  • Second Centrifugation: Centrifuge the plasma again at 4000 rpm for 10 minutes at 4°C to pellet any remaining platelets.[1]

  • Aliquoting: Transfer the platelet-poor plasma into labeled cryovials for storage.

Protocol 2: Sample Storage
  • Short-term (up to 24 hours): Store plasma aliquots at room temperature or refrigerated at 4°C.[1][3]

  • Long-term (up to 90 days): Freeze plasma aliquots at -20°C.[3]

  • Extended Long-term (beyond 90 days): Store plasma aliquots at -80°C for optimal stability.[1][9]

Quantitative Data Summary

Table 1: Stability of this compound in Plasma at Different Temperatures

Storage TemperatureDurationMean Recovery/DeviationReference
Room Temperature24 hours88-97% recovery[3][4]
4°C24 hours88-97% recovery[3][4]
4°C7 daysAccuracy: 99.2% - 110.3%[9]
+2-8°C3 days0.4% median deviation[7][8]
+2-8°C7 days-0.6% median deviation[7][8]
-20°C30 daysAccuracy: 99.2% - 110.3%[9]
-20°C90 days≤10% mean percentage deviation[3][4]
-80°C8 monthsAccuracy: 99.2% - 110.3%[1][9]

Table 2: Stability of this compound in Plasma after Freeze-Thaw Cycles

Storage TemperatureNumber of CyclesMean Recovery/DeviationReference
-20°C3≤10% mean percentage deviation[3][4]
-20°C3Accuracy: 99.2% - 110.3%[9]

Visualizations

ExperimentalWorkflow cluster_collection Sample Collection cluster_processing Plasma Processing cluster_storage Storage Options cluster_analysis Analysis Collect_Blood Collect whole blood in 3.2% sodium citrate tube Centrifuge1 First Centrifugation (e.g., 4500 rpm, 15 min, 10°C) Collect_Blood->Centrifuge1 Transfer_Plasma Transfer plasma to a new tube Centrifuge1->Transfer_Plasma Centrifuge2 Second Centrifugation (e.g., 4000 rpm, 10 min, 4°C) Transfer_Plasma->Centrifuge2 Aliquot Aliquot platelet-poor plasma Centrifuge2->Aliquot Short_Term Short-Term (≤ 24h at RT or 4°C) Aliquot->Short_Term Long_Term Long-Term (≤ 90 days at -20°C) Aliquot->Long_Term Extended_Long_Term Extended Long-Term (> 90 days at -80°C) Aliquot->Extended_Long_Term Analysis Delayed Analysis Short_Term->Analysis Long_Term->Analysis Extended_Long_Term->Analysis

Caption: Recommended workflow for this compound plasma sample handling.

StabilityFactors cluster_factors Key Factors Influencing Stability cluster_recommendations Recommendations for Optimal Stability Rivaroxaban_Stability This compound Stability in Plasma Temperature Storage Temperature Rivaroxaban_Stability->Temperature Duration Storage Duration Rivaroxaban_Stability->Duration Freeze_Thaw Freeze-Thaw Cycles Rivaroxaban_Stability->Freeze_Thaw Anticoagulant Anticoagulant Rivaroxaban_Stability->Anticoagulant Temp_Rec -20°C (up to 90 days) -80°C (> 90 days) Temperature->Temp_Rec Duration_Rec Minimize time at RT Process promptly Duration->Duration_Rec Freeze_Thaw_Rec Limit to ≤ 3 cycles Use aliquots Freeze_Thaw->Freeze_Thaw_Rec Anticoagulant_Rec Use 3.2% Sodium Citrate Anticoagulant->Anticoagulant_Rec

Caption: Factors affecting this compound stability and recommendations.

References

Optimizing LC-MS/MS parameters for sensitive rivaroxaban detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of rivaroxaban. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental parameters for sensitive and accurate detection.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the optimal MRM transitions for this compound and its internal standard?

A1: For sensitive detection, monitoring the following Multiple Reaction Monitoring (MRM) transitions is recommended. The transition of m/z 436.1 > 145.0 for this compound is commonly cited.[1] For a stable isotope-labeled internal standard like this compound-d4, the typical transition is m/z 440.1 → 144.9.[2][3] It is also advisable to monitor a secondary, qualifier ion for this compound to ensure specificity.[2][3]

Q2: I'm observing poor peak shape (tailing or fronting). How can I improve it?

A2: Poor peak shape is often related to the mobile phase composition or column condition.

  • Optimize Mobile Phase pH: this compound is a weak base. Adjusting the mobile phase pH to around 2.9 with an additive like formic acid helps to protonate residual silanol (B1196071) groups on the column, minimizing secondary interactions that cause peak tailing.[4]

  • Check for Column Contamination: Flush the column with a strong solvent to remove potential contaminants.

  • Reduce Sample Overload: If the peak is fronting, try reducing the injection volume or the sample concentration.[4]

  • Use an Appropriate Column: Employing a base-deactivated or end-capped C18 column can significantly improve peak symmetry.[4]

Q3: My results are inconsistent, and I suspect matrix effects. How can I diagnose and mitigate this issue?

A3: Matrix effects, which are the suppression or enhancement of the analyte's ionization by co-eluting compounds, are a common problem in bioanalysis.[5]

  • Diagnosis: The presence of matrix effects can be qualitatively assessed using a post-column infusion experiment.[6] Inject a blank, extracted matrix sample while infusing a constant concentration of this compound post-column. Dips or rises in the baseline signal at the analyte's retention time indicate ion suppression or enhancement, respectively.[6][7]

  • Mitigation:

    • Improve Sample Preparation: Enhance cleanup to remove interfering substances like phospholipids. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing matrix components than simple protein precipitation.[8]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d4, co-elutes with the analyte and experiences similar matrix effects. This allows for accurate compensation and improves precision and accuracy.[7]

    • Chromatographic Separation: Optimize your LC method to better separate this compound from the regions of ion suppression.

Q4: What can I do to address high background noise in my chromatograms?

A4: High background noise can compromise sensitivity and the lower limit of quantitation (LLOQ).

  • Solvent and Reagent Purity: Always use high-purity, LC-MS grade solvents (e.g., water, acetonitrile, methanol) and fresh reagents (e.g., formic acid, ammonium (B1175870) acetate). Contaminants in these components are a frequent source of background noise.[8]

  • Mobile Phase Preparation: Prepare mobile phases fresh daily and filter them before use to remove particulate matter.[8]

  • System Contamination: If the noise is persistent, it may originate from a contaminated LC system or mass spectrometer. Follow the manufacturer's cleaning protocols for the ion source and other relevant components.

Data Summary Tables

Table 1: Recommended Mass Spectrometry Parameters for this compound
AnalyteMRM Transition (m/z)TypeCone Voltage (V)Collision Energy (eV)Reference
This compound 436.1 > 145.0Quantifier4025[1]
This compound 435.9 → 144.9Quantifier156-[3]
This compound 435.9 → 231.1Qualifier156-[3]
This compound-d4 (IS) 440.1 → 144.9Internal Standard116-[3]
[13C6]-Rivaroxaban (IS) 442.2 > 145.1Internal Standard4025[1]

Note: Declustering potential, entrance potential, and collision cell exit potential may need to be optimized for your specific instrument. For example, one study used a declustering potential of 156 V, an entrance potential of 10 V, and a collision cell exit potential of 18 V for the primary this compound transition.[2][3]

Table 2: Example Liquid Chromatography Parameters
ParameterCondition 1Condition 2Condition 3
Column Kinetex C18 (100 x 3 mm, 2.6 µm)[2][3]Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[9]Thermo BDS Hypersil C18 (150 x 4.6 mm, 5 µm)[10]
Mobile Phase A 0.01% Formic Acid in Water[2][3]10 mM Ammonium Acetate, 0.1% Formic Acid in Water[9]10 mM Ammonium Acetate Buffer[10]
Mobile Phase B 0.01% Formic Acid in Methanol[2][3]0.1% Formic Acid in Acetonitrile[9]Acetonitrile[10]
Gradient/Isocratic Isocratic (40% A, 60% B)[2][3]Gradient[9]Isocratic (20% A, 80% B)[10]
Flow Rate 0.5 mL/min[2][3]0.4 mL/min[9]-
Column Temperature 40°C[2][3]--
Injection Volume 5 µL[11]--

Experimental Protocols & Workflows

Detailed Protocol: Sample Preparation via Protein Precipitation

This protocol is a common and straightforward method for extracting this compound from plasma samples.[2]

  • Sample Thawing: Thaw frozen plasma samples (calibration standards, quality controls, and unknown samples) at room temperature.

  • Aliquoting: Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Protein Precipitation: Add 400 µL of methanol (B129727) containing the internal standard (e.g., this compound-d4 at 500 ng/mL). The internal standard helps correct for variability during sample preparation and analysis.

  • Vortexing: Vortex the samples thoroughly for approximately 10-15 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Supernatant Transfer: Carefully collect the supernatant and filter it through a 0.22 µm PVDF filter into an autosampler vial.[2]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Diagram: General LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard (IS) Sample->Add_IS Precipitate Protein Precipitation (e.g., with Methanol) Add_IS->Precipitate Centrifuge Centrifuge & Filter Precipitate->Centrifuge LC_Separation LC Separation (C18 Column) Centrifuge->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Detection Tandem MS Detection (MRM Mode) Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: Overview of the this compound analysis workflow.

Diagram: Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Start Inconsistent Results (Poor Accuracy/Precision) Check_IS Check Internal Standard Response Start->Check_IS IS_OK IS Response Stable? Check_IS->IS_OK IS_Var Investigate Sample Prep & Injection Errors IS_OK->IS_Var No Check_Matrix Assess Matrix Effects (Post-Column Infusion) IS_OK->Check_Matrix Yes Matrix_Present Matrix Effects Present? Check_Matrix->Matrix_Present No_Matrix Check Peak Shape & Integration Matrix_Present->No_Matrix No Optimize_Prep Optimize Sample Cleanup (e.g., use SPE/LLE) Matrix_Present->Optimize_Prep Yes Optimize_Chroma Optimize Chromatography to Separate from Effect Matrix_Present->Optimize_Chroma Yes

References

Refining protocols for studying rivaroxaban in pediatric animal models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for conducting studies with rivaroxaban in pediatric animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an oral, direct Factor Xa (FXa) inhibitor.[1][2][3] It works by directly and reversibly binding to the active site of FXa, which disrupts the conversion of prothrombin to thrombin.[4] This inhibition occurs without the need for a cofactor like antithrombin and effectively blocks a key step in the coagulation cascade, reducing thrombin generation.[4]

Rivaroxaban_Mechanism cluster_thrombin_action Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin  catalyzes Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin  cleaves FXa Factor Xa This compound This compound This compound->FXa Thrombin_point->Fibrinogen   cleaves

Caption: Mechanism of action for this compound as a direct Factor Xa inhibitor.

Q2: How should this compound be administered in pediatric animal models?

A2: this compound can be administered orally as a tablet or as a reconstituted oral suspension.[2] For pediatric studies, a liquid formulation is often preferred for accurate, weight-based dosing.[5][6] The EINSTEIN-Jr phase 3 trial successfully used a granules-for-oral-suspension formulation (1 mg/mL) in children.[2][7] For animal studies, administration via oral gavage is a common method. It is recommended to administer this compound with food, as this can increase bioavailability, especially for higher doses.[8][9]

Q3: What are the key pharmacokinetic considerations in juvenile animals?

A3: The pharmacokinetics (PK) of this compound can vary significantly with age due to developmental changes in drug absorption, distribution, metabolism, and excretion.[10][11] The half-life of this compound in plasma tends to decrease with decreasing age in pediatric patients.[9] Maximum plasma concentrations are typically reached 2-4 hours after administration in young healthy subjects.[12] It's crucial to conduct pilot PK studies in the specific age group and animal model to establish the correct dose-exposure relationship.[5]

Q4: Which coagulation assays are recommended for monitoring this compound's effect?

A4: While routine monitoring is generally not required in clinical practice, it is essential in a research setting.[2]

  • Anti-Factor Xa (anti-Xa) assay: This is the most reliable method. It should be calibrated specifically for this compound to measure a wide range of concentrations accurately.[2][13]

  • Prothrombin Time (PT): PT is prolonged by this compound in a concentration-dependent manner, particularly when using a sensitive reagent like Neoplastin.[2][12] It can be a useful surrogate marker.[13][14]

  • Activated Partial Thromboplastin Time (aPTT): aPTT is less sensitive than PT and not recommended for quantitative assessment.[15]

  • Thrombin Generation (TG) Assay: This assay provides a comprehensive assessment of the coagulation process and is sensitive to the effects of this compound.[1][15]

Troubleshooting Guide

Problem: High inter-individual variability in plasma this compound concentrations is observed.

  • Potential Cause 1: Inconsistent Drug Administration.

    • Solution: Ensure the oral suspension is thoroughly shaken before each dose to guarantee homogeneity.[2] Standardize the administration technique (e.g., oral gavage) and ensure the full dose is delivered. If the animal spits up the dose, a standardized protocol for re-dosing (or not) should be in place, similar to clinical guidelines (e.g., re-administer if within 30 minutes).[8][16]

  • Potential Cause 2: Variable Food Intake.

    • Solution: this compound absorption, especially at higher doses, is affected by food.[9] Standardize the feeding schedule relative to drug administration. Administering the dose with food or immediately followed by feeding can increase absorption and reduce variability.[8] In fasting studies, ensure a consistent fasting period before dosing.[3]

  • Potential Cause 3: Age and Weight Differences.

    • Solution: The pharmacokinetics of this compound are influenced by age and body weight.[8][10] Ensure that dosing is precisely adjusted for the most recent body weight of each animal, especially in rapidly growing juvenile models.[8] Analyze data by stratifying animals into narrow age and weight groups.

Problem: Unexpected bleeding events are occurring at the target dose.

  • Potential Cause 1: Dose is too high for the specific animal model.

    • Solution: Animal models may have different sensitivities to anticoagulants. A dose that is safe in one species or strain may not be in another.[17] Perform a dose-range-finding study to establish the therapeutic window in your specific model. Consider reducing the dose and monitoring with a this compound-calibrated anti-Xa assay to correlate exposure with bleeding events.

  • Potential Cause 2: Concurrent Medications or Conditions.

    • Solution: Review all concurrent medications for potential interactions that could enhance anticoagulant effects. Assess the animals for underlying conditions (e.g., renal impairment, inflammation) that could alter drug clearance or increase bleeding risk.[18]

  • Potential Cause 3: Procedural Bleeding.

    • Solution: For procedures with bleeding risk, such as surgery or catheter placement, this compound should be held for at least 24 hours prior.[2][18] Ensure hemostasis is established before restarting the drug.[18]

Problem: Difficulty obtaining reliable coagulation assay results.

  • Potential Cause 1: Improper Blood Sample Collection and Handling.

    • Solution: Blood for coagulation testing must be collected into citrate (B86180) tubes with the correct blood-to-anticoagulant ratio. Samples should be processed promptly (centrifuged to obtain platelet-poor plasma) and stored correctly (frozen at -70°C if not tested immediately).[19]

  • Potential Cause 2: Incorrect Assay Selection or Calibration.

    • Solution: For monitoring this compound, an anti-Xa assay calibrated specifically for this compound is essential for accuracy.[2][13] Using an assay calibrated for heparin will yield inaccurate results. If using PT, ensure the reagent is sensitive to this compound (e.g., Neoplastin).[2]

  • Potential Cause 3: Timing of Blood Draw.

    • Solution: The timing of blood sampling relative to dosing is critical for interpreting results. To measure peak effect (Cmax), sample approximately 2-4 hours post-dose.[12] For trough levels, sample just before the next scheduled dose. A full pharmacokinetic profile requires serial sampling.

Data Presentation

Table 1: Weight-Adjusted this compound Dosing Regimens for Pediatric VTE Treatment (Adapted from EINSTEIN-Jr Trial) These are human clinical doses and should be used as a starting point for developing allometrically scaled doses in animal models.

Body Weight (kg)Dosing RegimenTotal Daily Dose (mg)
2.6 to 2.9 kg0.8 mg three times a day2.4 mg
3.0 to 3.9 kg0.9 mg three times a day2.7 mg
4.0 to 4.9 kg1.4 mg three times a day4.2 mg
5.0 to 6.9 kg1.6 mg three times a day4.8 mg
7.0 to 7.9 kg1.8 mg three times a day5.4 mg
8.0 to 8.9 kg2.4 mg three times a day7.2 mg
9.0 to 9.9 kg2.8 mg three times a day8.4 mg
10.0 to 11.9 kg3.0 mg three times a day9.0 mg
12.0 to 29.9 kg5.0 mg twice a day10.0 mg
30.0 to 49.9 kg15 mg once a day15.0 mg
≥50 kg20 mg once a day20.0 mg
(Source: Adapted from multiple sources reporting on the EINSTEIN-Jr trial)[2][8][16]

Table 2: Comparative Pharmacokinetic Parameters of this compound

SpeciesDoseTmax (hours)Terminal Half-Life (hours)Oral Bioavailability
Human (Young, Healthy)10 mg2 - 45 - 980 - 100%
Human (Elderly)10 mg2 - 411 - 1380 - 100%
Dog (Beagle)2 mg/kg1.5 - 2Not specifiedNot specified
RatNot specifiedNot specifiedNot specifiedNot specified
(Source: Data compiled from various pharmacokinetic studies)[3][12][15]
Experimental Protocols

Protocol 1: General Experimental Workflow

This protocol outlines the major steps for an in vivo study of this compound in a pediatric animal model.

Experimental_Workflow A 1. Animal Model Selection & Acclimation B 2. Baseline Assessment (Weight, Coagulation Panel) A->B C 3. Randomization (Treatment vs. Control Groups) B->C D 4. Drug Administration (Weight-Adjusted this compound) C->D E 5. Serial Blood Sampling (For PK/PD Analysis) D->E G 7. Clinical Monitoring (Bleeding, Adverse Events) D->G F 6. Coagulation Assays (Anti-Xa, PT, etc.) E->F H 8. Data Analysis (PK Modeling, Statistical Tests) F->H G->H I 9. Terminal Endpoint (Necropsy, Tissue Analysis) H->I

Caption: General workflow for a pediatric animal study of this compound.

Protocol 2: Preparation and Administration of this compound Oral Suspension

  • Reconstitution: If using granules for oral suspension (e.g., 1 mg/mL), reconstitute with the specified volume of purified water according to the manufacturer's instructions.[2]

  • Homogenization: Before every administration, shake the suspension vigorously for at least 10 seconds to ensure a uniform concentration.[2]

  • Dose Calculation: Calculate the required volume based on the most recent body weight of the animal and the target dose (mg/kg).

  • Administration:

    • Draw the precise volume into an oral syringe.

    • For rodents, administer via oral gavage. For larger animals like dogs, the syringe can be placed in the corner of the mouth.

    • Ensure the animal swallows the entire dose.

  • Feeding: Administer the dose with a small amount of palatable food or follow immediately with feeding to mimic clinical recommendations and enhance absorption.[8]

Protocol 3: Blood Sampling for Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

  • Materials: Prepare citrate-containing tubes (e.g., 3.2% sodium citrate) for coagulation assays. Prepare EDTA or heparin tubes for plasma drug concentration measurement, as appropriate for the analytical method.

  • Timing: Collect blood samples at predetermined time points. A typical schedule for a PK/PD profile includes:

    • Pre-dose (0 hours)

    • Post-dose: 0.5, 1, 2, 4, 6, 8, 12, and 24 hours. (Adjust based on the expected Tmax and half-life in the species).[12]

  • Collection Technique:

    • Use a consistent collection site (e.g., saphenous vein, jugular vein) and technique to minimize stress and variability.

    • For serial sampling in small animals, consider techniques like tail vein sampling or the use of an indwelling catheter to minimize animal stress and blood loss.

  • Processing:

    • Immediately after collection, gently invert citrate tubes 3-4 times.

    • Centrifuge the samples at ~2000 x g for 15 minutes to obtain platelet-poor plasma.

    • Carefully aspirate the plasma, aliquot into labeled cryovials, and flash-freeze.

    • Store samples at -70°C or below until analysis.[19]

References

Validation & Comparative

A Head-to-Head Comparison of Rivaroxaban and Apixaban in the Inhibition of Factor Xa

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the inhibitory mechanisms of direct oral anticoagulants (DOACs) is paramount. This guide provides an in-depth comparison of two leading Factor Xa (FXa) inhibitors, rivaroxaban and apixaban (B1684502), supported by experimental data and detailed protocols.

This compound and apixaban are small-molecule, reversible inhibitors of Factor Xa, a critical enzyme in the coagulation cascade responsible for the conversion of prothrombin to thrombin.[1] By directly binding to the active site of both free FXa and FXa within the prothrombinase complex, these drugs effectively block thrombin generation and subsequent fibrin (B1330869) clot formation.[2] While their primary mechanism of action is the same, key differences in their binding kinetics and impact on global coagulation assays have been observed.

Quantitative Comparison of Inhibitory Potency

The following tables summarize the key quantitative parameters that define the interaction of this compound and apixaban with Factor Xa. These values have been compiled from various in vitro studies.

ParameterThis compoundApixabanReference(s)
Inhibition Constant (Ki) for free FXa 0.4 nM0.08 nM[3]
Inhibition Constant (Ki) for prothrombinase 0.7 ± 0.3 nM2.9 ± 0.5 nM
IC50 for prothrombinase-bound FXa 2.1 nMNot explicitly stated[4]
IC50 for clot-associated FXa 75 nMNot explicitly stated[4]

Table 1: Comparison of Inhibition Constants (Ki) and IC50 Values.

Kinetic ParameterThis compoundApixabanFold Difference (this compound vs. Apixaban)Reference(s)
Association Rate (kon) for free FXa 1.7 x 10⁷ M⁻¹s⁻¹4-fold slower than this compound~4[4]
Dissociation Rate (koff) for free FXa 5 x 10⁻³ s⁻¹1.5-fold higher than this compound~0.67[3][4]
Association Rate (on-rate) for prothrombinase-bound FXa 1,193-fold higher than apixaban-1,193

Table 2: Comparison of Kinetic Binding Parameters.

Experimental Protocols

A common method for determining the inhibitory activity of this compound and apixaban is the chromogenic anti-Xa assay. This assay measures the residual activity of a known amount of FXa after incubation with the inhibitor.

Chromogenic Anti-Xa Assay Protocol

Principle: This assay is a two-stage process. In the first stage, a plasma sample containing the FXa inhibitor is incubated with a known excess amount of Factor Xa. The inhibitor binds to and inactivates a portion of the FXa. In the second stage, a chromogenic substrate that is specifically cleaved by FXa is added. The residual, uninhibited FXa cleaves the substrate, releasing a colored compound (typically p-nitroaniline). The intensity of the color produced is inversely proportional to the concentration of the FXa inhibitor in the sample and is measured spectrophotometrically at 405 nm.[5][6]

Materials:

  • Citrated platelet-poor plasma (PPP) from patients or spiked with known concentrations of this compound or apixaban.

  • Factor Xa reagent (bovine or human).

  • Chromogenic substrate specific for Factor Xa (e.g., S-2765).

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.4).

  • Drug-specific calibrators and controls for this compound and apixaban.

  • Microplate reader or automated coagulation analyzer capable of reading absorbance at 405 nm.

  • Incubator set to 37°C.

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the drug-specific calibrators in pooled normal plasma to generate a standard curve. Patient plasma samples should be processed to obtain platelet-poor plasma.

  • Assay Setup: In a microplate well or reaction cuvette, add a specific volume of the plasma sample (patient, calibrator, or control).

  • Incubation with FXa: Add a pre-determined, excess amount of Factor Xa reagent to each well. Incubate the mixture for a defined period (e.g., 120 seconds) at 37°C to allow the inhibitor to bind to FXa.[6]

  • Addition of Chromogenic Substrate: Following the incubation, add the chromogenic substrate to each well.

  • Measurement: Immediately begin measuring the change in absorbance at 405 nm over a specific time interval using a microplate reader or automated coagulation analyzer.[6]

  • Calculation: The concentration of this compound or apixaban in the patient samples is determined by interpolating the absorbance values from the standard curve generated using the drug-specific calibrators. The instrument's software typically performs this calculation automatically.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X Factor X IXa->X Activates VII VII VIIa VIIa VII->VIIa TF_VIIa TF-VIIa Complex VIIa->TF_VIIa TF Tissue Factor TF->TF_VIIa TF_VIIa->X Activates Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Activates Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->Xa Inhibits Apixaban Apixaban Apixaban->Xa Inhibits

Caption: The Coagulation Cascade and Inhibition by this compound and Apixaban.

Chromogenic_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Steps cluster_Analysis Data Analysis Sample_Prep Prepare Plasma Samples (Patient, Calibrators, Controls) Add_Plasma Add Plasma to Reaction Well Sample_Prep->Add_Plasma Reagent_Prep Prepare FXa Reagent and Chromogenic Substrate Add_FXa Add Excess Factor Xa Reagent Reagent_Prep->Add_FXa Add_Substrate Add Chromogenic Substrate Reagent_Prep->Add_Substrate Add_Plasma->Add_FXa Incubate Incubate at 37°C Add_FXa->Incubate Incubate->Add_Substrate Measure Measure Absorbance at 405 nm Add_Substrate->Measure Standard_Curve Generate Standard Curve Measure->Standard_Curve Calculate_Conc Calculate Inhibitor Concentration Standard_Curve->Calculate_Conc

Caption: Experimental Workflow for the Chromogenic Anti-Xa Assay.

Discussion of Key Differences

While both this compound and apixaban are potent FXa inhibitors, the kinetic data reveals important distinctions. Apixaban exhibits a lower Ki for free FXa, suggesting a higher binding affinity in a purified system.[3] However, this compound demonstrates a significantly faster association rate for prothrombinase-bound FXa, which may contribute to its more pronounced effect on global coagulation assays like the prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT). This faster "on-rate" means that this compound may inhibit the prothrombinase complex more rapidly, leading to a greater immediate anticoagulant effect in certain laboratory tests.

In thrombin generation assays, this compound has been shown to prolong the lag time and suppress the endogenous thrombin potential to a greater extent than apixaban. These differences in their in vitro profiles are important considerations for researchers studying the nuances of anticoagulation and for the development of new anticoagulant therapies.

References

A Head-to-Head Comparison of Rivaroxaban and Warfarin in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of the direct oral anticoagulant rivaroxaban and the vitamin K antagonist warfarin (B611796). It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the performance, mechanisms, and experimental considerations for these two widely used anticoagulants.

Executive Summary

This compound, a direct factor Xa inhibitor, and warfarin, a vitamin K antagonist, are both effective anticoagulants used in the prevention and treatment of thromboembolic disorders. Clinical evidence, primarily from large-scale trials such as ROCKET AF and EINSTEIN-PE, demonstrates that this compound offers a comparable, and in some aspects, superior efficacy and safety profile to warfarin. This compound's predictable pharmacokinetics and lack of need for routine coagulation monitoring present a significant advantage over warfarin, which requires frequent monitoring and dose adjustments. However, the choice of anticoagulant may depend on specific patient characteristics, clinical context, and available reversal agents.

Data Presentation: Efficacy and Safety Outcomes

The following tables summarize key quantitative data from pivotal clinical trials and meta-analyses comparing this compound and warfarin.

Table 1: Efficacy Outcomes in Nonvalvular Atrial Fibrillation (ROCKET AF Trial)
OutcomeThis compound (N=7,131)Warfarin (N=7,133)Hazard Ratio (95% CI)P-value (Non-inferiority)
Primary Efficacy Endpoint (Stroke and Systemic Embolism) 2.1% per year2.4% per year0.88 (0.74-1.03)<0.001
Ischemic Stroke1.71 per 100 patient-years1.95 per 100 patient-years0.88 (0.67-1.16)-
Hemorrhagic Stroke0.26%0.44%0.59 (0.37-0.93)-

Data from the ROCKET AF trial, a randomized, double-blind, double-dummy trial comparing this compound (20 mg once daily) with dose-adjusted warfarin in patients with nonvalvular atrial fibrillation at increased risk for stroke.[1][2][3][4][5][6][7]

Table 2: Safety Outcomes in Nonvalvular Atrial Fibrillation (ROCKET AF Trial)
OutcomeThis compound (N=7,111)Warfarin (N=7,125)Hazard Ratio (95% CI)P-value
Major and Non-major Clinically Relevant Bleeding 14.9% per year14.5% per year1.03 (0.96-1.11)0.44
Major Bleeding3.6%3.4%1.04 (0.90-1.20)0.58
Intracranial Hemorrhage0.5%0.7%0.67 (0.47-0.93)0.02
Fatal Bleeding0.2%0.5%0.50 (0.31-0.79)0.003
Major Gastrointestinal Bleeding3.2%2.2%--

Safety data from the ROCKET AF trial.[1][2][4]

Table 3: Efficacy and Safety in Venous Thromboembolism (VTE) Treatment (EINSTEIN-PE Trial)
OutcomeThis compound (N=2,419)Standard Therapy (Enoxaparin/VKA) (N=2,413)Hazard Ratio (95% CI)P-value (Non-inferiority)
Primary Efficacy Outcome (Recurrent VTE) 2.1%1.8%1.12 (0.75-1.68)0.003
Principal Safety Outcome (Major or Clinically Relevant Non-major Bleeding) 10.3%11.4%0.90 (0.76-1.07)0.23
Major Bleeding1.1%2.2%0.49 (0.31-0.79)0.003

Data from the EINSTEIN-PE trial, a randomized, open-label trial comparing this compound (15 mg twice daily for 3 weeks, then 20 mg once daily) with standard therapy for the treatment of acute pulmonary embolism.[8][9][10][11]

Table 4: Meta-Analysis of Efficacy and Safety in VTE
OutcomeThis compound vs. WarfarinRisk Ratio (95% CI)P-value
Incidence of VTE Significantly lower with this compound0.71 (0.61-0.84)<0.0001
Major Bleeding Significantly reduced with this compound0.84 (0.77-0.91)<0.0001
Non-major Bleeding Significantly reduced with this compound0.55 (0.41-0.74)<0.0001
All-cause Mortality No significant difference0.68 (0.45-1.02)0.06

Results from a meta-analysis of 20 trials involving 230,320 patients.[12][13]

Mechanism of Action

This compound and warfarin exert their anticoagulant effects through distinct mechanisms targeting different points in the coagulation cascade.

Warfarin acts as a vitamin K antagonist. It inhibits the enzyme vitamin K epoxide reductase, which is crucial for the gamma-carboxylation and subsequent activation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S. This leads to the production of functionally inactive clotting factors.

This compound is a direct, selective inhibitor of Factor Xa.[14] By binding to the active site of Factor Xa, this compound blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa), a key enzyme in the final common pathway of coagulation that is responsible for converting fibrinogen to fibrin.[14]

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XI Factor XI Factor XII->Factor XI Contact Activation Factor IX Factor IX Factor XI->Factor IX Factor X Factor X Factor IX->Factor X + Factor VIIIa Tissue Factor Tissue Factor Factor VII Factor VII Tissue Factor->Factor VII Factor VII->Factor X + Tissue Factor Prothrombin (II) Prothrombin (II) Factor X->Prothrombin (II) + Factor Va Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Fibrinogen Fibrinogen Thrombin (IIa)->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin + Factor XIIIa Warfarin Warfarin Warfarin->Factor IX Warfarin->Factor VII Warfarin->Factor X Warfarin->Prothrombin (II) This compound This compound This compound->Factor X cluster_this compound This compound Arm cluster_warfarin Warfarin Arm This compound Administration This compound Administration Blood Sampling (Peak/Trough) Blood Sampling (Peak/Trough) This compound Administration->Blood Sampling (Peak/Trough) Anti-Xa Assay Anti-Xa Assay Blood Sampling (Peak/Trough)->Anti-Xa Assay This compound Concentration (ng/mL) This compound Concentration (ng/mL) Anti-Xa Assay->this compound Concentration (ng/mL) Efficacy & Safety Endpoint Analysis Efficacy & Safety Endpoint Analysis This compound Concentration (ng/mL)->Efficacy & Safety Endpoint Analysis Warfarin Administration Warfarin Administration Blood Sampling Blood Sampling Warfarin Administration->Blood Sampling PT/INR Assay PT/INR Assay Blood Sampling->PT/INR Assay INR Value INR Value PT/INR Assay->INR Value INR Value->Efficacy & Safety Endpoint Analysis Patient Recruitment Patient Recruitment Randomization Randomization Patient Recruitment->Randomization Randomization->this compound Administration Randomization->Warfarin Administration

References

A Comparative Guide to Validating Novel Biomarkers for Rivaroxaban's Anticoagulant Effect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rivaroxaban, an oral direct factor Xa inhibitor, is a widely prescribed anticoagulant for the prevention and treatment of thromboembolic disorders.[1] While routine monitoring is not always required due to its predictable pharmacokinetics, specific clinical scenarios necessitate accurate assessment of its anticoagulant effect. This guide provides a framework for validating a new biomarker for this compound, comparing its potential performance against established and emerging methods, and offering detailed experimental protocols.

The Evolving Landscape of this compound Monitoring

The standard of care for quantitative measurement of this compound's effect is the chromogenic anti-Factor Xa (anti-Xa) assay, which is specific for this compound when using drug-calibrated plasmas.[2][3] Prothrombin time (PT) can indicate the presence of the drug, but its sensitivity varies with different reagents and it is not suitable for precise quantification.[4][5] The limitations of current methods and the desire for a more comprehensive understanding of this compound's biological impact have spurred the search for novel biomarkers.[6]

Recent research has explored a range of potential biomarkers, including those related to the coagulation cascade, as well as platelet, endothelial, and inflammatory activation.[7] Studies have shown that this compound can lead to a reduction in D-dimers, thrombin-antithrombin complex, and prothrombin fragment 1 + 2.[6][8] Furthermore, preliminary evidence suggests an influence on markers of platelet activation (e.g., P-selectin), endothelial activation (e.g., VCAM-1), and inflammation (e.g., IL-6).[7] MicroRNAs, such as miR-142 and miR-39, have also been investigated as potential new biomarkers.[9]

Comparative Analysis of Monitoring Assays

A novel biomarker's utility must be rigorously compared against existing methods. The following table summarizes key assays for assessing this compound's anticoagulant effect.

Assay/BiomarkerPrincipleAdvantagesDisadvantages
Chromogenic Anti-Xa Assay Measures this compound concentration by quantifying the inhibition of a known amount of Factor Xa.[10]High specificity and sensitivity for this compound.[4] Considered the gold standard for quantitative measurement.[3]May not be available in all clinical laboratories; requires specific calibrators.[11]
Prothrombin Time (PT) Measures the time it takes for plasma to clot after addition of tissue factor.[12]Widely available and provides a qualitative indication of this compound's presence.[5]Variable sensitivity depending on the reagent used; not suitable for quantification.[4]
Thrombin Generation Assay (TGA) Provides a global assessment of coagulation by measuring the dynamics of thrombin generation.[13]Offers a more comprehensive view of the coagulation process.Less standardized and more complex to perform than other assays.
Prothrombin Fragment 1 + 2 (F1+2) An indicator of in vivo thrombin generation.[6]Reflects the downstream effect of Factor Xa inhibition.Levels can be influenced by other factors affecting coagulation.
Novel Biomarker (Hypothetical) [Insert Principle of Novel Biomarker] [Insert Potential Advantages] [Insert Potential Disadvantages]

Experimental Protocols for Biomarker Validation

Validating a new biomarker requires a systematic approach with well-defined experimental protocols.

Chromogenic Anti-Xa Assay
  • Principle: This assay quantifies this compound concentration by measuring the residual activity of a known amount of added Factor Xa using a chromogenic substrate.

  • Materials: Patient platelet-poor plasma (PPP), this compound calibrators and controls, bovine Factor Xa reagent, chromogenic substrate for FXa, assay buffer, microplate reader.

  • Procedure:

    • Pre-warm reagents and samples to 37°C.

    • Add patient PPP, calibrator, or control to a microplate well.

    • Add bovine Factor Xa reagent and incubate.

    • Add the chromogenic substrate.

    • Measure the change in absorbance at 405 nm. The color intensity is inversely proportional to the this compound concentration.

Thrombin Generation Assay (TGA)
  • Principle: This assay measures the dynamics of thrombin generation in plasma after the addition of a trigger, providing a global assessment of coagulation potential.

  • Materials: Patient PPP, thrombin calibrator, tissue factor/phospholipid reagent, fluorogenic substrate for thrombin, fluorometer microplate reader.

  • Procedure:

    • Mix patient PPP or thrombin calibrator with the tissue factor/phospholipid reagent in a microplate well.

    • Add the fluorogenic substrate.

    • Monitor the fluorescence over time to determine parameters such as lag time, peak thrombin, and endogenous thrombin potential (ETP).

Quantification of a Novel Biomarker (Example: ELISA)
  • Principle: An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the concentration of a specific protein biomarker.

  • Materials: Patient PPP, capture antibody, detection antibody conjugated to an enzyme (e.g., HRP), substrate for the enzyme, wash buffer, stop solution, microplate reader.

  • Procedure:

    • Coat a microplate with the capture antibody.

    • Add patient PPP samples and incubate.

    • Wash the plate and add the enzyme-conjugated detection antibody.

    • Incubate and wash again.

    • Add the substrate and allow color to develop.

    • Stop the reaction and measure the absorbance. The absorbance is proportional to the concentration of the biomarker.

Visualizing Mechanisms and Workflows

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X VIIIa Xa Xa X->Xa TF TF VIIa VIIa TF->VIIa VIIa->X Prothrombin Prothrombin Xa->Prothrombin Va Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->Xa Inhibits experimental_workflow cluster_sample Sample Collection & Processing cluster_assays Comparative Assays cluster_analysis Data Analysis & Validation Patient_Blood_Sample Patient_Blood_Sample Centrifugation Centrifugation Patient_Blood_Sample->Centrifugation Isolate Platelet_Poor_Plasma Platelet_Poor_Plasma Centrifugation->Platelet_Poor_Plasma Isolate Anti_Xa_Assay Anti_Xa_Assay Platelet_Poor_Plasma->Anti_Xa_Assay TGA TGA Platelet_Poor_Plasma->TGA Novel_Biomarker_Assay Novel_Biomarker_Assay Platelet_Poor_Plasma->Novel_Biomarker_Assay Correlation_Analysis Correlation_Analysis Anti_Xa_Assay->Correlation_Analysis TGA->Correlation_Analysis Novel_Biomarker_Assay->Correlation_Analysis Performance_Evaluation Performance_Evaluation Correlation_Analysis->Performance_Evaluation Clinical_Utility_Assessment Clinical_Utility_Assessment Performance_Evaluation->Clinical_Utility_Assessment logical_relationship This compound This compound Factor_Xa_Inhibition Factor_Xa_Inhibition This compound->Factor_Xa_Inhibition Reduced_Thrombin_Generation Reduced_Thrombin_Generation Factor_Xa_Inhibition->Reduced_Thrombin_Generation Altered_Coagulation_Parameters Altered_Coagulation_Parameters Reduced_Thrombin_Generation->Altered_Coagulation_Parameters Change_in_Novel_Biomarker Change_in_Novel_Biomarker Reduced_Thrombin_Generation->Change_in_Novel_Biomarker

References

Navigating Anticoagulant Monitoring: A Comparative Guide to Rivaroxaban Cross-reactivity in Heparin-Calibrated Anti-Xa Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of direct oral anticoagulants (DOACs), such as rivaroxaban, presents a challenge for clinical laboratories that traditionally monitor heparin therapy using anti-Factor Xa (anti-Xa) assays. This guide provides an objective comparison of the performance of heparin-calibrated anti-Xa assays in measuring this compound levels, supported by experimental data. Understanding the extent of this cross-reactivity is crucial for accurate patient management in emergency situations and for the development of universal anticoagulant assays.

Performance of Heparin-Calibrated Anti-Xa Assays with this compound

Numerous studies have demonstrated a strong correlation between this compound plasma concentrations and the anti-Xa activity measured using assays calibrated for both unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH).[1][2][3][4][5] This suggests that these widely available assays can be utilized to estimate this compound levels, particularly when specific drug calibrators are unavailable.[3][5] However, the degree of correlation and the absolute values obtained can vary between different reagent and instrument systems.[3][6]

The chromogenic anti-Xa assay forms the basis of this measurement. In the presence of this compound, a direct inhibitor of Factor Xa, the enzyme is neutralized. When a known amount of Factor Xa is added to the patient's plasma, the residual, uninhibited Factor Xa cleaves a chromogenic substrate, producing a color change that is inversely proportional to the amount of this compound in the sample.[7][8]

Below, we summarize the quantitative data from key studies that have investigated this cross-reactivity.

Quantitative Data Summary

Correlation between this compound Concentration and Heparin-Calibrated Anti-Xa Activity
Study PopulationHeparin CalibratorAssay/InstrumentCorrelation Coefficient (r or r²)Reference
845 patients on this compound, apixaban, or edoxaban (B1671109)Unfractionated Heparin (UFH)Siemens INNOVANCE® Heparinr = 0.97[1][4][9][10]
867 patients on this compound, apixaban, or edoxabanLow-Molecular-Weight Heparin (LMWH)Not specifiedr = 0.98[2]
40 patients on this compoundLMWHBIOPHEN Calibrator (ACL TOP 300 CTS)r² = 0.998[11][12]
38 patients on this compoundUFHNot specifiedr = 0.97[5]
30 patients on this compoundUFH and LMWHBerichrom, COAMATIC, STA liquid heparinStrong correlation observed[3]
Hospitalized patients on prophylactic this compoundLMWHNot specifiedr² = 0.99[13][14]
Diagnostic Accuracy of Heparin-Calibrated Anti-Xa Assays for Clinically Relevant this compound Concentrations

A prospective multicenter cross-sectional study involving 845 patients demonstrated high sensitivity and specificity of a UFH-calibrated anti-Xa assay for detecting clinically relevant this compound concentrations.[1][4]

Clinically Relevant Cut-off (µg/L)Sensitivity (95% CI)Specificity (95% CI)Reference
3094.2% (90.8–96.6)86.3% (79.2–91.7)[1][4]
5095.8% (92.4–98.0)89.8% (84.5–93.7)[1][4]
10098.7% (95.5–99.9)88.7% (84.2–92.2)[1][4]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the principle of the chromogenic anti-Xa assay and a typical workflow for assessing this compound cross-reactivity.

anti_Xa_mechanism Riva This compound Riva_FXa This compound-Factor Xa Complex (Inactive) Riva->Riva_FXa Inhibits FXa_plasma Factor Xa (in patient plasma) FXa_plasma->Riva_FXa Excess_FXa Excess Factor Xa (Reagent) Chrom_Sub Chromogenic Substrate Excess_FXa->Chrom_Sub Cleaves Colored_Prod Colored Product Chrom_Sub->Colored_Prod Spectro Spectrophotometer Colored_Prod->Spectro Measured

Caption: Mechanism of the chromogenic anti-Xa assay for this compound.

experimental_workflow start Start sample_prep Patient Plasma Sample Collection (this compound present) start->sample_prep split Sample Aliquoting sample_prep->split lcms LC-MS/MS Analysis (Gold Standard) split->lcms Aliquot 1 anti_xa Anti-Xa Assay (Heparin Calibrated) split->anti_xa Aliquot 2 lcms_result This compound Concentration (ng/mL) lcms->lcms_result anti_xa_result Anti-Xa Activity (IU/mL) anti_xa->anti_xa_result analysis Correlation & Regression Analysis lcms_result->analysis anti_xa_result->analysis end End analysis->end

Caption: Workflow for assessing this compound cross-reactivity.

Experimental Protocols

The following is a generalized protocol for determining the cross-reactivity of this compound in a heparin-calibrated anti-Xa assay, based on methodologies described in the cited literature.

Objective: To quantify the correlation between this compound concentration and anti-Xa activity measured by a heparin-calibrated assay.

Materials:

  • Patient plasma samples containing this compound.

  • Commercial anti-Xa assay kit (calibrated for UFH or LMWH).

  • Coagulation analyzer (e.g., Sysmex CS-5100, STA R Max3, ACL TOP 300 CTS).[11][15]

  • Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) system for reference measurements.[1][2]

  • Calibrators and controls specific to the anti-Xa assay.

Methodology:

  • Sample Collection and Preparation:

    • Collect whole blood from patients treated with this compound into citrate-containing tubes.

    • Centrifuge the blood samples to separate plasma.

    • Store plasma aliquots at -80°C until analysis.

  • This compound Quantification by UHPLC-MS/MS (Reference Method):

    • Thaw plasma samples at room temperature.

    • Perform protein precipitation and extraction of this compound from the plasma matrix.

    • Analyze the extracted samples using a validated UHPLC-MS/MS method to determine the precise concentration of this compound (ng/mL). This serves as the gold standard measurement.[1][9]

  • Anti-Xa Activity Measurement (Test Method):

    • Thaw a corresponding plasma aliquot at room temperature.

    • Perform the anti-Xa assay according to the manufacturer's instructions for the specific reagent and coagulation analyzer.

    • The assay should be calibrated using the provided heparin (UFH or LMWH) calibrators.

    • The analyzer will automatically calculate the anti-Xa activity, typically reported in IU/mL.

  • Data Analysis:

    • Pair the results from the UHPLC-MS/MS (this compound concentration) and the anti-Xa assay (anti-Xa activity) for each patient sample.

    • Perform statistical analysis to determine the relationship between the two measurements.

      • Use Spearman's or Pearson's correlation coefficient to assess the strength of the association.

      • Conduct linear regression analysis to establish a mathematical relationship between the two methods.

    • For diagnostic accuracy, use Receiver Operating Characteristic (ROC) curve analysis to determine the sensitivity and specificity of the anti-Xa assay at clinically relevant this compound concentration thresholds.[1][15]

Conclusion

The available evidence strongly indicates that heparin-calibrated anti-Xa assays exhibit significant cross-reactivity with this compound, providing a reliable estimation of its anticoagulant effect. While specific drug calibrators remain the gold standard, the use of UFH or LMWH-calibrated assays is a viable alternative in many clinical scenarios.[12] Laboratories should be aware of the potential for variability between different assay systems and may need to establish their own correlation curves.[6] The continued investigation and validation of universal calibrators could further simplify the monitoring of patients on various anti-Xa inhibitors.[9]

References

In-Vitro Performance of Branded vs. Generic Rivaroxaban: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of generic formulations of the direct oral anticoagulant rivaroxaban, originally marketed as Xarelto®, has prompted the need for rigorous comparative evaluation to ensure therapeutic equivalence. This guide provides an objective, data-driven comparison of the in-vitro performance of branded versus generic this compound, focusing on key quality and efficacy attributes. The information herein is intended to support research, development, and clinical decision-making.

Key In-Vitro Performance Comparisons

The primary in-vitro methods for comparing different this compound formulations focus on their dissolution characteristics and their anticoagulant effect on human plasma. While in-vivo bioequivalence studies are the regulatory standard for generic approval, in-vitro data provides crucial foundational evidence of product similarity.

Anticoagulant Effect: In-Vitro Coagulation Assays

A key study directly compared the in-vitro anticoagulant effects of raw this compound material from the branded product (Xarelto®) and two generic versions (Rivarolto® and this compound Sandoz®).[1][2][3] The study concluded that the branded and generic this compound exert an identical in-vitro anticoagulant effect across a wide range of concentrations.[1][2][3]

The core finding was that at similar concentrations, all three this compound sources produced comparable results across a battery of standard coagulation tests.[2] No significant differences were identified in the mean results of the assays performed.[1][2][3] Increasing concentrations of all three formulations showed a strong positive correlation with prothrombin time (PT), activated partial thromboplastin (B12709170) time (aPTT), and diluted Russell's Viper Venom Test (dRVVT) assays.[1][2][3] Conversely, a strong negative correlation was observed with coagulation factor assays.[1][2][3] Thrombin time (TT) and Clauss Fibrinogen assays were unaffected by any of the this compound formulations.[1][2]

Experimental Protocol: In-Vitro Anticoagulant Effect

The methodology involved spiking a pool of normal human plasma with various concentrations of the three this compound materials, ranging from 50 to 750 ng/ml.[1][2][3] The precise concentrations were confirmed using a this compound-calibrated anti-Xa assay and verified by ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS/MS).[1][2] The following coagulation assays were then performed on the spiked plasma samples:[1][2][3]

  • Prothrombin Time (PT)

  • Activated Partial Thromboplastin Time (aPTT)

  • Diluted Russell's Viper Venom Test (dRVVT)

  • Thrombin Time (TT)

  • Clauss Fibrinogen

  • Factor VII, VIII, and IX assays

  • Thromboelastography

Anticoagulant_Effect_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Outcome P1 Pool of Normal Human Plasma P2 Spike with Branded or Generic this compound (50-750 ng/ml) P1->P2 A1 Confirm Concentration (Anti-Xa Assay & UHPLC-MS/MS) P2->A1 A2 Perform Coagulation Assays (PT, aPTT, dRVVT, etc.) A1->A2 R1 Compare Assay Results (Branded vs. Generics) A2->R1

Workflow for In-Vitro Anticoagulant Effect Testing.
Dissolution Profile Comparison

Dissolution testing is a critical in-vitro parameter that predicts the in-vivo release of the drug from its dosage form. For this compound, comparative dissolution studies are performed in various media to simulate the pH conditions of the gastrointestinal tract.[4]

Public assessment reports and published studies indicate that for generic approval, comparative dissolution profiles are evaluated in multiple media, typically including:[4][5]

  • pH 1.2 (simulated gastric fluid)

  • pH 4.5 (acetate buffer)

  • pH 6.8 (phosphate buffer, simulated intestinal fluid)

The acceptance criterion for similarity is often based on the f2 similarity factor, where a value greater than 50 indicates similarity between the test and reference profiles.[5] Studies have shown that generic this compound products that are deemed bioequivalent also demonstrate similar dissolution profiles to the branded product under these varied pH conditions.[5]

Experimental Protocol: Comparative Dissolution Testing

A standard protocol for comparative dissolution testing of this compound tablets is outlined below.

  • Apparatus: USP Apparatus II (Paddle)

  • Paddle Speed: 75 rpm[6][7]

  • Temperature: 37 ± 0.5°C[4]

  • Dissolution Media: 900 mL of the following:[4][5]

    • 0.1 N HCl (pH 1.2)

    • Acetate (B1210297) buffer (pH 4.5)

    • Phosphate buffer (pH 6.8)

    • Note: Surfactants like sodium dodecyl sulfate (B86663) (SDS) may be added, for instance, 0.2% to 0.4% in pH 4.5 acetate buffer, as specified in some methods.[6][7]

  • Sampling Times: Samples are withdrawn at predetermined intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[4]

  • Analysis: The concentration of dissolved this compound in each sample is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[4]

Dissolution_Testing_Workflow cluster_setup Setup cluster_execution Execution cluster_analysis Analysis & Comparison S1 Prepare Dissolution Media (pH 1.2, 4.5, 6.8) E1 Place Branded/Generic Tablet in Vessel S1->E1 S2 Set Up USP Apparatus II (Paddle, 75 rpm, 37°C) S2->E1 E2 Withdraw Samples at Timed Intervals E1->E2 A1 Analyze Drug Concentration (UV-Vis or HPLC) E2->A1 A2 Plot Dissolution Profiles (% Drug Released vs. Time) A1->A2 A3 Calculate f2 Similarity Factor A2->A3

Workflow for Comparative Dissolution Profile Analysis.

Supporting Bioequivalence Data

While this guide focuses on in-vitro comparisons, it is essential to consider the in-vivo bioequivalence data that these tests support. Bioequivalence studies in healthy subjects are required by regulatory agencies to approve generic drugs.[8] These studies compare the rate and extent of absorption of the generic product to the branded one. The key pharmacokinetic parameters are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[6][9]

The 90% confidence intervals for the ratio of the geometric means (generic/branded) for both Cmax and AUC must fall within the acceptance range of 80-125% for the products to be considered bioequivalent.[8][9]

Table 1: Summary of Pharmacokinetic Bioequivalence Data from Selected Studies

Generic Product (Test)Branded Product (Reference)DoseConditionPharmacokinetic ParameterGeometric Mean Ratio (90% CI)Conclusion
Asarap®[9]Xarelto®20 mgFastingCmax87.80% (82.74 – 93.12%)Bioequivalent[9]
AUC0-t85.96% (81.88 – 90.24%)
Zarixa®[6]Xarelto®10 mgFastingCmax89.35% (84.28 - 94.72%)Bioequivalent[6]
AUC0-t97.96% (93.69 - 102.42%)
Zarixa®[6]Xarelto®20 mgFedCmax95.17% (87.35 - 103.70%)Bioequivalent[6]
AUC0-t103.57% (98.75 - 108.63%)
This compound Sandoz®[8]Xarelto®2.5 mgFastingCmax & AUC0-tWithin 80.00 - 125.00%Bioequivalent[8]
Unnamed GenericXarelto®10 mgFastingCmax91.51% (82.41% - 101.63%)Bioequivalent
AUC0-t98.32% (92.20% - 104.83%)
Unnamed GenericXarelto®20 mgFedCmax92.76% (87.60% - 98.22%)Bioequivalent
AUC0-t94.35% (90.14% - 98.76%)

Conclusion

The available in-vitro data from coagulation assays and dissolution studies, supported by extensive in-vivo bioequivalence data, indicates that approved generic this compound formulations perform comparably to the branded product, Xarelto®. Studies demonstrate an identical in-vitro anticoagulant effect and similar dissolution profiles across various physiological pH conditions. These findings provide a solid scientific basis for the interchangeability of branded and generic this compound formulations in clinical and research settings.

References

Validating Dried Blood Spot Sampling for Rivaroxaban Monitoring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic drug monitoring (TDM) is continually evolving, with a growing emphasis on less invasive and more patient-centric sampling methods. Dried blood spot (DBS) sampling has emerged as a promising alternative to traditional venous plasma sampling for monitoring anticoagulants like rivaroxaban. This guide provides an objective comparison of DBS sampling with conventional plasma-based methods for this compound monitoring, supported by experimental data, to assist researchers and clinicians in making informed decisions.

While this compound, a direct oral anticoagulant, does not typically require routine monitoring due to its predictable pharmacokinetics, certain clinical scenarios necessitate its measurement.[1] These situations include patients with renal impairment, suspected overdose, or unexplained bleeding.[1] The standard and most accurate method for quantifying this compound plasma concentrations is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Chromogenic anti-Factor Xa assays are also widely used and provide a reliable assessment of this compound's anticoagulant effect.[3][4]

This guide focuses on the validation of DBS sampling coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) as a viable alternative to plasma-based LC-MS/MS and other coagulation assays.

Comparative Performance of this compound Monitoring Methods

The following tables summarize the quantitative performance of DBS-based UPLC-MS/MS compared to plasma-based methods for this compound monitoring.

Parameter DBS UPLC-MS/MS Plasma UPLC-MS/MS Chromogenic anti-Xa Assay Prothrombin Time (PT)
Correlation with Plasma High (Deming regression)[2][5]Gold StandardStrong (r=0.99 with LC-MS/MS)[3][4]Moderate (r=0.68 with LC-MS/MS)[3]
Accuracy (% Bias) Within ±15%[2][6]HighHighVariable sensitivity
Precision (%RSD) <15%[2][6]HighLow inter-individual imprecision[7]High inter-individual imprecision[7]
Linearity Range 2.5 - 750 ng/mL[6]Varies by assayWide range[8]Non-linear at high concentrations[8]
Sample Volume ~20 µL (microsampling)[2]~0.5 mL plasma[9]Varies by analyzerVaries by analyzer
Invasiveness Minimally invasive (finger prick)[10]Invasive (venipuncture)Invasive (venipuncture)Invasive (venipuncture)
Stability Stable for up to 52 days at room temperature (protected from light and humidity)[6]Requires cold chainRequires cold chainRequires timely processing

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are the key experimental protocols for this compound quantification using UPLC-MS/MS in both DBS and plasma samples.

Dried Blood Spot (DBS) Sample Preparation and Analysis
  • Sample Collection: A small volume of whole blood (approximately 20 µL) is collected via a finger prick and spotted onto a specialized filter paper card.[2]

  • Drying: The blood spots are allowed to air dry at room temperature for a specified period.

  • Extraction: A standardized punch from the center of the dried blood spot is taken and placed into a well of a 96-well plate. An extraction solvent, typically a mixture of organic solvent (e.g., acetonitrile) and water with 0.1% formic acid, is added to the well.[2][5] An internal standard (e.g., this compound-d4) is included for accurate quantification.[10]

  • Analysis by UPLC-MS/MS: After an incubation and centrifugation step, the supernatant is injected into the UPLC-MS/MS system. Chromatographic separation is achieved on a C18 column with a gradient mobile phase.[2][5] Detection is performed using a mass spectrometer in the positive ionization mode with multiple reaction monitoring (MRM).[2][5]

Plasma Sample Preparation and Analysis
  • Sample Collection: Whole blood is collected via venipuncture into tubes containing an anticoagulant (e.g., citrate).[9]

  • Plasma Separation: The blood sample is centrifuged to separate the plasma from the blood cells.

  • Protein Precipitation: An organic solvent (e.g., acetonitrile) containing an internal standard is added to the plasma sample to precipitate proteins.[2]

  • Analysis by UPLC-MS/MS: Following centrifugation, the supernatant is injected into the UPLC-MS/MS system for analysis, similar to the DBS protocol.[2]

Experimental Workflow for DBS Method Validation

The following diagram illustrates the key steps involved in validating the use of dried blood spot sampling for this compound monitoring against the gold standard plasma analysis.

cluster_0 Sample Collection cluster_1 Sample Processing cluster_2 Sample Analysis cluster_3 Data Analysis & Validation Patient Patient Cohort Venipuncture Venous Blood Collection (Plasma) Patient->Venipuncture Fingerstick Capillary Blood Collection (DBS) Patient->Fingerstick Plasma_Separation Centrifugation & Plasma Separation Venipuncture->Plasma_Separation DBS_Drying Drying of Blood Spots Fingerstick->DBS_Drying Plasma_Extraction Plasma Protein Precipitation Plasma_Separation->Plasma_Extraction DBS_Extraction DBS Punching & Extraction DBS_Drying->DBS_Extraction UPLC_MSMS UPLC-MS/MS Analysis Plasma_Extraction->UPLC_MSMS DBS_Extraction->UPLC_MSMS Correlation Correlation Analysis (e.g., Deming Regression) UPLC_MSMS->Correlation Agreement Agreement Analysis (e.g., Bland-Altman Plot) UPLC_MSMS->Agreement Validation_Parameters Assay Validation (Accuracy, Precision, Linearity) UPLC_MSMS->Validation_Parameters

Caption: Workflow for validating DBS against plasma for this compound monitoring.

The Hematocrit Effect

A critical consideration for the validation of DBS methods is the "hematocrit effect," which refers to the influence of the packed red blood cell volume on the size of the blood spot and, consequently, the measured analyte concentration.[11][12] High hematocrit levels can lead to smaller, more viscous blood spots, potentially resulting in an underestimation of the drug concentration, while low hematocrit can have the opposite effect.[11] Studies have shown that for this compound, the influence of hematocrit can be minimized by ensuring the entire spot is utilized during sample preparation and by validating the method across a wide hematocrit range (e.g., 0.33-0.65).[2][6]

Conclusion

Dried blood spot sampling, coupled with UPLC-MS/MS, presents a validated and viable alternative to conventional plasma-based methods for the therapeutic drug monitoring of this compound. The high correlation with plasma concentrations, acceptable accuracy and precision, and the significant advantages of minimal invasiveness and improved sample stability make it a compelling option for both clinical research and patient management.[2][5][6] However, careful validation, including the assessment of the hematocrit effect, is essential for the implementation of this technique in a regulated environment. The choice of monitoring method should ultimately be guided by the specific clinical or research question, available resources, and the need for patient convenience.

References

Rivaroxaban's Differential Effects on Coagulation Systems: A Comparative Analysis Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the anticoagulant effects of rivaroxaban across various species, including humans, canines, felines, rats, and rabbits. The information presented is intended to support preclinical and translational research in the development and evaluation of Factor Xa inhibitors.

Executive Summary

This compound, a direct inhibitor of Factor Xa (FXa), is a widely used oral anticoagulant in human medicine. However, its pharmacodynamic effects on the coagulation cascade exhibit notable species-specific differences. This guide synthesizes experimental data on key coagulation parameters—Prothrombin Time (PT), activated Partial Thromboplastin Time (aPTT), and anti-Factor Xa (anti-Xa) activity—to highlight these variations. Understanding these differences is crucial for the accurate interpretation of preclinical data and the successful translation of findings to clinical applications.

Comparative Efficacy of this compound on Factor Xa

The intrinsic potency of this compound varies across species due to differences in the amino acid sequence and structure of the FXa enzyme. The half-maximal inhibitory concentration (IC50) is a key indicator of this potency.

Table 1: Comparative in vitro IC50 of this compound against Factor Xa

SpeciesIC50 (nmol/L)
Human0.7
Rabbit0.8
Rat3.4

Data represents the concentration of this compound required to inhibit 50% of Factor Xa activity in vitro.

Impact on Plasma Clotting Times

The anticoagulant effect of this compound is reflected in the prolongation of plasma clotting times, primarily PT and, to a lesser extent, aPTT. The sensitivity of these assays to this compound can be influenced by the species and the specific reagents used.

Table 2: Effects of this compound on Prothrombin Time (PT) in Different Species

SpeciesDosage/ConcentrationBaseline PT (seconds)Post-Rivaroxaban PT (seconds)Fold Increase
Canine1.24 mg/L (in vitro)Not Reported2x baseline2.0
Feline2.5 mg/cat (oral)~15~20 (at 3 hours post-dose)~1.3
Human20 mg (oral)Not ReportedVariable prolongationReagent-dependent
RatNot specifiedNot ReportedDose-dependent prolongationNot specified

Table 3: Effects of this compound on activated Partial Thromboplastin Time (aPTT) in Different Species

SpeciesDosage/ConcentrationBaseline aPTT (seconds)Post-Rivaroxaban aPTT (seconds)Fold Increase
Canine1.69 mg/L (in vitro)Not Reported2x baseline2.0
Feline2.5 mg/cat (oral)~12~15 (at 3 hours post-dose)~1.25
Human20 mg (oral)Not ReportedLess pronounced prolongation than PTReagent-dependent
RatNot specifiedNot ReportedDose-dependent prolongationNot specified

Experimental Protocols

Measurement of Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT)

Objective: To determine the time required for plasma to clot after the addition of a tissue factor (for PT) or an activator and phospholipids (B1166683) (for aPTT).

Materials:

  • Citrated plasma samples from the species of interest

  • PT reagent (containing tissue factor and calcium)

  • aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids)

  • Calcium chloride (CaCl2) solution

  • Coagulometer

Procedure:

  • Sample Preparation: Collect whole blood into citrate (B86180) tubes and centrifuge to obtain platelet-poor plasma.

  • Incubation: Pre-warm the plasma sample and the respective reagents to 37°C.

  • PT Measurement:

    • Add the PT reagent to the pre-warmed plasma.

    • The coagulometer automatically detects the formation of a fibrin (B1330869) clot and records the clotting time in seconds.

  • aPTT Measurement:

    • Incubate the plasma with the aPTT reagent for a specified period.

    • Add CaCl2 to initiate the clotting cascade.

    • The coagulometer records the time to clot formation.

Chromogenic Anti-Factor Xa Assay

Objective: To quantify the activity of Factor Xa in a plasma sample, which is inversely proportional to the concentration of a direct FXa inhibitor like this compound.

Materials:

  • Citrated plasma samples

  • Assay buffer

  • Factor Xa reagent

  • Chromogenic substrate for Factor Xa

  • This compound calibrators and controls

  • Microplate reader

Procedure:

  • Sample Preparation: Dilute plasma samples, calibrators, and controls in the assay buffer.

  • Reaction Initiation: Add Factor Xa reagent to the diluted samples, allowing the inhibitor in the plasma to bind to the FXa.

  • Substrate Addition: Introduce a chromogenic substrate that is cleaved by the residual, unbound Factor Xa.

  • Signal Detection: The cleavage of the substrate releases a colored compound (p-nitroaniline), and the rate of color change is measured by a microplate reader at a specific wavelength (e.g., 405 nm).

  • Quantification: The amount of color produced is inversely proportional to the concentration of the Factor Xa inhibitor. A calibration curve is generated using the known concentrations of the this compound calibrators to determine the concentration in the test samples.

Visualizing the Mechanism and Workflow

This compound's Mechanism of Action

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIa XIa XII->XIa IXa IXa XIa->IXa X X IXa->X VIIIa Xa Xa X->Xa TF TF VIIa VIIa TF->VIIa VIIa->X Prothrombin Prothrombin Xa->Prothrombin Va Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->Xa

Caption: this compound directly inhibits Factor Xa, a key convergence point of the coagulation cascade.

Experimental Workflow for Assessing this compound's Effects

cluster_prep Sample Preparation cluster_assays Coagulation Assays Blood_Collection Whole Blood Collection (Citrate Anticoagulant) Centrifugation Centrifugation Blood_Collection->Centrifugation PPP PPP Centrifugation->PPP Platelet-Poor Plasma PT_Assay Prothrombin Time (PT) PPP->PT_Assay aPTT_Assay Activated Partial Thromboplastin Time (aPTT) PPP->aPTT_Assay Anti_Xa_Assay Chromogenic Anti-Factor Xa Assay PPP->Anti_Xa_Assay Data_Analysis Data_Analysis PT_Assay->Data_Analysis Clotting Time (s) aPTT_Assay->Data_Analysis Clotting Time (s) Anti_Xa_Assay->Data_Analysis This compound Conc. (ng/mL)

Caption: Workflow for evaluating the in vitro effects of this compound on plasma coagulation.

A Head-to-Head Clinical Showdown: Benchmarking Novel Oral Anticoagulants Against Rivaroxaban

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical performance of novel oral anticoagulants (NOACs) against the widely prescribed Factor Xa inhibitor, rivaroxaban. This analysis is supported by a synthesis of data from pivotal clinical trials and large-scale observational studies, offering a comprehensive overview of the relative efficacy and safety of these agents in the prevention of stroke and systemic embolism, primarily in patients with nonvalvular atrial fibrillation (AF).

This guide summarizes key quantitative data in structured tables for ease of comparison, details the experimental protocols of the foundational clinical trials, and provides visual representations of the underlying biological pathways and experimental workflows to facilitate a deeper understanding of these anticoagulants.

Quantitative Comparison of Novel Oral Anticoagulants Versus this compound

The following tables present a summary of quantitative data from meta-analyses of observational studies comparing apixaban (B1684502), dabigatran (B194492), and edoxaban (B1671109) directly with this compound. These studies utilized large patient cohorts and propensity score matching to emulate randomized controlled trials, providing the most robust head-to-head comparisons available in the absence of direct, large-scale randomized clinical trials.

Table 1: Efficacy Outcomes - Stroke & Systemic Embolism

ComparatorOutcomeHazard Ratio (95% CI) vs. This compoundKey Findings
Apixaban Ischemic Stroke or Systemic Embolism0.82 (0.68-0.98)[1]Apixaban was associated with a lower risk of ischemic stroke or systemic embolism compared to this compound.[1][2]
Dabigatran Stroke or Systemic Thromboembolism1.02 (0.91-1.13)[3]The risk of stroke or systemic thromboembolism was similar between dabigatran and this compound.[3]
Edoxaban Stroke or Systemic Embolism0.81 (0.70-0.94)[4][5]Edoxaban was associated with a reduced risk of stroke or systemic embolism compared to this compound.[4][5]

Table 2: Safety Outcomes - Major Bleeding & Hemorrhagic Events

ComparatorOutcomeHazard Ratio (95% CI) vs. This compoundKey Findings
Apixaban Major Bleeding0.58 (0.52-0.66)[1]Apixaban was associated with a significantly lower risk of major bleeding.[1][6]
Intracranial Hemorrhage0.86 (0.74-1.0)[7]This compound was associated with a lower rate of intracranial hemorrhage compared to apixaban in one study.[7] However, another meta-analysis found apixaban had a lower risk.
Gastrointestinal Bleeding0.72 (0.66-0.79)[8]Apixaban use was associated with a lower risk for gastrointestinal bleeding.[8]
Dabigatran Major Bleeding1.38 (1.27-1.49)[3]This compound was associated with a lower risk of major bleeding compared to dabigatran.[3]
Intracranial Hemorrhage0.59 (0.44-0.80) for this compound vs. warfarin (B611796); 0.40 (0.28-0.57) for dabigatran vs. warfarin[9]Both drugs significantly reduce intracranial hemorrhage compared to warfarin, with dabigatran showing a greater risk reduction.[9]
Gastrointestinal BleedingHigher with this compoundThis compound was associated with a higher risk of gastrointestinal bleeding.[10]
Edoxaban Major Bleeding0.81 (0.70-0.94)[4][5]Edoxaban was associated with a reduced risk of major bleeding.[4][5]
Intracranial HemorrhageSimilar Risk (RR = 0.78, 95 % CI:0.50-1.21)[11]The risk of intracranial hemorrhage was similar between edoxaban and this compound.[11]
Gastrointestinal Bleeding0.88 (0.78–0.99)[12]Edoxaban was associated with a significantly lower risk of gastrointestinal bleeding.[12]

Signaling Pathway: The Coagulation Cascade and NOAC Intervention

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot. Novel oral anticoagulants target key proteases in this cascade. This compound, apixaban, and edoxaban are direct Factor Xa inhibitors, while dabigatran is a direct thrombin (Factor IIa) inhibitor. The following diagram illustrates their points of intervention.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibitors NOAC Inhibition XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa Xa Factor Xa IXa->Xa + VIIIa TF Tissue Factor VII VII VIIa VIIa VII->VIIa TF X Factor X VIIa->X + TF X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot XIIIa This compound This compound This compound->Xa Apixaban Apixaban Apixaban->Xa Edoxaban Edoxaban Edoxaban->Xa Dabigatran Dabigatran Dabigatran->Thrombin

Mechanism of Action of Novel Oral Anticoagulants

Experimental Protocols of Pivotal Clinical Trials

The clinical development of these NOACs was anchored by large, randomized, double-blind clinical trials that compared their efficacy and safety against the then-standard-of-care, warfarin.

ROCKET AF (this compound)

  • Objective: To determine the non-inferiority of once-daily oral this compound compared with dose-adjusted warfarin for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation at moderate to high risk for stroke.

  • Study Design: A multicenter, randomized, double-blind, double-dummy, non-inferiority trial.

  • Patient Population: 14,264 patients with nonvalvular atrial fibrillation and a history of stroke, transient ischemic attack, or systemic embolism, or at least two risk factors for stroke.

  • Intervention: Patients were randomized to receive either this compound (20 mg once daily; 15 mg for creatinine (B1669602) clearance 30-49 mL/min) or dose-adjusted warfarin (target INR 2.0-3.0).

  • Primary Efficacy Endpoint: Composite of stroke (ischemic or hemorrhagic) and non-CNS systemic embolism.

  • Primary Safety Endpoint: Composite of major and non-major clinically relevant bleeding events.

ARISTOTLE (Apixaban)

  • Objective: To determine whether apixaban is superior to warfarin in preventing stroke or systemic embolism in patients with atrial fibrillation and at least one additional risk factor for stroke.

  • Study Design: A multicenter, randomized, double-blind, active-controlled trial.

  • Patient Population: 18,201 patients with nonvalvular atrial fibrillation and at least one risk factor for stroke.

  • Intervention: Patients were randomized to receive apixaban (5 mg twice daily; 2.5 mg twice daily for patients meeting at least two of the following criteria: age ≥80 years, body weight ≤60 kg, or serum creatinine ≥1.5 mg/dL) or dose-adjusted warfarin (target INR 2.0-3.0).

  • Primary Efficacy Endpoint: Composite of ischemic or hemorrhagic stroke or systemic embolism.

  • Primary Safety Endpoint: Major bleeding, according to the International Society on Thrombosis and Haemostasis (ISTH) criteria.

RE-LY (Dabigatran)

  • Objective: To compare two fixed doses of dabigatran etexilate with open-label warfarin for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation.

  • Study Design: A multicenter, randomized, open-label trial with blinded endpoint adjudication.

  • Patient Population: 18,113 patients with nonvalvular atrial fibrillation and at least one risk factor for stroke.

  • Intervention: Patients were randomized to one of three groups: dabigatran 110 mg twice daily (blinded), dabigatran 150 mg twice daily (blinded), or open-label dose-adjusted warfarin (target INR 2.0-3.0).

  • Primary Efficacy Endpoint: Composite of stroke or systemic embolism.

  • Primary Safety Endpoint: Major hemorrhage.

ENGAGE AF-TIMI 48 (Edoxaban)

  • Objective: To evaluate the efficacy and safety of two once-daily regimens of edoxaban compared with warfarin in patients with nonvalvular atrial fibrillation.

  • Study Design: A randomized, double-blind, double-dummy, non-inferiority trial.

  • Patient Population: 21,105 patients with nonvalvular atrial fibrillation and a CHADS2 score of 2 or greater.

  • Intervention: Patients were randomized to receive high-dose edoxaban (60 mg once daily), low-dose edoxaban (30 mg once daily), or dose-adjusted warfarin (target INR 2.0-3.0). The edoxaban dose was halved for patients with a creatinine clearance of 30 to 50 ml per minute, a body weight of 60 kg or less, or concomitant use of potent P-glycoprotein inhibitors.

  • Primary Efficacy Endpoint: Composite of stroke or systemic embolic event.

  • Primary Safety Endpoint: Major bleeding according to the ISTH criteria.

Experimental Workflow of Pivotal NOAC Trials

The following diagram provides a generalized workflow for the pivotal clinical trials that established the efficacy and safety of the novel oral anticoagulants.

Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Endpoint Adjudication cluster_analysis Data Analysis Inclusion Inclusion Criteria Met (e.g., Nonvalvular AF, Risk Factors) Randomize 1:1 Randomization Inclusion->Randomize Exclusion Exclusion Criteria Not Met (e.g., Severe Renal Impairment) Exclusion->Randomize NOAC_Arm Novel Oral Anticoagulant (Fixed Dose) Randomize->NOAC_Arm Warfarin_Arm Warfarin (Dose-Adjusted to Target INR) Randomize->Warfarin_Arm FollowUp Regular Follow-up Visits NOAC_Arm->FollowUp Warfarin_Arm->FollowUp Efficacy_Endpoint Efficacy Endpoint Assessment (Stroke/Systemic Embolism) FollowUp->Efficacy_Endpoint Safety_Endpoint Safety Endpoint Assessment (Major Bleeding) FollowUp->Safety_Endpoint Analysis Statistical Analysis (Non-inferiority / Superiority) Efficacy_Endpoint->Analysis Safety_Endpoint->Analysis

Generalized Workflow of Pivotal NOAC Clinical Trials

References

A Comparative Analysis of Rivaroxaban's Influence on Thrombin Generation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Publication for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the impact of rivaroxaban, a direct oral anticoagulant (DOAC), on various thrombin generation assays (TGAs). By examining key experimental data and methodologies, this document aims to equip researchers with a comprehensive understanding of how different assays perform in the presence of this Factor Xa (FXa) inhibitor.

Introduction: this compound's Mechanism of Action

This compound is a selective, direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] By binding to both free and prothrombinase-bound FXa, this compound effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[2] This action significantly reduces the "thrombin burst" necessary for fibrin (B1330869) clot formation, thereby exerting its anticoagulant effect.[1][2] Thrombin generation assays are global hemostasis tests designed to quantify the potential of a plasma sample to generate thrombin over time, offering a more comprehensive view of the coagulation process than traditional clotting time tests.[3][4] Understanding how this compound influences these assays is crucial for monitoring its anticoagulant effect and assessing patient hemostatic status.

Prothrombin Prothrombin (FII) FXa Factor Xa Thrombin Thrombin (FIIa) FibrinClot Fibrin Clot Thrombin->FibrinClot Catalyzes Formation FXa->Thrombin Catalyzes Conversion This compound This compound This compound->FXa Inhibits Fibrinogen Fibrinogen Prothrombinase Prothrombinase Complex start Patient Blood Sample (Citrated Whole Blood) centrifuge Centrifugation start->centrifuge ppp Platelet-Poor Plasma (PPP) centrifuge->ppp High Speed prp Platelet-Rich Plasma (PRP) centrifuge->prp Low Speed assay_prep Assay Preparation: Plasma Aliquot + Reagents ppp->assay_prep prp->assay_prep incubation Incubation at 37°C assay_prep->incubation measurement Fluorometric Measurement (e.g., CAT, Technothrombin) incubation->measurement analysis Data Analysis: - Lag Time - ETP - Peak Thrombin measurement->analysis

References

Safety Operating Guide

Proper Disposal of Rivaroxaban: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Rivaroxaban, a direct Factor Xa inhibitor. The following procedures are designed to ensure the safe handling and disposal of this anticoagulant in a laboratory and research setting, minimizing environmental impact and ensuring compliance with regulatory guidelines.

Environmental and Safety Data

This compound presents a low potential for bioaccumulation; however, it is slowly degraded in the environment and exhibits high chronic toxicity to aquatic organisms.[1] Adherence to proper disposal protocols is therefore critical to mitigate potential environmental risks. While current environmental risk assessments suggest an insignificant risk from patient use, the concentrated nature of the active pharmaceutical ingredient (API) in a research setting necessitates stringent disposal practices.[1]

ParameterValueSource
Persistence Slowly degraded in the environmentFass
Bioaccumulation Potential Low (Log Kow = 1.5)Fass[1]
Toxicity High chronic toxicity (Fish NOEC = 86 µg/L)Fass[1]

Standard Operating Procedure for this compound Disposal

This protocol outlines the recommended steps for disposing of this compound in a laboratory environment.

1.0 Personal Protective Equipment (PPE)

1.1. Wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves, when handling this compound.

2.0 Disposal of Unused or Expired this compound Tablets

2.1. Preferred Method: Pharmaceutical Take-Back Program 2.1.1. The most secure and environmentally sound method for disposing of unused or expired this compound is through a designated pharmaceutical take-back program.[2][3] 2.1.2. These programs are often available through pharmacies, hospitals, or law enforcement agencies.[3][4]

2.2. Alternative Method: On-Site Destruction and Disposal (in the absence of a take-back program) 2.2.1. Do not flush this compound down the toilet or drain.[3][5] The FDA advises against flushing medications not on its specific "Flush List" to prevent water contamination.[2][6] 2.2.2. To render the drug unusable, mix the tablets (do not crush them) with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[2][7] 2.2.3. Place the mixture in a sealed plastic bag or other container to prevent leakage.[7] 2.2.4. Dispose of the sealed container in the household or laboratory trash.[2][5] 2.2.5. Before disposing of the original packaging, remove or obscure all personal or identifying information to protect privacy.[7]

3.0 Disposal of this compound Solutions and Contaminated Materials

3.1. Aqueous Solutions: 3.1.1. For dilute aqueous solutions of this compound, consult your institution's chemical hygiene plan and local regulations. 3.1.2. Do not pour this compound solutions down the drain.[5]

3.2. Contaminated Labware and PPE: 3.2.1. Dispose of contaminated items such as pipette tips, gloves, and empty vials in accordance with your facility's procedures for non-hazardous chemical waste. 3.2.2. While this compound is not classified as a hazardous substance for transport, it is prudent to handle its waste with care.[8]

4.0 Regulatory Compliance

4.1. All disposal methods must comply with local, state, and federal regulations.[8][9] 4.2. The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste, and it is the responsibility of the waste generator to ensure proper classification and disposal.[9][10]

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

RivaroxabanDisposalWorkflow start Start: Unused this compound decision_take_back Is a drug take-back program available? start->decision_take_back process_take_back Utilize take-back program for disposal. decision_take_back->process_take_back Yes decision_flush_list Is this compound on the FDA Flush List? decision_take_back->decision_flush_list No end_disposed End: this compound Disposed process_take_back->end_disposed process_no_flush Do NOT flush. decision_flush_list->process_no_flush No process_trash_disposal Mix with unpalatable substance (e.g., coffee grounds). process_no_flush->process_trash_disposal process_seal Place mixture in a sealed container. process_trash_disposal->process_seal process_final_disposal Dispose of in household/lab trash. process_seal->process_final_disposal process_final_disposal->end_disposed

This compound Disposal Decision Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.